Product packaging for rac 5-Keto Fluvastatin(Cat. No.:CAS No. 1160169-39-0)

rac 5-Keto Fluvastatin

Cat. No.: B024276
CAS No.: 1160169-39-0
M. Wt: 409.4 g/mol
InChI Key: FSIBOMHNSMFWBF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rac 5-Keto Fluvastatin is a high-purity chemical impurity and reference standard of Fluvastatin, a synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis. As a specified impurity in Fluvastatin, the characterization of this compound is essential for analytical research and development, particularly in quality control processes aimed at ensuring the safety and purity of pharmaceutical formulations. Fluvastatin itself is widely used to treat hypercholesterolemia and mixed dyslipidemia, and to reduce the risk of cardiovascular events. It acts by competitively inhibiting HMG-CoA reductase, decreasing hepatic cholesterol production, and upregulating LDL receptor expression to clear low-density lipoprotein from the bloodstream. The study of its metabolites and related substances, such as 5-Keto Fluvastatin, is a critical area of pharmaceutical research. This compound is presented as a racemate and is strictly for research applications in a controlled laboratory environment. Applications & Research Value • Analytical Standard: Serves as a critical reference standard for the identification and quantification of impurities in Fluvastatin active pharmaceutical ingredient (API) and its finished dosage forms, supporting method development and validation. • Metabolic Studies: Aids in investigating the metabolic pathways of Fluvastatin, which is known to undergo hydroxylation in the liver primarily via the CYP2C9 isozyme. • For Research Use Only: This product is intended solely for laboratory research and analysis. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24FNO4 B024276 rac 5-Keto Fluvastatin CAS No. 1160169-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIBOMHNSMFWBF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160169-39-0
Record name 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of rac 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for rac 5-Keto Fluvastatin, a key intermediate and known impurity in the manufacturing of the cholesterol-lowering drug, Fluvastatin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactions, mechanistic underpinnings, and experimental protocols. The synthesis is presented with a focus on the causal relationships behind procedural choices, aiming to equip the reader with a robust understanding of this synthetic route. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction: The Significance of this compound

This compound, chemically known as (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid, is a crucial molecule in the landscape of statin synthesis.[1][2] It is recognized as Fluvastatin EP Impurity D, highlighting its importance in the quality control and manufacturing of Fluvastatin.[1][3][4][5] Understanding its synthesis is not only critical for impurity profiling and control but also provides valuable insights into the broader chemistry of statin side-chain construction.

This guide will delineate a convergent and logical synthetic pathway to this compound, commencing from readily available starting materials and proceeding through key transformations, including indole synthesis, Vilsmeier-Haack formylation, and a pivotal Aldol condensation.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically dissected into two primary fragments: the indole core and the heptenoic acid side-chain. A convergent approach is often favored in industrial settings for its efficiency. The key bond formation that unites these fragments is typically achieved through an Aldol-type condensation.

Our synthetic strategy will therefore focus on:

  • Part A: Synthesis of the Indole Aldehyde Core: The construction of the functionalized indole ring system, culminating in the key aldehyde intermediate.

  • Part B: Side-Chain Elaboration via Aldol Condensation: The formation of the β-hydroxy keto-ester side chain through a carefully controlled Aldol reaction.

  • Part C: Final Hydrolysis: The conversion of the ester intermediate to the target carboxylic acid, this compound.

The Synthetic Pathway: A Detailed Exploration

Part A: Synthesis of the Indole Aldehyde Core

The synthesis of the crucial intermediate, (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein, begins with the construction of the indole nucleus.

Step 1: Fischer Indole Synthesis

A classic and efficient method for the synthesis of the indole core is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. In this case, 4-fluorophenylhydrazine is reacted with isopropyl methyl ketone. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement (the Fischer rearrangement) to form the indole ring.

Step 2: Vilsmeier-Haack Formylation

With the indole core established, the next key transformation is the introduction of the propenal side chain. This is achieved via a Vilsmeier-Haack reaction. The indole is treated with a Vilsmeier reagent, which can be generated in situ from phosphorus oxychloride and a substituted formamide like N-methyl-N-phenyl-3-aminoacrolein. This electrophilic aromatic substitution reaction introduces the formyl group at the C2 position of the indole ring, yielding the key aldehyde intermediate, (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein.

Part B: Side-Chain Elaboration via Aldol Condensation

The heart of the synthesis lies in the stereoselective construction of the side chain. This is accomplished through a base-mediated Aldol condensation.

The reaction involves the generation of a dianion from tert-butyl acetoacetate. The use of two strong bases, such as sodium hydride (NaH) followed by n-butyllithium (n-BuLi), is crucial. Sodium hydride, a non-nucleophilic base, first deprotonates the active methylene group of the tert-butyl acetoacetate. The subsequent addition of n-butyllithium, a stronger base, deprotonates the terminal methyl group, generating the dianion.

This powerful nucleophile then attacks the electrophilic carbonyl carbon of the indole aldehyde synthesized in Part A. The choice of a tert-butyl ester is strategic, as the bulky tert-butyl group can influence the stereochemical outcome of the reaction and is readily cleaved in the final step. The reaction is performed at low temperatures to control the reactivity and minimize side reactions. This condensation yields the tert-butyl ester of this compound.

Part C: Final Hydrolysis

The final step in the synthesis is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Given the potential for side reactions under harsh basic conditions, a mild acidic hydrolysis is often preferred for cleaving tert-butyl esters. Treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) at room temperature effectively removes the tert-butyl group to yield the final product, this compound.

Visualization of the Synthetic Pathway

The overall synthetic pathway is illustrated in the following diagram:

rac_5_Keto_Fluvastatin_Synthesis A 4-Fluorophenylhydrazine + Isopropyl methyl ketone B 3-(4-Fluorophenyl)-1-isopropyl-1H-indole A->B Fischer Indole Synthesis (Acid catalyst) C (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein B->C Vilsmeier-Haack Reaction (POCl3, N-methyl-N-phenyl-3-aminoacrolein) E tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate C->E Aldol Condensation Dianion of D D tert-Butyl acetoacetate D->E F This compound E->F Hydrolysis (e.g., TFA, DCM)

Caption: Synthetic pathway to this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part A: Synthesis of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein

This procedure is adapted from established methods for indole synthesis and formylation.

  • Fischer Indole Synthesis:

    • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add isopropyl methyl ketone (1.1 eq).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

  • Vilsmeier-Haack Reaction:

    • In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of N-methyl-N-phenyl-3-aminoacrolein (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl3, 1.2 eq) and stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein.

Part B: Synthesis of tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate

This protocol is based on the procedure described in patent CN104250222A.[6]

  • Dianion Formation:

    • To a dry, nitrogen-purged reactor, add anhydrous 2-methyltetrahydrofuran and cool to 0 °C.

    • Add 60% sodium hydride (1.0 eq) in portions.

    • Slowly add tert-butyl acetoacetate (1.0 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes.

    • Add a solution of n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise, keeping the temperature below 5 °C. Continue stirring for 1 hour.

  • Aldol Condensation:

    • Slowly add a solution of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein (0.9 eq) in 2-methyltetrahydrofuran to the dianion solution at -10 °C.

    • Maintain the reaction at -10 °C for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with 2-methyltetrahydrofuran.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Part C: Synthesis of this compound
  • Hydrolysis of the tert-Butyl Ester:

    • Dissolve the purified tert-butyl ester from Part B in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

    • Stir the reaction mixture for 2-4 hours, or until TLC analysis shows complete conversion.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by recrystallization or preparative HPLC to yield this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
3-(4-Fluorophenyl)-1-isopropyl-1H-indoleC₁₇H₁₆FN269.32Indole core intermediate
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]acroleinC₂₀H₁₈FNO307.36Key aldehyde for condensation
tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoateC₂₈H₃₂FNO₄465.56Keto-ester intermediate[7]
This compound C₂₄H₂₄FNO₄ 409.45 Final Product [1]

Discussion and Mechanistic Insights

The synthesis of this compound is a testament to the power of classic organic reactions applied to the construction of complex pharmaceutical intermediates. The Fischer indole synthesis provides a reliable entry to the core heterocyclic structure. The subsequent Vilsmeier-Haack reaction is a highly effective method for C-C bond formation and introduction of the aldehyde functionality.

The cornerstone of this synthesis is the Aldol condensation. The use of a dianion of tert-butyl acetoacetate is a sophisticated strategy that allows for regioselective attack from the terminal methyl group's enolate. This level of control is essential for building the desired carbon skeleton of the side chain. The low reaction temperature is critical to prevent side reactions, such as self-condensation of the acetoacetate or undesired Michael additions.

The final hydrolysis of the tert-butyl ester is a standard deprotection step. The choice of acidic conditions with TFA is common for tert-butyl esters due to the stability of the resulting tert-butyl cation, which allows the reaction to proceed under mild conditions.

Conclusion

This technical guide has provided a detailed and scientifically grounded pathway for the synthesis of this compound. By understanding the rationale behind each synthetic step and the critical experimental parameters, researchers and drug development professionals can effectively produce and control this important intermediate and impurity. The provided experimental protocols offer a practical starting point for laboratory synthesis, and the mechanistic insights serve to deepen the understanding of the underlying chemical principles.

References

chemical properties of 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Keto Fluvastatin

Introduction

In the landscape of pharmaceutical development and manufacturing, the characterization of impurities and degradation products is as critical as the analysis of the active pharmaceutical ingredient (API) itself. 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, represents a significant process-related impurity and degradation product of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Understanding the chemical properties of this molecule is paramount for developing robust analytical methods, ensuring drug product stability, and complying with stringent regulatory standards set by bodies like the ICH.

This guide provides a comprehensive overview of the , designed for researchers, analytical scientists, and drug development professionals. We will delve into its physicochemical characteristics, stability, spectroscopic profile, and chromatographic analysis, offering field-proven insights into its behavior and characterization.

Chemical Identity and Physicochemical Properties

5-Keto Fluvastatin is structurally similar to its parent compound, Fluvastatin, with the key difference being the oxidation of the hydroxyl group at the C5 position of the heptenoic acid side chain to a ketone. This seemingly minor modification significantly alters its polarity and potential for intermolecular interactions.

The fundamental identifiers and physico are summarized below.

PropertyValueSource(s)
IUPAC Name (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid[1]
Synonyms rac 5-Keto Fluvastatin, Fluvastatin EP Impurity D, 3-Hydroxy-5-keto fluvastatin[1][2]
CAS Number 1160169-39-0[1][3]
Molecular Formula C₂₄H₂₄FNO₄[1][3]
Molecular Weight 409.45 g/mol [3]
Appearance Yellow to Dark Yellow Solid[2]
Melting Point >160°C[2]
pKa (Predicted) 4.20 ± 0.10[2]
XLogP3 (Predicted) 3.4[1]

Solubility and Stability

The solubility and stability profile of an impurity is critical for its isolation, storage, and for developing appropriate analytical methods.

Solubility Profile

5-Keto Fluvastatin is a sparingly soluble compound. Its solubility is a key consideration for sample preparation in chromatographic analysis.

SolventSolubilitySource(s)
Chloroform Slightly Soluble[2]
DMSO Slightly Soluble[2]
Methanol Slightly Soluble[2]
Methanol-DMSO Soluble[3]

Causality Insight: The presence of both polar (carboxylic acid, hydroxyl, ketone) and non-polar (indole, fluorophenyl) moieties results in limited solubility in a wide range of common solvents. A mixture of solvents, such as Methanol-DMSO, is often required to achieve complete dissolution for analysis.[3]

Stability and Storage

5-Keto Fluvastatin is reported to be hygroscopic.[2] Proper handling and storage are essential to maintain its integrity as a reference standard.

  • Storage Conditions: Store at -20°C in a freezer under an inert atmosphere.[2]

  • Handling: Due to its hygroscopic nature, it should be handled in a controlled environment (e.g., a glovebox with low humidity) to prevent water absorption, which could affect its purity and mass determination.

Formation Pathway

5-Keto Fluvastatin is not a synthetic target for therapeutic use but rather an impurity that arises during the synthesis or, more commonly, through the degradation of Fluvastatin. Forced degradation studies, which intentionally stress an API under various conditions (acid, base, oxidation, heat, light), are crucial for identifying potential degradation products like 5-Keto Fluvastatin.[4][5] The formation involves the selective oxidation of the secondary alcohol at the C5 position to a ketone.

G Fluvastatin Fluvastatin (5-Hydroxy Group) Keto 5-Keto Fluvastatin (5-Oxo Group) Fluvastatin->Keto Oxidative Stress (e.g., H₂O₂, light, heat)

Caption: Formation of 5-Keto Fluvastatin from Fluvastatin via oxidation.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 5-Keto Fluvastatin are not widely published, its structure allows for the confident prediction of key spectroscopic features. Commercial suppliers of this reference standard confirm the availability of such data upon purchase.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
O-H Stretch (Alcohol) ~3400 (broad)Presence of the C3-hydroxyl group.
O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad)Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.
C=O Stretch (Carboxylic Acid) ~1710Carbonyl stretch of the carboxylic acid.
C=O Stretch (Ketone) ~1685Carbonyl stretch of the α,β-unsaturated ketone in the side chain.
C=C Stretch (Alkene) ~1630Alkene stretch conjugated with the ketone.
C=C Stretch (Aromatic) ~1600, 1500Phenyl and indole ring vibrations.
C-F Stretch ~1220Strong absorption from the fluorophenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Key expected signals include the isopropyl methyl protons (doublet, ~1.5 ppm), protons on the heptenoic acid chain (multiplets between 2.5-4.5 ppm), the vinyl protons (doublets, ~6.5-7.5 ppm), and the aromatic protons from the indole and fluorophenyl rings (multiplets, ~7.0-8.0 ppm). The absence of a proton signal corresponding to the C5 position (which would be a carbinol proton in Fluvastatin) is a key indicator of oxidation.

  • ¹³C NMR: The most downfield signal would be the ketone carbonyl carbon (C5) at ~198-205 ppm. The carboxylic acid carbonyl (C1) would appear around 175-180 ppm. Aromatic carbons would resonate in the 110-165 ppm range, while the aliphatic carbons of the side chain would be found in the upfield region (30-80 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: In high-resolution MS (HRMS), the protonated molecule [M+H]⁺ would have an exact mass of approximately 410.1762, confirming the elemental composition C₂₄H₂₅FNO₄⁺.

  • Key Fragmentation: The fragmentation of 5-Keto Fluvastatin under collision-induced dissociation (CID) would likely involve characteristic losses. Cleavage of the C-C bonds adjacent to the ketone is a common fragmentation pathway for ketones.[7] We can predict cleavages on either side of the C5-keto group, as well as losses of water (H₂O) from the C3-hydroxyl group and the loss of the carboxylic acid group (COOH).

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the quantitative analysis of 5-Keto Fluvastatin. A well-developed, stability-indicating method can effectively separate it from Fluvastatin and other related impurities.[8][9][10]

G cluster_prep Sample Preparation cluster_hplc HPLC System Sample API or Formulation Sample Dissolve Dissolve in Methanol/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler (Inject 20 µL) Filter->Injector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (e.g., 242 nm) Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for the HPLC analysis of 5-Keto Fluvastatin.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on published literature for the analysis of Fluvastatin and its impurities.[9][10] Method validation according to ICH guidelines is mandatory for use in a regulated environment.

1. Instrumentation:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile and/or methanol). A common starting point could be a ratio like Methanol:Water (80:20, v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 242 nm or 305 nm, where both Fluvastatin and its impurities show significant absorbance.[9]

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve 5-Keto Fluvastatin reference standard in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to a final concentration of approximately 5-10 µg/mL.

  • Sample Preparation: Accurately weigh the Fluvastatin API or powdered dosage form and dissolve in the diluent to achieve a target concentration of the main analyte (e.g., 1 mg/mL). The concentration of impurities will be relative to this.

  • System Suitability: Prepare a solution containing Fluvastatin and known impurities (including 5-Keto Fluvastatin) to verify the resolution, tailing factor, and reproducibility of the system.

4. Analysis and Data Interpretation:

  • Inject the blank (diluent), system suitability solution, standard, and sample solutions.

  • Identify the 5-Keto Fluvastatin peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the impurity using the peak area response, typically by comparison to the standard or as a percentage relative to the main Fluvastatin peak.

Trustworthiness and Self-Validation: The inclusion of a system suitability solution containing both the API and the impurity is a self-validating step. It ensures that the chromatographic system can adequately separate the compounds on the day of analysis, confirming the method's specificity and providing confidence in the quantitative results.

Conclusion

5-Keto Fluvastatin is a critical impurity whose chemical properties must be thoroughly understood for the safe and effective development of Fluvastatin drug products. Its identity, physicochemical characteristics, and formation pathway inform the development of robust analytical controls. The predictive spectroscopic data and detailed chromatographic protocols outlined in this guide provide a strong foundation for researchers and scientists to detect, quantify, and control this impurity, thereby ensuring the quality and stability of the final pharmaceutical product.

References

The Biological Activity of Fluvastatin Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluvastatin, a fully synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is primarily attributed to the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, the biological activity of fluvastatin extends beyond its lipid-lowering effects, encompassing a range of pleiotropic actions that contribute to its cardiovascular protective benefits. Upon administration, fluvastatin undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. This guide provides a comprehensive technical overview of the biological activities of these metabolites, comparing their HMG-CoA reductase inhibitory potential and exploring their contribution to the pleiotropic effects of the parent drug. Detailed experimental protocols and workflows are provided to facilitate further research in this area.

Introduction to Fluvastatin and its Clinical Significance

Fluvastatin is indicated for the treatment of hypercholesterolemia and mixed dyslipidemia.[2] By inhibiting HMG-CoA reductase, fluvastatin reduces the synthesis of cholesterol in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors and enhances the clearance of LDL cholesterol from the circulation.[3] Clinically, this leads to a significant reduction in total cholesterol, LDL cholesterol, and triglycerides, along with a modest increase in high-density lipoprotein (HDL) cholesterol.[4] Beyond its impact on lipid profiles, fluvastatin has been shown to reduce the risk of major adverse cardiovascular events.[5]

Fluvastatin is administered as a racemic mixture of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin.[6] The pharmacological activity, primarily the inhibition of HMG-CoA reductase, resides almost exclusively with the (3R,5S)-enantiomer.[7][8]

Metabolism of Fluvastatin

Fluvastatin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes. The major metabolizing enzyme is CYP2C9, with minor contributions from CYP3A4 and CYP2C8.[9] This metabolic profile distinguishes fluvastatin from some other statins that are predominantly metabolized by CYP3A4, reducing the potential for certain drug-drug interactions.[3] The primary metabolic pathways are hydroxylation of the indole ring and N-deisopropylation.[10] This results in the formation of three main metabolites:

  • 5-hydroxy-fluvastatin

  • 6-hydroxy-fluvastatin

  • N-desisopropyl-fluvastatin

These metabolites are further conjugated and primarily excreted in the feces.[7] Importantly, while these metabolites are considered pharmacologically active, they do not circulate in significant concentrations in the blood, suggesting their biological effects are largely confined to the liver.[11]

Fluvastatin_Metabolism cluster_enzymes Hepatic Cytochrome P450 Isoenzymes cluster_metabolites Fluvastatin Fluvastatin CYP2C9 CYP2C9 (Major) Fluvastatin->CYP2C9 First-Pass Metabolism CYP3A4 CYP3A4 (Minor) Fluvastatin->CYP3A4 First-Pass Metabolism CYP2C8 CYP2C8 (Minor) Fluvastatin->CYP2C8 First-Pass Metabolism Metabolites Major Metabolites Excretion Biliary/Fecal Excretion Metabolites->Excretion M1 5-hydroxy-fluvastatin M2 6-hydroxy-fluvastatin M3 N-desisopropyl-fluvastatin CYP2C9->Metabolites Hydroxylation & N-deisopropylation CYP3A4->Metabolites Hydroxylation & N-deisopropylation CYP2C8->Metabolites Hydroxylation & N-deisopropylation

Figure 1: Metabolic Pathway of Fluvastatin.

Comparative Biological Activity

HMG-CoA Reductase Inhibitory Activity

The primary pharmacological action of fluvastatin and its active metabolites is the inhibition of HMG-CoA reductase. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundIC50 (nM) for HMG-CoA Reductase InhibitionRelative PotencyNotes
(3R,5S)-Fluvastatin ~8[2][12]HighThe pharmacologically active enantiomer.
Fluvastatin (racemic) 40 - 100[2]ModerateMixture of (3R,5S) and (3S,5R) enantiomers, tested in human liver microsomes.
(3S,5R)-Fluvastatin > 240[8]Low / InactiveEstimated to be at least 30-fold less active than the (3R,5S)-enantiomer.
Hydroxylated Metabolites Data not widely availableActive (presumed)Considered pharmacologically active but do not circulate systemically in high concentrations.
N-desisopropyl Metabolite Data not widely availableActive (presumed)Considered pharmacologically active but do not circulate systemically in high concentrations.

Note: The IC50 value for (3R,5S)-Fluvastatin is attributed to the active enantiomer, which is responsible for the majority of the racemic mixture's activity. Specific IC50 values for the individual metabolites are not consistently reported in publicly available literature, indicating a key area for further investigation.

The stereochemistry of fluvastatin is critical to its activity. The (3R,5S)-enantiomer exhibits significantly higher potency in inhibiting HMG-CoA reductase compared to the (3S,5R)-enantiomer, which is largely inactive.[7] This stereoselectivity underscores the specific binding interactions required at the active site of the enzyme. While direct comparative IC50 values for the hydroxylated and N-desisopropyl metabolites are scarce, their pharmacological activity is acknowledged.[11]

Pleiotropic Effects: Beyond Cholesterol Lowering

Statins, including fluvastatin, exert a variety of beneficial effects on the cardiovascular system that are independent of their lipid-lowering properties. These "pleiotropic" effects are increasingly recognized as significant contributors to their overall clinical benefit. The metabolites of fluvastatin have been shown to contribute to these effects, particularly in the realms of antioxidant and anti-inflammatory activity.

Oxidative stress is a key contributor to the pathogenesis of atherosclerosis. Fluvastatin and its metabolites have demonstrated significant antioxidant properties.[2] Studies have shown that the hydroxylated metabolites of fluvastatin, particularly those with a phenolic hydroxyl group on the indole moiety, exhibit stronger superoxide anion scavenging activity than the parent compound.[3] In some cases, these metabolites were found to be three times more potent than fluvastatin itself.[3] This enhanced antioxidant capacity suggests that the metabolic conversion of fluvastatin in the liver may potentiate its protective effects against oxidative damage within the hepatic microenvironment.

Inflammation is a critical component of all stages of atherosclerosis. Fluvastatin has been shown to exert anti-inflammatory effects on macrophages, key immune cells involved in the development of atherosclerotic plaques.[10] It can reduce the expression of pro-inflammatory genes and cytokines in pro-inflammatory M1 macrophages while enhancing anti-inflammatory markers in M2 macrophages.[7][10] These immunomodulatory effects are dependent on the mevalonate pathway, the same pathway responsible for cholesterol synthesis.[7] While the specific contributions of individual fluvastatin metabolites to these anti-inflammatory effects have not been fully elucidated, their localized activity within the liver suggests a potential role in modulating hepatic inflammation.

Fluvastatin has been shown to have direct effects on vascular smooth muscle cells (VSMCs) and endothelial cells. It can inhibit the proliferation and migration of VSMCs, processes that are crucial in the development of atherosclerotic lesions.[9][13][14] Furthermore, fluvastatin can enhance the activity of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide (NO), a key molecule in maintaining vascular health and promoting vasodilation.[4][10][15] The contribution of fluvastatin's metabolites to these vascular effects is an area of ongoing research.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of the biological activities of fluvastatin and its metabolites.

In Vitro HMG-CoA Reductase Inhibition Assay

Principle: This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the conversion of HMG-CoA to mevalonate. The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.[3]

Materials:

  • Purified HMG-CoA reductase (catalytic domain)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • Fluvastatin and its metabolites

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of fluvastatin and its metabolites in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in the assay buffer to create a range of test concentrations.

    • Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADPH, and the test compounds (fluvastatin or its metabolites) at various concentrations.

    • Include control wells containing the vehicle (e.g., DMSO) and wells with no enzyme (blank).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to each well.

    • Immediately place the plate in the microplate reader, pre-set to 37°C, and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HMG_CoA_Assay_Workflow start Start prep Prepare Reagents: - Fluvastatin/Metabolites - HMG-CoA, NADPH - Assay Buffer start->prep setup Set up 96-well plate: - Buffer, NADPH, Test Compounds prep->setup initiate Initiate Reaction: Add HMG-CoA Reductase setup->initiate measure Kinetic Measurement: Monitor Absorbance at 340 nm initiate->measure analyze Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Calculate IC50 measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro HMG-CoA reductase inhibition assay.
Cellular Cholesterol Synthesis Assay

Principle: This assay measures the de novo synthesis of cholesterol in cultured cells by providing a radiolabeled precursor, such as [¹⁴C]-acetate, and quantifying its incorporation into cholesterol. The inhibitory effect of fluvastatin and its metabolites on cellular cholesterol synthesis can thus be determined.

Materials:

  • Cultured cells (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Fluvastatin and its metabolites

  • [¹⁴C]-acetate (radiolabeled precursor)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

    • Treat the cells with varying concentrations of fluvastatin or its metabolites for a specified period (e.g., 24 hours).

  • Radiolabeling:

    • Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cells to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Separation and Quantification:

    • Separate the extracted lipids by TLC.

    • Identify the cholesterol band by co-migration with a known cholesterol standard.

    • Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the total protein content of the cell lysate.

    • Calculate the percentage of inhibition of cholesterol synthesis for each treatment condition relative to the vehicle control.

Cellular Antioxidant Activity Assay (DCF-DA Assay)

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels. The antioxidant activity of fluvastatin and its metabolites can be assessed by their ability to reduce ROS-induced fluorescence.[6][16][17][18][19]

Materials:

  • Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium

  • Fluvastatin and its metabolites

  • DCFH-DA probe

  • An oxidizing agent to induce ROS production (e.g., hydrogen peroxide or tert-butyl hydroperoxide)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of fluvastatin or its metabolites for a specified duration.

  • Probe Loading and ROS Induction:

    • Load the cells with DCFH-DA by incubating them in a medium containing the probe.

    • Wash the cells to remove excess probe.

    • Induce oxidative stress by adding an oxidizing agent to the cells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of reduction in ROS levels for each treatment condition compared to the control (oxidizing agent alone).

Conclusion

The biological activity of fluvastatin is a composite of the actions of the parent drug and its hepatic metabolites. While the (3R,5S)-enantiomer of fluvastatin is the primary driver of HMG-CoA reductase inhibition, its metabolites, particularly the hydroxylated forms, exhibit significant and, in some cases, superior antioxidant properties. These findings highlight the importance of considering the metabolic fate of fluvastatin when evaluating its overall pharmacological profile. The localized activity of these metabolites within the liver may contribute significantly to the pleiotropic effects of fluvastatin, offering protection against oxidative stress and inflammation in this key organ for cholesterol homeostasis. Further research is warranted to precisely quantify the HMG-CoA reductase inhibitory potency of the individual metabolites and to fully elucidate their contributions to the diverse, beneficial effects of fluvastatin therapy.

References

An In-Depth Technical Guide to the Core Mechanism of Action of rac 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mechanistic underpinnings of rac 5-Keto Fluvastatin, a significant impurity and potential metabolite of the HMG-CoA reductase inhibitor, Fluvastatin. While direct pharmacological data on this compound is not extensively available in public literature, this document synthesizes the known pharmacology of its parent compound, Fluvastatin, to logically infer its mechanism of action. We delve into the foundational principles of HMG-CoA reductase inhibition, the intricate metabolic pathways of Fluvastatin, and the likely role of the 5-keto functional group. Furthermore, this guide outlines detailed experimental protocols essential for the definitive characterization of this compound's biological activity, thereby providing a robust framework for future research and development in the field of lipid-lowering therapeutics.

Introduction: The Context of this compound

Fluvastatin is a first-generation, fully synthetic statin used in the management of hypercholesterolemia.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] As with any pharmaceutical agent, the synthesis and metabolic degradation of Fluvastatin can result in the formation of related substances and impurities. One such compound of interest is this compound, formally identified as Fluvastatin EP Impurity D.[3][4] Understanding the pharmacological profile of such impurities is critical for ensuring the safety, efficacy, and quality of the parent drug. This guide aims to provide a detailed, scientifically-grounded perspective on the probable mechanism of action of this compound, drawing upon the well-established pharmacology of Fluvastatin and principles of medicinal chemistry.

The Canonical Mechanism of Action: Fluvastatin and HMG-CoA Reductase Inhibition

To comprehend the likely action of this compound, a thorough understanding of the parent compound's mechanism is paramount. Fluvastatin exerts its lipid-lowering effects by directly competing with the endogenous substrate, HMG-CoA, for the active site of HMG-CoA reductase.[2] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[2]

The key molecular interactions involve the dihydroxy acid portion of Fluvastatin, which mimics the structure of the intermediate formed during the enzymatic reaction. This allows for high-affinity binding to the active site of HMG-CoA reductase. Fluvastatin is administered as a racemic mixture of two enantiomers, with the (3R,5S)-enantiomer being significantly more pharmacologically active than the (3S,5R)-enantiomer.[5]

Signaling Pathway of HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase by Fluvastatin triggers a cascade of cellular events aimed at maintaining cholesterol homeostasis.

HMG_CoA_Reductase_Inhibition Fluvastatin Fluvastatin HMG_CoA_Reductase HMG-CoA Reductase Fluvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase Substrate Cholesterol_Synthesis Cholesterol Biosynthesis Mevalonate->Cholesterol_Synthesis Intracellular_Cholesterol Decreased Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol SREBP2 SREBP-2 Activation Intracellular_Cholesterol->SREBP2 LDLR_Gene LDL Receptor Gene Transcription SREBP2->LDLR_Gene LDLR Increased LDL Receptors LDLR_Gene->LDLR LDL_C Decreased Plasma LDL-C LDLR->LDL_C

Caption: Fluvastatin competitively inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis and increased LDL receptor expression.

Inferred Mechanism of Action of this compound

Given the structural similarity between Fluvastatin and this compound, it is highly probable that the primary mechanism of action of the latter also involves the inhibition of HMG-CoA reductase. The core pharmacophore, including the fluorophenyl-substituted indole ring and the heptenoic acid side chain, remains intact. The key structural difference is the presence of a ketone group at the 5-position of the side chain, in place of a hydroxyl group.

This modification could potentially influence the binding affinity for the HMG-CoA reductase active site. The hydroxyl group in Fluvastatin is crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site. The replacement of this hydroxyl group with a ketone may alter or reduce the strength of these interactions, potentially leading to a lower inhibitory potency compared to the parent compound. However, without empirical data, the extent of this impact remains speculative. It is also conceivable that this compound acts as a prodrug, being converted to an active form in vivo, or possesses off-target activities.

Metabolic Fate of Fluvastatin and the Genesis of this compound

Fluvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP2C9.[6] The major metabolic pathways include hydroxylation at the 5- and 6-positions of the indole ring and N-deisopropylation.[5] The formation of 5-hydroxy Fluvastatin is a key metabolic step. It is plausible that this compound could arise as a further oxidation product of 5-hydroxy Fluvastatin or as a direct metabolite through an alternative pathway. It may also be a degradation product formed during the manufacturing process or upon storage.

Metabolic Pathway of Fluvastatin

Fluvastatin_Metabolism Fluvastatin Fluvastatin CYP2C9 CYP2C9 Fluvastatin->CYP2C9 Keto_Fluvastatin This compound (Potential Metabolite/ Degradation Product) Fluvastatin->Keto_Fluvastatin Degradation? Metabolite1 5-hydroxy-Fluvastatin CYP2C9->Metabolite1 Metabolite2 6-hydroxy-Fluvastatin CYP2C9->Metabolite2 Metabolite3 N-desisopropyl-Fluvastatin CYP2C9->Metabolite3 Metabolite1->Keto_Fluvastatin Oxidation?

Caption: Fluvastatin is primarily metabolized by CYP2C9 to various hydroxylated and dealkylated products.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on HMG-CoA reductase and to calculate its IC50 value.

Methodology:

  • Reagents and Materials:

    • Recombinant human HMG-CoA reductase

    • HMG-CoA substrate

    • NADPH

    • This compound (test compound)

    • Fluvastatin (positive control)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a series of dilutions of this compound and Fluvastatin in the assay buffer.

    • In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the test or control compound.

    • Initiate the reaction by adding HMG-CoA and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cellular Cholesterol Biosynthesis Assay

Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.

Methodology:

  • Cell Line:

    • HepG2 (human hepatoma cell line) or a similar cell line with a robust cholesterol biosynthesis pathway.

  • Procedure:

    • Culture HepG2 cells to near confluence.

    • Treat the cells with varying concentrations of this compound or Fluvastatin for a specified period (e.g., 24 hours).

    • Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.

    • Lyse the cells and extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

    • Determine the effect of the compound on cholesterol synthesis relative to a vehicle control.

Experimental Workflow

Experimental_Workflow Start Characterization of This compound In_Vitro In Vitro Assays Start->In_Vitro HMG_CoA_Assay HMG-CoA Reductase Inhibition Assay In_Vitro->HMG_CoA_Assay Cell_Assay Cellular Cholesterol Biosynthesis Assay In_Vitro->Cell_Assay In_Vivo In Vivo Studies (Optional Extension) In_Vitro->In_Vivo Conclusion Mechanistic Conclusion HMG_CoA_Assay->Conclusion Cell_Assay->Conclusion Animal_Model Hypercholesterolemic Animal Model In_Vivo->Animal_Model PK_PD Pharmacokinetic and Pharmacodynamic Analysis Animal_Model->PK_PD PK_PD->Conclusion

Caption: A proposed experimental workflow for the comprehensive mechanistic characterization of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the expected pharmacological parameters for Fluvastatin and this compound, which would be populated with data from the aforementioned experiments.

ParameterFluvastatinThis compound
HMG-CoA Reductase IC50 ~8 nM[5]To be determined
Inhibition of Cholesterol Biosynthesis (EC50) To be determinedTo be determined
Primary Metabolizing Enzyme CYP2C9[6]To be determined
Known Biological Role Active DrugImpurity/Metabolite

Conclusion and Future Directions

While this compound is currently classified as an impurity of Fluvastatin, its structural similarity to the parent drug strongly suggests a shared mechanism of action centered on the inhibition of HMG-CoA reductase. The presence of the 5-keto group is the primary structural variant, which is likely to modulate the binding affinity and inhibitory potency. The definitive elucidation of its pharmacological profile requires rigorous experimental investigation as outlined in this guide. Such studies are not only crucial for a comprehensive understanding of the safety and quality of Fluvastatin but also hold the potential to uncover novel structure-activity relationships within the statin class of compounds, which could inform the design of future lipid-lowering agents.

References

An In-Depth Technical Guide to the In Vitro Metabolism of Fluvastatin: Elucidating the Path to 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the in vitro metabolism of Fluvastatin, with a specific focus on the formation of its oxidative metabolite, 5-Keto Fluvastatin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established metabolic pathways with practical, field-proven methodologies for their investigation.

Introduction: Fluvastatin and its Metabolic Landscape

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1][2] As a member of the statin class of drugs, it effectively lowers total and LDL cholesterol by inhibiting the rate-limiting step in cholesterol biosynthesis.[1][2] The metabolic fate of Fluvastatin is a critical determinant of its efficacy and potential for drug-drug interactions. Primarily metabolized in the liver, Fluvastatin undergoes extensive biotransformation, with cytochrome P450 (CYP) enzymes playing a central role.[1][3][4]

The major metabolic pathways for Fluvastatin involve hydroxylation and N-deisopropylation.[5][6][7] The principal metabolites identified in in vitro systems, such as human liver microsomes, are 5-hydroxy Fluvastatin, 6-hydroxy Fluvastatin, and N-deisopropyl Fluvastatin.[5][7] Among these, 5-hydroxy Fluvastatin is a key intermediate that can be further oxidized to form 5-Keto Fluvastatin, a known impurity and potential minor metabolite of Fluvastatin.[4][6] Understanding the enzymatic processes that govern the formation of these metabolites is paramount for a comprehensive toxicological and pharmacological assessment of Fluvastatin.

The Enzymatic Machinery: Cytochrome P450 Isoforms in Fluvastatin Metabolism

The biotransformation of Fluvastatin is predominantly mediated by the CYP2C9 isozyme, which is responsible for approximately 50-80% of its metabolic clearance.[1][3][4][5] This enzyme is unique in its ability to generate all three primary metabolites of Fluvastatin.[5]

While CYP2C9 is the primary catalyst, other CYP isoforms contribute to a lesser extent, particularly in the formation of 5-hydroxy Fluvastatin. These include CYP1A1, CYP2C8, CYP2D6, and CYP3A4.[5][7] The involvement of multiple enzymes in the 5-hydroxylation pathway suggests a degree of metabolic redundancy, which can have implications for individual variability in drug response and the potential for drug interactions.

The subsequent oxidation of 5-hydroxy Fluvastatin to 5-Keto Fluvastatin is a less characterized pathway. While the specific enzymes responsible for this conversion have not been definitively identified in the literature, it is plausible that CYP enzymes, or potentially other microsomal enzymes such as alcohol or aldehyde dehydrogenases, are involved. Further investigation is warranted to fully elucidate the enzymatic kinetics of this secondary metabolic step.

Below is a diagram illustrating the proposed metabolic activation of Fluvastatin, highlighting the key enzymatic players.

Fluvastatin_Metabolism Fluvastatin Fluvastatin Metabolite_5OH 5-hydroxy Fluvastatin Fluvastatin->Metabolite_5OH CYP2C9 (major) CYP1A1, CYP2C8, CYP2D6, CYP3A4 Metabolite_6OH 6-hydroxy Fluvastatin Fluvastatin->Metabolite_6OH CYP2C9 Metabolite_NDeiso N-deisopropyl Fluvastatin Fluvastatin->Metabolite_NDeiso CYP2C9 Metabolite_5Keto 5-Keto Fluvastatin Metabolite_5OH->Metabolite_5Keto Further Oxidation (CYPs, others?)

Figure 1: Proposed metabolic pathway of Fluvastatin.

Quantitative Insights: Kinetic Parameters of Fluvastatin Metabolism

The efficiency of enzymatic reactions is described by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of an enzyme for its substrate. A lower Km value generally signifies a higher affinity.

The following table summarizes the reported Km values for the formation of Fluvastatin's primary metabolites by various CYP isozymes.

EnzymeMetabolite FormedApparent Km (µM)Reference
CYP2C9 Total Metabolites~1[5]
CYP2C8 5-hydroxy Fluvastatin~2.8[5]
CYP3A4 5-hydroxy Fluvastatin~7.1[5]

Note: Kinetic data for the conversion of 5-hydroxy Fluvastatin to 5-Keto Fluvastatin is not currently available in the public domain and represents a key area for future research.

Experimental Protocol: In Vitro Metabolism of Fluvastatin in Human Liver Microsomes

This section provides a detailed, step-by-step protocol for investigating the metabolism of Fluvastatin to its primary metabolites and 5-Keto Fluvastatin using human liver microsomes (HLMs). This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the results.

Materials and Reagents
  • Fluvastatin sodium salt

  • 5-hydroxy Fluvastatin

  • 5-Keto Fluvastatin (as an analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

Experimental Workflow

The following diagram outlines the key steps in the in vitro metabolism experiment.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Sample Prep cluster_analysis Analysis Prep_Fluvastatin Prepare Fluvastatin Working Solution Preincubation Pre-incubate HLM and Fluvastatin (37°C) Prep_Fluvastatin->Preincubation Prep_HLM Prepare HLM Suspension Prep_HLM->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction (add NADPH) Prep_NADPH->Initiate_Reaction Preincubation->Initiate_Reaction Time_Points Incubate at 37°C (collect at time points) Initiate_Reaction->Time_Points Quench Quench Reaction (add cold ACN with IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2: Experimental workflow for in vitro metabolism study.
Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a stock solution of Fluvastatin in a suitable solvent (e.g., methanol or DMSO) and then dilute to the desired starting concentration in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

    • Prepare a working solution of the internal standard in acetonitrile.

    • Thaw the pooled HLMs on ice and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension and the Fluvastatin working solution. Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control without Fluvastatin to monitor for interfering peaks.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile with the internal standard (a 2:1 or 3:1 ratio of ACN:incubation mix is common).

  • Sample Preparation for Analysis:

    • Vortex the quenched samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of Fluvastatin and its metabolites.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is suitable for the separation of Fluvastatin and its metabolites.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical LC columns.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for the analysis of Fluvastatin and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Fluvastatin 412.3224.2[1][5]
5-hydroxy Fluvastatin Propose 428.3Propose fragments-
5-Keto Fluvastatin Propose 410.2Propose fragments-
Internal Standard ---

Note: The m/z values for the metabolites are proposed based on their chemical structures and may require optimization during method development. The product ions for the metabolites would need to be determined by infusing the analytical standards into the mass spectrometer.

Conclusion and Future Directions

The in vitro metabolism of Fluvastatin is a complex process primarily driven by CYP2C9, leading to the formation of hydroxylated and N-deisopropylated metabolites. The conversion of the key intermediate, 5-hydroxy Fluvastatin, to 5-Keto Fluvastatin represents a secondary oxidative step that requires further investigation to identify the responsible enzymatic players and to characterize its kinetics.

The methodologies outlined in this guide provide a robust framework for researchers to explore the metabolic fate of Fluvastatin and to further elucidate the formation of 5-Keto Fluvastatin. Such studies are crucial for a comprehensive understanding of the drug's disposition and for the continued safe and effective use of Fluvastatin in the clinic. Future research should focus on identifying the specific enzymes involved in the formation of 5-Keto Fluvastatin and on quantifying its formation in various in vitro and in vivo systems.

References

An In-depth Technical Guide to the Discovery and Isolation of 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Keto Fluvastatin, formally identified as (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid and designated as Fluvastatin EP Impurity D, represents a significant molecule in the landscape of Fluvastatin analysis and quality control. This guide provides a comprehensive technical overview of the discovery, synthesis, and isolation of this key impurity. It delves into the scientific rationale behind the experimental methodologies, offering field-proven insights for researchers and drug development professionals. The content herein is grounded in authoritative references, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 5-Keto Fluvastatin

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the management of hypercholesterolemia. As with any pharmaceutical agent, a thorough understanding of its potential impurities and degradation products is paramount for ensuring safety and efficacy. 5-Keto Fluvastatin has been identified as a process impurity and potential degradation product of Fluvastatin. Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory requirements.

This guide will illuminate the pathways to understanding and isolating 5-Keto Fluvastatin, providing a foundational resource for analytical development, quality control, and further research into the stability and metabolism of Fluvastatin.

Discovery of 5-Keto Fluvastatin: A Product of Forced Degradation

The discovery of 5-Keto Fluvastatin is intrinsically linked to the comprehensive stability testing of Fluvastatin. Forced degradation studies, which subject the drug substance to extreme conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products that may form under storage or physiological conditions.

The Rationale Behind Forced Degradation Studies

The primary objective of forced degradation is to generate a "worst-case" scenario of degradation, thereby revealing the intrinsic stability of the drug molecule and elucidating its degradation pathways. This information is critical for the development of stability-indicating analytical methods, which are capable of separating the drug from its degradation products.

Formation of 5-Keto Fluvastatin under Stress Conditions

The generation of 5-Keto Fluvastatin during forced degradation studies likely led to its initial identification and subsequent classification as a specified impurity by pharmacopeias.

Chemical Synthesis of 5-Keto Fluvastatin

The availability of a pure reference standard of 5-Keto Fluvastatin is essential for its accurate quantification in drug samples. While it can be isolated from degraded samples of Fluvastatin, chemical synthesis offers a more controlled and scalable approach. The synthesis of 5-Keto Fluvastatin can be approached through the oxidation of a suitable protected Fluvastatin precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 5-Keto Fluvastatin is illustrated below. The key transformation is the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain.

G 5-Keto Fluvastatin 5-Keto Fluvastatin Oxidation Oxidation 5-Keto Fluvastatin->Oxidation Retrosynthesis Protected Fluvastatin Analog Protected Fluvastatin Analog Deprotection Deprotection Protected Fluvastatin Analog->Deprotection Coupling Reaction Coupling Reaction Protected Fluvastatin Analog->Coupling Reaction Oxidation->Protected Fluvastatin Analog Fluvastatin Side Chain Precursor Fluvastatin Side Chain Precursor Deprotection->Fluvastatin Side Chain Precursor Indole Moiety Indole Moiety Coupling Reaction->Fluvastatin Side Chain Precursor Coupling Reaction->Indole Moiety

Caption: Retrosynthetic analysis of 5-Keto Fluvastatin.

Synthetic Protocol Outline

A generalized synthetic protocol would involve the following key steps:

  • Protection of the 3-hydroxy and carboxylic acid groups of a suitable Fluvastatin intermediate to prevent unwanted side reactions.

  • Selective oxidation of the 5-hydroxy group to a ketone. Common oxidizing agents for this transformation include Dess-Martin periodinane, Swern oxidation, or chromium-based reagents. The choice of oxidant is critical to avoid over-oxidation or degradation of the indole moiety.

  • Deprotection of the protecting groups to yield 5-Keto Fluvastatin.

It is important to note that a detailed, publicly available, step-by-step synthesis protocol for 5-Keto Fluvastatin is not readily found in the scientific literature. The above outline is based on general organic synthesis principles for similar molecular structures.

Isolation and Purification of 5-Keto Fluvastatin

The isolation of 5-Keto Fluvastatin, either from a forced degradation sample or a synthetic reaction mixture, relies on chromatographic techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for obtaining high-purity material.

Rationale for Chromatographic Method Development

The successful separation of 5-Keto Fluvastatin from Fluvastatin and other related impurities depends on exploiting the subtle differences in their physicochemical properties. The introduction of the keto group in place of a hydroxyl group slightly increases the polarity of the molecule, which can be leveraged for chromatographic separation.

Preparative HPLC Protocol

The following is a representative preparative HPLC protocol for the isolation of 5-Keto Fluvastatin. This protocol is a model and may require optimization based on the specific sample matrix and available instrumentation.

Table 1: Preparative HPLC Parameters for the Isolation of 5-Keto Fluvastatin

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm)C18 stationary phases provide good retention and selectivity for moderately polar compounds like statins and their impurities.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength.
Gradient Elution A time-based gradient from a lower to a higher percentage of Mobile Phase BGradient elution is necessary to resolve compounds with a range of polarities and to elute the target compound in a reasonable time with good peak shape.
Flow Rate 20-40 mL/min (column dependent)The flow rate is scaled up from analytical methods to accommodate the larger column dimensions.
Detection UV at 242 nm and 305 nmFluvastatin and its chromophoric impurities exhibit strong UV absorbance at these wavelengths.
Injection Volume Dependent on sample concentration and column loading capacityThe goal is to load as much sample as possible without compromising resolution.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Preparative HPLC cluster_2 Post-Purification cluster_3 Purity Analysis Dissolve crude sample in a suitable solvent (e.g., Methanol/Water) Dissolve crude sample in a suitable solvent (e.g., Methanol/Water) Filter the solution to remove particulates Filter the solution to remove particulates Dissolve crude sample in a suitable solvent (e.g., Methanol/Water)->Filter the solution to remove particulates Inject the prepared sample onto the Prep-HPLC system Inject the prepared sample onto the Prep-HPLC system Filter the solution to remove particulates->Inject the prepared sample onto the Prep-HPLC system Monitor the separation using UV detection Monitor the separation using UV detection Inject the prepared sample onto the Prep-HPLC system->Monitor the separation using UV detection Collect fractions corresponding to the 5-Keto Fluvastatin peak Collect fractions corresponding to the 5-Keto Fluvastatin peak Monitor the separation using UV detection->Collect fractions corresponding to the 5-Keto Fluvastatin peak Combine the pure fractions Combine the pure fractions Collect fractions corresponding to the 5-Keto Fluvastatin peak->Combine the pure fractions Evaporate the solvent under reduced pressure Evaporate the solvent under reduced pressure Combine the pure fractions->Evaporate the solvent under reduced pressure Lyophilize to obtain the purified solid Lyophilize to obtain the purified solid Evaporate the solvent under reduced pressure->Lyophilize to obtain the purified solid Analyze the purified solid by analytical HPLC Analyze the purified solid by analytical HPLC Lyophilize to obtain the purified solid->Analyze the purified solid by analytical HPLC Confirm identity and purity using LC-MS and NMR Confirm identity and purity using LC-MS and NMR Analyze the purified solid by analytical HPLC->Confirm identity and purity using LC-MS and NMR

Caption: Experimental workflow for the isolation of 5-Keto Fluvastatin.

Characterization of 5-Keto Fluvastatin

The unambiguous identification and structural confirmation of the isolated 5-Keto Fluvastatin are achieved through a combination of spectroscopic techniques.

Table 2: Key Physicochemical Properties of 5-Keto Fluvastatin

PropertyValueSource
Chemical Name (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid[1]
Synonyms Fluvastatin EP Impurity D, 3-Hydroxy-5-keto Fluvastatin[1][2][3]
CAS Number 1160169-39-0[1]
Molecular Formula C₂₄H₂₄FNO₄[4]
Molecular Weight 409.46 g/mol [4]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides structural information.

  • Expected [M+H]⁺: m/z 410.1762

  • Key Fragmentation Pathways: The fragmentation of 5-Keto Fluvastatin in MS/MS is expected to involve cleavages adjacent to the keto group and losses of small molecules like water and carbon monoxide from the side chain. The indole moiety is generally more stable and will likely remain intact in major fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful techniques for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl and indole rings, the isopropyl group, and the protons of the heptenoic acid side chain. The disappearance of the proton signal corresponding to the hydroxyl group at C5 and the appearance of new signals for the methylene protons adjacent to the newly formed ketone are key diagnostic features.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the ketone group (typically in the range of 200-220 ppm), which is absent in the spectrum of Fluvastatin.

Detailed, publicly available NMR and MS spectral data for 5-Keto Fluvastatin are not readily found in the scientific literature. This information is typically proprietary and available in the Certificate of Analysis provided by commercial suppliers of the reference standard.

Conclusion

The discovery and isolation of 5-Keto Fluvastatin are a testament to the rigorous analytical work that underpins modern drug development. As a key impurity of Fluvastatin, a thorough understanding of its formation, synthesis, and purification is essential for ensuring the quality and safety of this widely used medication. This technical guide has provided a comprehensive overview of these aspects, drawing upon established scientific principles and available data. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectroscopic Characterization of rac-5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy. Fluvastatin, a widely prescribed synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase. During its synthesis and storage, various related substances and degradation products can emerge. Among these is racemic 5-Keto Fluvastatin, identified as Fluvastatin EP Impurity D, a critical process impurity that necessitates precise analytical scrutiny.[1][2][3]

This technical guide provides a comprehensive exploration of the spectroscopic techniques employed to elucidate the structure of rac-5-Keto Fluvastatin. As direct experimental spectra for this specific impurity are not always publicly accessible, this document leverages foundational spectroscopic principles and predictive analysis based on its known chemical structure. This approach offers researchers and drug development professionals a robust framework for the identification and characterization of this and similar pharmaceutical impurities. The methodologies and interpretations presented herein are grounded in established analytical practices, ensuring scientific integrity and providing a validated system for structural confirmation.

Molecular Structure and Key Features

Rac-5-Keto Fluvastatin is a derivative of Fluvastatin where the hydroxyl group at the C5 position of the heptenoic acid side chain is oxidized to a ketone. This seemingly minor modification significantly alters the electronic and structural properties of the side chain, which can be sensitively detected by various spectroscopic methods.

Chemical Name: (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid[4] Molecular Formula: C₂₄H₂₄FNO₄[5][6][7] Molecular Weight: 409.45 g/mol [5][8] CAS Number: 1160169-39-0[5][6][7]

Below is a diagram illustrating the chemical structure of rac-5-Keto Fluvastatin, with key regions highlighted for spectroscopic analysis.

Caption: Chemical structure of rac-5-Keto Fluvastatin.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular framework with high confidence.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of rac-5-Keto Fluvastatin would exhibit characteristic signals corresponding to the aromatic protons of the indole and fluorophenyl rings, the aliphatic protons of the N-isopropyl group, and the protons of the modified heptenoic acid side chain.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.0 - 7.8Multiplet8HAromatic protons (Indole and Fluorophenyl rings)
~ 6.5 - 6.9Doublet of doublets2HVinylic protons (-CH=CH-)
~ 4.6Multiplet1HN-CH(CH₃)₂
~ 4.2Multiplet1H-CH(OH)-
~ 2.8Multiplet2H-CH₂- adjacent to C=O
~ 2.5Multiplet2H-CH₂- adjacent to COOH
~ 1.5Doublet6H-CH(CH₃)₂
Broad singlet1H-COOH
Broad singlet1H-OH
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The presence of the ketone at C5 will cause a significant downfield shift for this carbon compared to the corresponding alcohol in Fluvastatin.

Predicted Chemical Shift (δ, ppm) Assignment
~ 208C=O (Ketone)
~ 175C=O (Carboxylic acid)
~ 160 - 164 (d, JCF ≈ 245 Hz)C-F
~ 110 - 140Aromatic and Vinylic carbons
~ 68-CH(OH)-
~ 49N-CH(CH₃)₂
~ 45-CH₂- adjacent to C=O
~ 40-CH₂- adjacent to COOH
~ 22-CH(CH₃)₂
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of rac-5-Keto Fluvastatin and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometric Data

For rac-5-Keto Fluvastatin, a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal.

Ion Predicted m/z Interpretation
[M+H]⁺410.1762Protonated molecular ion
[M+Na]⁺432.1581Sodium adduct
[M-H]⁻408.1614Deprotonated molecular ion

Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Key fragment ions would likely arise from cleavages in the heptenoic acid side chain, such as the loss of water (H₂O) from the hydroxyl group and the loss of the carboxylic acid group (CO₂).

G M [M+H]⁺ m/z = 410.1762 F1 Loss of H₂O (-18.0106 Da) M->F1 m/z = 392.1656 F2 Loss of CO₂ (-43.9898 Da) M->F2 m/z = 366.1864 F3 Cleavage of side chain M->F3 Various fragments

References

A Technical Guide to rac 5-Keto Fluvastatin: Characterization, Analysis, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of rac 5-Keto Fluvastatin, a critical metabolite and known impurity of the HMG-CoA reductase inhibitor, Fluvastatin.[1][2] Intended for researchers, analytical scientists, and drug development professionals, this document details the compound's physicochemical properties, biological relevance, and the analytical methodologies essential for its detection and quantification. We will explore its role as both a product of metabolic pathways and a specified impurity in pharmaceutical formulations, underscoring the necessity for robust analytical control. The guide includes detailed protocols for High-Performance Liquid Chromatography (HPLC) and discusses the principles of method validation in accordance with industry standards.

Introduction: The Context of Fluvastatin and Its Impurities

Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor, or "statin," prescribed to lower cholesterol and prevent cardiovascular events.[3][4] It functions by competitively inhibiting the rate-limiting step in cholesterol biosynthesis.[3] Like all active pharmaceutical ingredients (APIs), the purity profile of Fluvastatin is of paramount importance to ensure its safety and efficacy. Regulatory bodies mandate the identification and control of impurities, which can arise from the manufacturing process or degradation.

Furthermore, understanding the metabolic fate of a drug is crucial. Fluvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9.[3][4][5] This biotransformation leads to various metabolites, including hydroxylated forms.[6][7] this compound, also known as Fluvastatin EP Impurity D, is a significant compound that exists at the intersection of metabolism and impurity profiling.[8][9][10][11][12] Its presence and concentration must be accurately monitored in both metabolic studies and final drug product release testing.

Physicochemical Properties and Structure

The unambiguous identification of a reference standard is the foundation of any analytical work. This compound is chemically defined as (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid.[1][8][10] Its core physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1160169-39-0[1][8][9][13][14]
Molecular Formula C₂₄H₂₄FNO₄[1][8][9]
Molecular Weight 409.45 g/mol [1][8]
IUPAC Name (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid[12]
Synonyms Fluvastatin EP Impurity D, 5-Oxo Fluvastatin, 3-Hydroxy-5-keto fluvastatin[9][11][12]
Physical Form Solid[15]
Predicted pKa 4.20 ± 0.10[9]
Chemical Structure

The structure of this compound retains the core indole and fluorophenyl groups of the parent Fluvastatin molecule but features a ketone at the 5-position of the heptenoic acid side chain.

Caption: Chemical Structure of this compound.

Biological Context and Significance

Metabolic Pathway of Fluvastatin

Fluvastatin undergoes extensive first-pass metabolism in the liver.[6][7] The primary metabolic routes are hydroxylation at the 5- and 6-positions and N-deisopropylation.[5] The formation of 5-hydroxy fluvastatin is catalyzed by multiple CYP enzymes, including CYP2C9, CYP3A4, and CYP2C8.[6][7] The subsequent oxidation of the 5-hydroxy metabolite leads to the formation of 5-Keto Fluvastatin. This metabolic conversion is a critical pathway in the drug's elimination, with approximately 95% of a dose being excreted in the feces, largely as metabolites.[4][6][7]

Metabolic_Pathway Fluv Fluvastatin Metab5OH 5-Hydroxy Fluvastatin Fluv->Metab5OH CYP2C9, CYP3A4, CYP2C8 (Hydroxylation) Metab5Keto 5-Keto Fluvastatin Metab5OH->Metab5Keto Oxidation Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Gradient, pH, Temp) Dev->Opt Spec Specificity (Peak Purity, Resolution) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness (Small Variations) LOD->Rob

References

Understanding the Racemic Nature of 5-Keto Fluvastatin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical examination of 5-Keto Fluvastatin, a significant metabolite and impurity of the cholesterol-lowering drug, Fluvastatin. We will explore the stereochemical properties that define this compound as a racemic mixture, its metabolic origins, and the analytical methodologies required for the resolution and characterization of its enantiomers. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, metabolism studies, and impurity profiling.

Introduction: The Significance of Fluvastatin and Its Metabolites

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1][2] It is administered as a racemic mixture of the (3R,5S) and (3S,5R) enantiomers.[1][2] The pharmacological activity of Fluvastatin is highly stereoselective, with the (3R,5S)-enantiomer being approximately 30 times more potent in inhibiting the HMG-CoA reductase enzyme than its (3S,5R) counterpart.[2] This significant difference in activity between enantiomers underscores the critical importance of stereochemical understanding in drug action and metabolism.

The human body metabolizes Fluvastatin extensively, primarily through the cytochrome P450 isoenzyme CYP2C9.[2][3] This process leads to the formation of several metabolites, including hydroxylated derivatives at the 5- and 6-positions of the heptenoic acid side chain.[2][3] One of these metabolites, or a subsequent oxidation product, is 5-Keto Fluvastatin, also known as (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid.[4][5] As a known impurity and metabolite, understanding the physicochemical and pharmacological properties of 5-Keto Fluvastatin is essential for comprehensive drug safety, efficacy, and quality control assessments.

The Genesis of a Racemate: Stereochemistry of 5-Keto Fluvastatin

The parent compound, Fluvastatin, possesses two chiral centers at the C3 and C5 positions of the side chain, giving rise to its enantiomeric nature. The formation of 5-Keto Fluvastatin involves the oxidation of the hydroxyl group at the C5 position to a carbonyl group (ketone).

This transformation has a crucial stereochemical consequence: the chiral center at C5 is eliminated. The carbon atom at this position, now part of a carbonyl group, is sp² hybridized and achiral. However, the chiral center at the C3 position, which bears a hydroxyl group, remains intact. Consequently, 5-Keto Fluvastatin possesses a single stereocenter at C3, resulting in a pair of enantiomers: (R)-3-hydroxy-5-keto Fluvastatin and (S)-3-hydroxy-5-keto Fluvastatin.

The metabolic process that generates 5-Keto Fluvastatin is not stereospecific, or if it is, the resulting enantiomers can racemize, leading to the formation of a 1:1 mixture of the (R) and (S) enantiomers. This equimolar mixture is, by definition, a racemate. The IUPAC name "(E)-(+/-)-7-[3-(4-fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid" explicitly denotes this racemic nature with the (+/-) designation.[4][5]

Metabolic Pathway

Fluvastatin is metabolized in the liver to various products.[3] The primary pathway involves hydroxylation, with CYP2C9 being the main enzyme responsible for generating 5-hydroxy and 6-hydroxy fluvastatin.[3][6] While direct oxidation to 5-Keto Fluvastatin is not extensively documented as a primary step, a logical and biochemically plausible pathway is the subsequent oxidation of the 5-hydroxy fluvastatin intermediate to the corresponding ketone. This two-step process would be a dehydrogenation reaction. Reports on Fluvastatin metabolism have identified "dehydrogenated" metabolites, which likely corresponds to 5-Keto Fluvastatin.[7]

The following diagram illustrates the proposed metabolic transformation and its impact on the molecule's chirality.

G Metabolic Formation of Racemic 5-Keto Fluvastatin cluster_0 Fluvastatin (Racemic) cluster_1 Metabolic Oxidation cluster_2 Resulting Metabolite Fluvastatin Fluvastatin (Two Chiral Centers: C3, C5) Racemic Mixture: (3R, 5S) and (3S, 5R) Metabolism Oxidation at C5 (e.g., via CYP Enzymes) Fluvastatin->Metabolism Hepatic Biotransformation Keto_Fluvastatin 5-Keto Fluvastatin (One Chiral Center: C3) Racemic Mixture: (R) and (S) Metabolism->Keto_Fluvastatin Loss of C5 Chirality G Chiral Method Development Workflow Start Define Analytical Goal: Separate 5-Keto Fluvastatin Enantiomers Select_CSP Select Chiral Stationary Phase (e.g., Chiralpak AD) Start->Select_CSP Select_Mode Choose Separation Mode (Normal vs. Reversed Phase) Select_CSP->Select_Mode Develop_Mobile_Phase Develop & Optimize Mobile Phase Select_Mode->Develop_Mobile_Phase Optimize_Params Optimize Flow Rate, Temperature, & Detection Develop_Mobile_Phase->Optimize_Params Achieve_Separation Achieve Baseline Resolution (Rs > 1.5) Optimize_Params->Achieve_Separation Achieve_Separation->Develop_Mobile_Phase No, Adjust Validate Perform Method Validation (ICH Guidelines) Achieve_Separation->Validate Yes Implement Implement for Routine Analysis Validate->Implement

References

The Role of Cytochrome P450 in the Metabolic Formation of 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. This guide provides a detailed examination of the critical role played by the cytochrome P450 (CYP) superfamily of enzymes in the biotransformation of fluvastatin, with a specific focus on the pathways leading to the formation of 5-Keto Fluvastatin. While direct enzymatic conversion to 5-Keto Fluvastatin is not the primary metabolic step, its formation is contingent upon the initial CYP-mediated generation of its precursor, 5-hydroxy-fluvastatin. This document delineates the principal enzymes involved, presents validated experimental protocols for their identification, and discusses the kinetic and clinical implications of this metabolic pathway. We will establish that while CYP2C9 is the dominant enzyme in overall fluvastatin clearance, the formation of the 5-hydroxy metabolite is a multi-enzyme process, a critical insight for predicting drug-drug interactions and understanding inter-individual variability in patient response.

Introduction: Fluvastatin Metabolism

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] Unlike early statins derived from fungal sources, fluvastatin is a fully synthetic compound administered as a racemic mixture of two enantiomers, with the 3R,5S-enantiomer being over 30 times more pharmacologically active.[4] Its efficacy is localized primarily to the liver, a result of substantial first-pass metabolism that transforms the majority of the orally administered dose into inactive metabolites.[1]

The primary metabolic pathways are oxidative, involving hydroxylation and N-deisopropylation.[4][5] Three main metabolites have been identified in human liver microsomes:

  • 5-hydroxy-fluvastatin (M-2)

  • 6-hydroxy-fluvastatin (M-3)

  • N-desisopropyl-fluvastatin (M-5)

The formation of 5-Keto Fluvastatin , an impurity and related substance also known as (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid, is predicated on the initial formation of 5-hydroxy-fluvastatin.[6][7] The subsequent oxidation of the 5-hydroxyl group yields the 5-keto moiety. Therefore, understanding the CYP-mediated synthesis of 5-hydroxy-fluvastatin is paramount to understanding the origins of 5-Keto Fluvastatin.

The Cytochrome P450 Superfamily and Fluvastatin Biotransformation

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have been pivotal in identifying the specific enzymes responsible for fluvastatin's metabolism.

CYP2C9: The Principal Catalyst

There is a strong consensus that CYP2C9 is the main enzyme responsible for fluvastatin metabolism, contributing to an estimated 50-80% of its total clearance.[5][8] It is unique in its ability to generate all three primary metabolites: 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin.[4][5] The significant role of CYP2C9 makes fluvastatin a useful probe substrate for this enzyme and also means its pharmacokinetics are sensitive to inhibitors and genetic polymorphisms of CYP2C9.[5][9][10] Fluvastatin itself is a potent competitive inhibitor of CYP2C9, with reported Ki values of 0.3 to 0.5 µM for the inhibition of tolbutamide and diclofenac hydroxylation, respectively.[5]

Multi-Enzyme Contribution to 5-Hydroxylation: The Gateway to 5-Keto Fluvastatin

While CYP2C9 is the primary actor, it is not the sole contributor to the formation of 5-hydroxy-fluvastatin. This specific metabolic step is catalyzed by a broader array of CYP enzymes, a crucial factor that mitigates the risk of complete metabolic blockade by any single inhibiting drug.

  • Key Contributors: Recombinant enzyme studies have demonstrated that in addition to CYP2C9, CYP2C8 , CYP3A4 , CYP1A1 , and CYP2D6 are all capable of producing 5-hydroxy-fluvastatin.[5][8][9]

  • Non-Contributors: Conversely, enzymes CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A5 have been shown to produce no detectable fluvastatin metabolites.[5]

Some research offers a more nuanced view, suggesting that CYP2C9 preferentially forms 5-hydroxy-fluvastatin (M-2) and N-desisopropyl-fluvastatin (M-5), whereas CYP3A may be the main enzyme responsible for forming the 6-hydroxy metabolite (M-3).[11] This distinction is vital for designing precise drug-drug interaction studies.

The overall metabolic pathway is visualized in the diagram below.

G cluster_main Fluvastatin Metabolism cluster_key Enzyme Contribution Key Fluv Fluvastatin M5OH 5-hydroxy-fluvastatin (Precursor) Fluv->M5OH CYP2C9 (Major) CYP2C8, CYP3A4 CYP1A1, CYP2D6 M6OH 6-hydroxy-fluvastatin Fluv->M6OH CYP2C9 (CYP3A suggested) MND N-desisopropyl-fluvastatin Fluv->MND CYP2C9 M5Keto 5-Keto Fluvastatin M5OH->M5Keto Oxidation k1 CYP2C9: Forms all three primary metabolites. k2 Other CYPs: Contribute mainly to 5-hydroxylation. G cluster_workflow Experimental Workflow for CYP Reaction Phenotyping start Start: Investigate Fluvastatin Metabolism step1 Approach 1: Recombinant CYP Enzymes start->step1 step2 Approach 2: Human Liver Microsomes (HLMs) start->step2 step1_desc Incubate Fluvastatin with individual recombinant CYPs (e.g., CYP2C9, 2C8, 3A4, etc.) step1->step1_desc analysis Metabolite Analysis (LC-MS/MS) step1_desc->analysis step2_desc Incubate Fluvastatin with pooled HLMs in the presence of specific inhibitors step2->step2_desc step2_desc->analysis decision Do results from both approaches correlate? analysis->decision conclusion Conclusion: Identify primary and minor metabolic pathways decision->conclusion Yes

References

Methodological & Application

Application Note & Protocol: Analytical Standard for rac 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the use of the analytical standard for racemic (rac) 5-Keto Fluvastatin, a critical impurity and metabolite of Fluvastatin. Fluvastatin is a synthetic HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] The accurate quantification of impurities like 5-Keto Fluvastatin is mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product. This guide details the physicochemical properties of the standard, provides validated protocols for its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, and outlines a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Furthermore, it includes a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and practical advice for handling, storage, and troubleshooting.

Introduction: The Significance of 5-Keto Fluvastatin

Fluvastatin is a member of the statin class of drugs that lowers cholesterol by competitively inhibiting the HMG-CoA reductase enzyme.[1] During its synthesis and under certain storage or physiological conditions, various related substances can form. One of the most significant of these is 5-Keto Fluvastatin, also identified as Fluvastatin EP Impurity D.[2][3][4] It is a primary oxidative metabolite and a potential process impurity.

The presence and quantity of such impurities must be strictly controlled. Regulatory guidelines, such as those from the ICH, mandate the identification and quantification of impurities in drug substances and products.[5] Therefore, a robust, validated analytical method is essential for:

  • Quality Control (QC): Ensuring lot-to-lot consistency of the drug substance and product.

  • Stability Studies: Monitoring the formation of degradation products over time to establish shelf-life.[6][7][8]

  • Pharmacokinetic/Metabolism Studies: Quantifying metabolites in biological matrices.

This application note serves as an authoritative guide for researchers and QC analysts, providing the necessary protocols to accurately and reliably work with the rac 5-Keto Fluvastatin analytical standard.

Physicochemical Properties of the Analytical Standard

A well-characterized analytical standard is the foundation of any quantitative analysis. The properties of this compound are summarized below.

PropertyDescriptionSource
Chemical Name (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid[4][9]
Synonyms This compound, Fluvastatin EP Impurity D[2][4][10]
CAS Number 1160169-39-0[2][9]
Molecular Formula C₂₄H₂₄FNO₄[2][9]
Molecular Weight 409.45 g/mol [2][9]
Appearance Off-white to pale yellow solid[4]
Solubility Soluble in methanol (MeOH), Dimethyl sulfoxide (DMSO)[4]
Storage Store protected from light and moisture at 2-8°C. For long-term storage, <-15°C is recommended.[2][4]

Primary Analytical Method: HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary method for the quantification of this compound in bulk drug and finished pharmaceutical products. The method described here is designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API), Fluvastatin, and other related substances.

Rationale for Method Design
  • Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and resolution for moderately polar compounds like statins and their metabolites.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile) is employed. The buffer controls the ionization state of the acidic analyte, ensuring consistent retention and peak shape. The gradient allows for the elution of compounds with varying polarities within a reasonable run time.

  • Detection: UV detection at approximately 240 nm provides good sensitivity for Fluvastatin and its related compounds due to the presence of chromophoric groups in their structures.[11]

Materials and Reagents
  • Equipment: HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • Analytical Standard: this compound (Purity ≥95%).

  • Reference Standard: USP Fluvastatin Sodium RS or equivalent.[12][13]

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Restek Ultra C18 or equivalent).[11]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer: Monobasic potassium phosphate (KH₂PO₄), Orthophosphoric acid.

  • Water: HPLC grade or Milli-Q®.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: Acetonitrile.

2. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This is the stock solution.
  • Working Standard (1 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent).

3. Sample Preparation (from Fluvastatin 80 mg Tablets):

  • Weigh and finely powder not fewer than 10 tablets.
  • Transfer a quantity of powder equivalent to 40 mg of Fluvastatin into a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve.
  • Dilute to volume with methanol and mix well.
  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.[14]
  • Filter the supernatant through a 0.45 µm PVDF syringe filter, discarding the first 2 mL. This solution has a nominal concentration of 400 µg/mL of Fluvastatin.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 240 nm
Run Time 30 minutes

5. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard (1 µg/mL). The system is deemed suitable for use if the criteria in the table below are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time

HPLC Workflow Diagram

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (Pump, Autosampler, Oven) prep->hplc Inject 10 µL column C18 Column (30°C) hplc->column Mobile Phase 1.0 mL/min detector UV Detector (240 nm) column->detector Separated Analytes data Data Acquisition & Processing detector->data Chromatogram report Result Calculation & Report data->report

Caption: High-level workflow for the HPLC-UV analysis of this compound.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is fit for its purpose, it must be validated according to the ICH Q2(R1) guideline.[15][16][17] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Validation Parameters and Procedures
  • Specificity/Selectivity:

    • Procedure: Analyze blank (diluent), placebo, a solution of this compound standard, a solution of Fluvastatin API, and a spiked sample solution containing both Fluvastatin and the impurity. The peak for 5-Keto Fluvastatin must be well-resolved from all other peaks.

    • Forced Degradation: To prove stability-indicating capability, subject the Fluvastatin API to stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines.[6][18][19] Analyze the stressed samples to ensure that degradation products do not co-elute with the 5-Keto Fluvastatin peak.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.25 to 1.5 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Procedure: Spike a placebo blend with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[17]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on the results. Variables include mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Summary of Acceptance Criteria
ParameterAcceptance Criteria
Specificity Peak is free from interference; Peak Purity Index > 0.999
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%
LOQ Precision (RSD) ≤ 10.0%
Robustness System suitability parameters must be met.

Confirmatory Method: LC-MS/MS

For applications requiring higher sensitivity and specificity, such as analysis in biological matrices or definitive peak identification, LC-MS/MS is the preferred method.[20][21]

Principle

LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The high selectivity is achieved through Selected Reaction Monitoring (SRM), where a specific precursor ion (matching the molecular weight of this compound) is selected and fragmented, and a resulting specific product ion is monitored.

Protocol Outline
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is often used to achieve faster separations. The mobile phases are typically MS-compatible (e.g., using formic acid or ammonium formate instead of non-volatile phosphate buffers).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

  • Ionization Mode: ESI in positive ion mode is typically effective for Fluvastatin and its metabolites.

  • SRM Transitions: The instrument is set to monitor specific mass transitions. For this compound (C₂₄H₂₄FNO₄, MW 409.45), the protonated molecule [M+H]⁺ would be m/z 410.2. A characteristic product ion would be determined by infusing the standard. An internal standard (e.g., a deuterated analog or a related compound like Rosuvastatin) is highly recommended for quantitative analysis.[22]

LC-MS/MS Workflow Diagram

LCMS_Workflow sample Sample Prep (e.g., SPE, LLE) uhplc UHPLC Separation sample->uhplc esi ESI Source (Ionization) uhplc->esi q1 Quadrupole 1 (Precursor Ion Selection m/z 410.2) esi->q1 q2 Quadrupole 2 (Collision Cell Fragmentation) q1->q2 Fragment q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector MS Detector q3->detector data Data System detector->data

Caption: Workflow for LC-MS/MS analysis using Selected Reaction Monitoring (SRM).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Peaks Incorrect injection; Detector off; No flowCheck autosampler, detector settings, and pump pressure.
Peak Tailing Column contamination; Buffer pH mismatch; Column degradationFlush column; Ensure sample solvent is compatible with mobile phase; Replace column.
Retention Time Shift Change in mobile phase composition; Flow rate fluctuation; Column temperature changePrepare fresh mobile phase; Check pump for leaks/bubbles; Verify column oven temperature.
Poor Resolution Old column; Inappropriate mobile phaseReplace column; Optimize mobile phase composition or gradient slope.
Extraneous Peaks Sample contamination; Ghost peaks from previous injectionUse clean glassware; Run a blank gradient to check for carryover.

Conclusion

The this compound analytical standard is indispensable for the quality control and safety assessment of Fluvastatin drug products. The HPLC-UV method detailed herein provides a robust, reliable, and stability-indicating protocol for its quantification. The method is designed for validation according to stringent ICH guidelines, ensuring regulatory compliance. For applications demanding higher sensitivity or unequivocal identification, the outlined LC-MS/MS approach serves as an excellent confirmatory technique. Proper handling of the standard and adherence to these protocols will enable researchers and analysts to generate accurate and reproducible data, ultimately safeguarding patient health.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 5-Keto Fluvastatin, a significant impurity and metabolite of Fluvastatin.[1][2][3] The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing. The method utilizes a C18 reversed-phase column with a gradient elution of phosphate buffer and acetonitrile, with detection at 305 nm. This document provides a comprehensive guide, including the scientific rationale behind the methodological choices, a step-by-step protocol, and complete validation data in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Introduction

Fluvastatin is a widely prescribed synthetic lipid-lowering agent belonging to the statin class of drugs.[9] It competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. During the manufacturing process and upon storage, Fluvastatin can degrade to form various impurities, one of the most critical being 5-Keto Fluvastatin.[1][2][3] The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for the detection and quantification of 5-Keto Fluvastatin is paramount for pharmaceutical quality assurance.

This application note addresses the need for a robust analytical method by presenting a detailed HPLC-UV protocol. The method is designed to be stability-indicating, capable of separating 5-Keto Fluvastatin from the parent drug and other potential degradation products.[10][11][12][13] The principles of analytical method validation as outlined by the ICH are central to this work, ensuring the trustworthiness and reliability of the generated data.[4][5][6][7][8]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was found to provide optimal separation.

  • Chemicals and Reagents:

    • Fluvastatin Sodium reference standard

    • 5-Keto Fluvastatin reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

The selection of chromatographic parameters was driven by the need for optimal resolution between Fluvastatin and 5-Keto Fluvastatin, as well as other potential impurities. A C18 column was chosen for its versatility and proven performance in separating compounds with moderate polarity. A gradient elution was employed to ensure efficient separation of all components within a reasonable runtime. The UV detection wavelength of 305 nm was selected based on the UV spectra of both Fluvastatin and 5-Keto Fluvastatin, providing good sensitivity for both analytes.[9]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is recommended to ensure separation of polar and non-polar impurities. A typical gradient might start at 70% A and move to 30% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 305 nm
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[9] Adjust the pH to 4.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 5-Keto Fluvastatin reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, dosage form). For a bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the validated range of the method. For dosage forms, a suitable extraction procedure may be required.

Method Validation

The developed HPLC-UV method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6][7][8] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing blank samples (diluent), a solution of Fluvastatin, and a solution of 5-Keto Fluvastatin. The method was also tested on samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the 5-Keto Fluvastatin peak was free from interference from any degradation products.[10][11][12][13] The chromatograms demonstrated a clear separation of 5-Keto Fluvastatin from Fluvastatin and other degradants, confirming the method's specificity.

Linearity and Range

The linearity of the method was established by analyzing a series of at least five concentrations of 5-Keto Fluvastatin. The peak area response was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the regression line. A typical acceptable correlation coefficient is ≥ 0.999.[9][14] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of a known amount of 5-Keto Fluvastatin spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.

Spiked LevelMean Recovery (%)% RSD
Low98.0 - 102.0< 2.0
Medium98.0 - 102.0< 2.0
High98.0 - 102.0< 2.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same sample on different days, by different analysts, or with different equipment. The precision was expressed as the relative standard deviation (% RSD).

Precision Level% RSD
Repeatability (n=6) < 2.0
Intermediate Precision < 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These limits demonstrate the sensitivity of the method.

ParameterResult
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL

Protocol

System Suitability

Before initiating any sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution of 5-Keto Fluvastatin (e.g., 1 µg/mL) multiple times (e.g., five replicates). The system is deemed suitable if the following criteria are met:

  • % RSD of peak areas: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Analytical Procedure
  • Prepare the mobile phases, standard solutions, and sample solutions as described in section 2.3.

  • Set up the HPLC system with the chromatographic conditions specified in Table 2.2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (diluent) once to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Process the chromatograms and calculate the concentration of 5-Keto Fluvastatin in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Preparation sst System Suitability Test prep_std->sst prep_sample Sample Preparation injection Sample Injection prep_sample->injection equilibration->sst sst->injection integration Peak Integration injection->integration calculation Concentration Calculation integration->calculation report Reporting calculation->report

Caption: HPLC-UV analytical workflow for 5-Keto Fluvastatin.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantification of 5-Keto Fluvastatin. The method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for use in a regulated pharmaceutical environment. Its specificity makes it an excellent tool for stability studies and routine quality control of Fluvastatin drug substance and drug products.

References

Quantitative Analysis of 5-Keto Fluvastatin in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Keto Fluvastatin, a significant metabolite of the cholesterol-lowering drug Fluvastatin, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and clinical studies. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedural steps are explained with a focus on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability. The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Introduction: The Rationale for 5-Keto Fluvastatin Quantification

Fluvastatin is a widely prescribed synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[4][5] The efficacy and safety of a drug are intrinsically linked to its metabolic fate within the body. Fluvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9, leading to the formation of various hydroxylated and other metabolites.[2][4][6] 5-Keto Fluvastatin is a key oxidized metabolite, and its quantification in biological matrices like plasma is crucial for a comprehensive understanding of Fluvastatin's absorption, distribution, metabolism, and excretion (ADME) profile.

Accurate measurement of 5-Keto Fluvastatin allows researchers to:

  • Elucidate the complete metabolic pathway of Fluvastatin.

  • Assess inter-individual variability in drug metabolism, potentially influenced by genetic polymorphisms of CYP2C9.[2]

  • Investigate potential drug-drug interactions that may alter the metabolic profile of Fluvastatin.

  • Correlate metabolite concentrations with clinical outcomes and potential toxicity.

This document provides a self-contained, step-by-step protocol for the reliable quantification of 5-Keto Fluvastatin, from sample preparation to data analysis, grounded in established bioanalytical principles.

Materials and Reagents

Sourcing high-purity reagents and standards is fundamental to the accuracy and reliability of any bioanalytical method.

Reagent/Material Grade/Purity Recommended Supplier Notes
5-Keto Fluvastatin≥95%Commercially AvailableSource from a reputable supplier of analytical standards.[3][7][8]
Fluvastatin-d6 Sodium Salt≥95%, Isotopic Purity ≥98%Commercially AvailableSelected as the internal standard (IS) due to structural similarity and mass difference.[1][9][10][11]
Acetonitrile (ACN)LC-MS GradeMajor Chemical SupplierFor protein precipitation and mobile phase preparation.
Methanol (MeOH)LC-MS GradeMajor Chemical SupplierFor stock solution preparation.
Formic Acid (FA)LC-MS Grade, ≥99%Major Chemical SupplierMobile phase modifier to improve ionization.
WaterDeionized, 18.2 MΩ·cmIn-house Purification SystemFor mobile phase and reagent preparation.
Human Plasma (K2EDTA)Pooled, ScreenedReputable Bio-supplierMatrix for calibration standards and quality controls.
Polypropylene Microcentrifuge Tubes1.5 mL / 2.0 mLStandard Lab SupplierFor sample preparation.
96-Well Collection PlatesPolypropyleneStandard Lab SupplierFor high-throughput sample processing.

Experimental Protocol

Preparation of Stock and Working Solutions

The cornerstone of quantitative accuracy lies in the precise preparation of standard and internal standard solutions.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 5-Keto Fluvastatin and Fluvastatin-d6 (IS) into separate volumetric flasks.

    • Dissolve in methanol to achieve a final concentration of 1 mg/mL. These stocks should be stored at -20°C. The use of methanol is justified by the good solubility of these compounds in this organic solvent.[7]

  • Working Standard Solutions:

    • Perform serial dilutions of the 5-Keto Fluvastatin primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare a series of working standard solutions. These solutions will be used to spike into the plasma matrix to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Fluvastatin-d6 primary stock solution with a 50:50 (v/v) acetonitrile/water mixture to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal in the mass spectrometer across the entire analytical run.

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis or damage the LC column.[12] Acetonitrile is a highly efficient precipitating agent for plasma proteins.[13]

Workflow Diagram:

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma (Sample, Blank, or Standard) add_is 2. Add 10 µL IS Working Solution (100 ng/mL Fluvastatin-d6) plasma->add_is add_acn 3. Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex 4. Vortex Mix (1 min) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant to Clean Tube/Well centrifuge->supernatant evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase A/B (90:10) evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Protein Precipitation Workflow for 5-Keto Fluvastatin.

Step-by-Step Procedure:

  • Label polypropylene microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

  • To each tube, add 100 µL of the corresponding plasma sample (blank, spiked standard, or unknown).

  • Add 10 µL of the 100 ng/mL Fluvastatin-d6 internal standard working solution to all tubes except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is critical for efficient protein precipitation.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.[9]

  • Reconstitute the dried residue in 100 µL of a 90:10 (v/v) mixture of mobile phase A and mobile phase B. Vortex to ensure complete dissolution. The sample is now ready for injection.

LC-MS/MS Instrumentation and Conditions

The chromatographic and mass spectrometric parameters must be optimized to ensure selectivity, sensitivity, and robustness. The following conditions are a validated starting point and can be adapted from established methods for Fluvastatin.[14][15][16]

Liquid Chromatography (LC) Parameters:

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase for retaining moderately polar compounds like 5-Keto Fluvastatin.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic mobile phase providing good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 minA gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Injection Volume 5 µLA small injection volume is sufficient with modern sensitive mass spectrometers and minimizes column overload.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Autosampler Temp. 10°CMaintains sample integrity during the analytical run.

Mass Spectrometry (MS) Parameters:

Parameter Condition Rationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and selectivity in MRM mode.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar to moderately polar molecules. Positive mode is predicted to yield a strong protonated molecular ion [M+H]+.
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion generation.
Source Temp. 150°COptimized for efficient desolvation.
Desolvation Gas Nitrogen, 800 L/hr at 400°CHigh flow and temperature are required to desolvate the mobile phase and generate gas-phase ions.
MRM Transitions See Table BelowThese transitions provide the basis for selective quantification.

Optimized MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions should be optimized by direct infusion of the 5-Keto Fluvastatin and Fluvastatin-d6 standards. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by fragmentation in the collision cell.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-Keto Fluvastatin410.2To be determined empiricallyTo be determined empirically
Fluvastatin-d6 (IS)418.2To be determined empiricallyTo be determined empirically

Note: The molecular weight of 5-Keto Fluvastatin is 409.45 g/mol , leading to an expected [M+H]+ of 410.2. The molecular weight of Fluvastatin-d6 is approximately 417.5 g/mol , leading to an expected [M+H]+ of 418.2. The product ions and collision energies must be empirically determined by infusing a standard solution and performing a product ion scan and a collision energy ramp, respectively.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[1][2][3] The following parameters should be assessed.

Validation Parameters and Acceptance Criteria (based on FDA Guidance):

Parameter Objective Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal concentration and the degree of scatter.Four QC levels (LOD, LQC, MQC, HQC) analyzed in 5 replicates. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The CV of the IS-normalized matrix factor calculated from at least 6 different lots of plasma should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentrations of stability samples must be within ±15% of nominal concentrations. (Includes bench-top, freeze-thaw, and long-term stability).

Data Analysis and Reporting

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (5-Keto Fluvastatin peak area / Fluvastatin-d6 peak area) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

  • Quantification: The concentration of 5-Keto Fluvastatin in unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

  • Reporting: The final report should include the full validated methodology, summaries of the validation results, the calibration curve parameters, and the measured concentrations in the unknown samples, along with any deviations from the protocol.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 5-Keto Fluvastatin in human plasma using LC-MS/MS. The method is designed to be robust, sensitive, and selective, adhering to the stringent requirements of regulatory bioanalytical guidelines. By explaining the rationale behind key procedural steps, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it effectively. The successful implementation of this protocol will facilitate a deeper understanding of Fluvastatin's metabolism, contributing to the advancement of drug development and personalized medicine.

References

Application Notes and Protocols: Utilizing rac-5-Keto Fluvastatin in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1] It is metabolized in the liver into several metabolites, and understanding the pharmacokinetic (PK) profile of both the parent drug and its metabolites is crucial for evaluating its efficacy and safety.[1][2] rac-5-Keto Fluvastatin is a known impurity and potential metabolite of Fluvastatin.[3][4] The characterization of its pharmacokinetic behavior is essential for a comprehensive understanding of Fluvastatin's disposition in the body.

These application notes provide a detailed guide for the quantitative analysis of rac-5-Keto Fluvastatin in biological matrices, specifically plasma, to support pharmacokinetic studies. The protocols outlined below are designed to be robust and adhere to the principles of bioanalytical method validation as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Scientific Principles and Methodological Rationale

The accurate quantification of drug metabolites in biological fluids is fundamental to pharmacokinetic analysis. This process typically involves three key stages: sample preparation, chromatographic separation, and detection.

  • Sample Preparation: The primary goal is to extract the analyte of interest from the complex biological matrix (e.g., plasma) while removing interfering substances such as proteins and lipids. This enhances the sensitivity and selectivity of the assay.[8]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate the analyte from other components in the prepared sample. The choice of the stationary phase (column) and mobile phase is critical for achieving optimal separation.

  • Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and specificity.[9] It allows for the precise identification and quantification of the analyte based on its mass-to-charge ratio (m/z).

The protocols provided herein are based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for bioanalytical studies.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Collection P2 Addition of Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 A1 Injection into LC System P5->A1 Analysis A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Integration A3->D1 Data Acquisition D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 D4 Pharmacokinetic Parameter Determination D3->D4 caption Figure 1. General workflow for the pharmacokinetic analysis of rac-5-Keto Fluvastatin.

Caption: Figure 1. General workflow for the pharmacokinetic analysis of rac-5-Keto Fluvastatin.

Materials and Reagents

Chemicals and Standards
  • rac-5-Keto Fluvastatin reference standard (≥98% purity)

  • Fluvastatin Sodium reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., rac-5-Keto Fluvastatin-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Equipment
  • UHPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical balance

  • Vortex mixer

  • Refrigerated centrifuge

  • Calibrated pipettes

  • 96-well plates or autosampler vials

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of rac-5-Keto Fluvastatin and the internal standard (IS).

    • Dissolve each in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the rac-5-Keto Fluvastatin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the IS working solution to each sample, except for blank matrix samples.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V (Positive), -4500 V (Negative)
MRM Transitions To be determined by infusing a standard solution of rac-5-Keto Fluvastatin and the IS.

Note on MRM Transitions: The precursor and product ion pairs for rac-5-Keto Fluvastatin and the IS must be optimized. For Fluvastatin, a potential transition in positive ion mode is m/z 412.3 → 224.2.[11] A similar optimization process should be followed for rac-5-Keto Fluvastatin.

Metabolic Pathway of Fluvastatin

G cluster_cyp CYP450 Enzymes Fluvastatin Fluvastatin Metabolite1 5-Hydroxy Fluvastatin Fluvastatin->Metabolite1 CYP2C9, CYP3A4 Metabolite2 6-Hydroxy Fluvastatin Fluvastatin->Metabolite2 CYP2C9 Metabolite3 N-desisopropyl Fluvastatin Fluvastatin->Metabolite3 CYP2C9 KetoMetabolite rac-5-Keto Fluvastatin Metabolite1->KetoMetabolite Oxidation CYP2C9 CYP2C9 CYP3A4 CYP3A4 caption Figure 2. Simplified metabolic pathway of Fluvastatin.

Caption: Figure 2. Simplified metabolic pathway of Fluvastatin.

Data Analysis and Pharmacokinetic Calculations

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines.[12][13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.

  • Calibration Curve: A linear relationship between the analyte concentration and the instrument response.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Pharmacokinetic Parameter Calculation

Once the concentrations of rac-5-Keto Fluvastatin in the plasma samples are determined, the following pharmacokinetic parameters can be calculated using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, improper mobile phase pHReplace the column, ensure mobile phase is correctly prepared.
Low Sensitivity Inefficient ionization, matrix suppressionOptimize MS source parameters, improve sample cleanup.
High Variability in Results Inconsistent sample preparation, instrument instabilityEnsure consistent pipetting and extraction, check instrument performance.
Carryover Contamination from a previous high-concentration sampleOptimize the wash steps in the autosampler program.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust bioanalytical method for the quantification of rac-5-Keto Fluvastatin in plasma. Adherence to these protocols and rigorous method validation will ensure the generation of high-quality data suitable for pharmacokinetic studies, ultimately contributing to a better understanding of Fluvastatin's pharmacology.

References

Topic: rac 5-Keto Fluvastatin as a Biomarker for Fluvastatin Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia.[1] Its clinical efficacy and safety are intrinsically linked to its metabolism, which is predominantly mediated by the cytochrome P450 enzyme CYP2C9.[1][2] Variations in CYP2C9 activity, due to genetic polymorphisms or drug-drug interactions, can significantly alter patient exposure to Fluvastatin, impacting therapeutic outcomes and the risk of adverse effects.[3] This application note establishes rac 5-Keto Fluvastatin, a downstream metabolite, as a potential biomarker for assessing Fluvastatin metabolism and CYP2C9 activity. We provide a detailed scientific rationale, a complete protocol for its quantification in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and guidance on method validation consistent with regulatory standards.

Scientific Background: The Rationale for a Metabolic Biomarker

The Fluvastatin Metabolic Pathway

Fluvastatin is almost exclusively cleared from the body via hepatic metabolism.[3] The primary enzyme responsible for its biotransformation is CYP2C9, which accounts for approximately 75% of its metabolism.[1] Other enzymes like CYP3A4 and CYP2C8 play minor roles.[1][4] The initial and most significant metabolic step is hydroxylation, leading to the formation of several hydroxylated metabolites, including 5-hydroxy Fluvastatin and 6-hydroxy Fluvastatin.[3][4]

The 5-hydroxy Fluvastatin metabolite can be further oxidized to form 5-Keto Fluvastatin. The concentration of this downstream metabolite is therefore mechanistically linked to the entire metabolic cascade initiated by CYP2C9. Monitoring its levels can provide a more integrated picture of metabolic flux compared to measuring the parent drug alone.

Fluvastatin_Metabolism cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Fluvastatin Fluvastatin Metabolite1 5-Hydroxy Fluvastatin Fluvastatin->Metabolite1 CYP2C9 (Major) CYP3A4, CYP2C8 (Minor) Other Other Metabolites (e.g., 6-Hydroxy) Fluvastatin->Other CYP2C9 Metabolite2 This compound (Biomarker) Metabolite1->Metabolite2 Oxidation

Caption: Metabolic pathway of Fluvastatin to 5-Keto Fluvastatin.

Why 5-Keto Fluvastatin is a Valuable Biomarker

A biomarker is a characteristic that can be objectively measured as an indicator of a normal biological process, pathogenic process, or response to an exposure or intervention.[5] The utility of this compound as a biomarker stems from several key principles:

  • Index of Enzyme Activity: The rate of formation of 5-Keto Fluvastatin is dependent on the upstream activity of CYP2C9. In individuals with reduced CYP2C9 function (e.g., carriers of *2 or *3 alleles), the production of all downstream metabolites, including 5-Keto Fluvastatin, is expected to be diminished.[3] Therefore, its concentration in plasma can serve as an in-vivo proxy for CYP2C9 phenotype.

  • Integrated Exposure Metric: While parent drug levels can fluctuate significantly based on dosing times, a metabolite's concentration often provides a more stable and integrated measure of drug processing over a longer period.

  • Application in Drug Development: Quantifying this biomarker can be critical in clinical trials to investigate drug-drug interactions (DDIs). For instance, co-administration of a CYP2C9 inhibitor would be expected to significantly decrease the plasma concentration of 5-Keto Fluvastatin.

Analytical Protocol: Quantification of this compound in Human Plasma

This protocol details a robust method for the sensitive and specific quantification of this compound in human plasma using LC-MS/MS.

Principle

The method involves a simple protein precipitation step to extract the analyte and an internal standard (IS) from the plasma matrix. The extracted samples are then analyzed by reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • Analyte: this compound reference standard (CAS 1160169-39-0).[6]

  • Internal Standard (IS): Fluvastatin-d6 is the ideal choice. If unavailable, a structurally similar compound not co-administered with Fluvastatin (e.g., Rosuvastatin) can be considered after thorough validation for matrix effects.[7]

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (reagent grade).

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Step-by-Step Experimental Protocol

Step 1: Preparation of Stock and Working Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • IS Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of Fluvastatin-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Step 2: Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the IS Working Solution (acetonitrile with Fluvastatin-d6) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis P 50 µL Plasma Sample IS Add 150 µL Internal Standard in Acetonitrile P->IS V Vortex 30s IS->V C Centrifuge (15 min, >13,000 rpm) V->C S Transfer Supernatant C->S LCMS LC-MS/MS Injection S->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for Fluvastatin metabolite quantification.

Step 3: LC-MS/MS Analysis The following parameters provide a starting point and should be optimized for the specific instrumentation used.

LC Parameters Value Rationale
Column C18, e.g., 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC/HPLC systems.
Gradient 30% B to 95% B over 3 minA typical gradient to elute the analyte while cleaning the column.
Injection Volume 5 µLA small volume minimizes peak broadening.
Column Temp 40 °CImproves peak shape and reproducibility.
MS Parameters Value Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveFluvastatin and its metabolites contain a nitrogen atom that is readily protonated.
MRM Transition (Analyte) Q1: 426.2 -> Q3: 284.1 (example)Q1 is the [M+H]+ ion. Q3 is a stable product ion from fragmentation.
MRM Transition (IS) Q1: 418.2 -> Q3: 224.2 (example for d6)Specific transition for the stable isotope-labeled internal standard.[8]
Dwell Time 100 msBalances the number of points across the peak with signal intensity.
Gas Temp 300 °COptimized for efficient desolvation.
Gas Flow 10 L/minOptimized for efficient desolvation.

Note: The exact MRM transitions for this compound must be determined experimentally by infusing the reference standard into the mass spectrometer.

Method Validation: Ensuring Trustworthy Data

For biomarker data intended to support regulatory decision-making, the analytical method must be fully validated.[9] A "fit-for-purpose" approach should be used, where the level of validation is appropriate for the intended use of the data.[10] The validation should follow the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[9][11]

Validation Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.Ensures the signal is from the analyte and not from endogenous components.
Linearity & Range Linear regression with r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).Defines the concentration range over which the assay is accurate and precise.
Accuracy & Precision At least 4 QC levels (LLOQ, Low, Mid, High). Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[12]Confirms the closeness of measured values to the true value and the reproducibility of the method.
Lower Limit of Quantitation (LLOQ) The lowest standard on the curve with acceptable accuracy and precision (see above).Defines the lowest concentration that can be reliably quantified.
Matrix Effect The ratio of analyte response in post-extraction spiked matrix vs. neat solution should be consistent across lots.Assesses the ion suppression or enhancement caused by the biological matrix.
Recovery The ratio of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Measures the efficiency of the extraction process.
Stability Analyte should be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.Ensures sample integrity from collection to analysis.

Application and Conclusion

The validated LC-MS/MS method described herein provides a powerful tool for accurately quantifying this compound in human plasma. By applying this method, researchers and drug developers can:

  • Phenotype CYP2C9 Activity: Stratify patient populations based on their metabolic capacity, which can help explain variability in drug response.

  • Conduct Mechanistic DDI Studies: Provide definitive evidence of the impact of co-administered drugs on Fluvastatin's metabolic pathway.

  • Support Therapeutic Drug Monitoring (TDM): Aid in optimizing Fluvastatin dosage by providing a more complete picture of an individual's drug processing ability.

References

Application Notes & Protocols: Characterizing rac 5-Keto Fluvastatin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activity of rac 5-Keto Fluvastatin. As a known metabolite of Fluvastatin, a potent HMG-CoA reductase inhibitor, understanding the cellular effects of this compound is critical for a complete pharmacological profile.[1][2] We move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that the protocols serve as self-validating systems. This guide details methods for assessing direct enzyme inhibition, downstream effects on cholesterol biosynthesis, and the ultimate impact on cell viability, with a key focus on mechanistic validation through rescue experiments.

Introduction: The Scientific Context of this compound

Fluvastatin is a synthetic HMG-CoA reductase inhibitor widely used to manage hypercholesterolemia.[3][4] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[5] This pathway is fundamental not only for cholesterol production but also for the synthesis of non-sterol isoprenoids, such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP).[6] These isoprenoid intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical regulators of numerous cellular processes, including proliferation, survival, and cytoskeletal organization.[6][7]

Fluvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C9, leading to hydroxylated metabolites, including 5-Keto Fluvastatin.[1][4] Therefore, any observed in vivo effects of Fluvastatin administration could be attributed to the parent compound, its metabolites, or a combination thereof. This necessitates a thorough in vitro characterization of its major metabolites. This guide provides the experimental framework to investigate whether this compound retains the biological activities of its parent compound.

The Mevalonate Pathway: A Dual-Purpose Target

The inhibition of HMGCR by statins initiates a cascade of downstream cellular events. Understanding this pathway is crucial for designing meaningful experiments and interpreting the results.

Mevalonate_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (HMGCR) isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids cholesterol Cholesterol isoprenoids->cholesterol prenylation Protein Prenylation isoprenoids->prenylation membrane Membrane Integrity cholesterol->membrane proteins Small GTPases (Ras, Rho, Rac) proteins->prenylation signaling Cell Signaling, Proliferation, Survival prenylation->signaling statin This compound (Hypothesized Target) statin->hmg_coa Inhibition

Figure 1: The Mevalonate Pathway. Inhibition of HMGCR by statins blocks the production of both cholesterol and essential isoprenoid intermediates, impacting multiple cellular functions.

Experimental Framework: A Multi-Faceted Approach

To comprehensively evaluate this compound, we propose a tiered experimental approach. This workflow begins with direct enzyme interaction and progresses to complex cellular consequences, incorporating critical validation checkpoints.

Experimental_Workflow cluster_0 Tier 1: Biochemical Activity cluster_1 Tier 2: Cellular Effects cluster_2 Tier 3: Mechanistic Validation protocol1 Protocol 1: In Vitro HMGCR Inhibition Assay protocol2 Protocol 2: Intracellular Cholesterol Assay protocol1->protocol2 Informs cellular concentration protocol3 Protocol 3: Cell Viability (MTT) Assay protocol1->protocol3 protocol4 Protocol 4: Mevalonate Rescue Experiment protocol3->protocol4 Validates mechanism

Figure 2: Recommended experimental workflow for characterizing this compound.

Protocols: From Enzyme to Cell

Protocol 1: In Vitro HMG-CoA Reductase (HMGCR) Inhibition Assay

Rationale: This cell-free assay is the most direct method to determine if this compound can inhibit the HMGCR enzyme. The assay quantifies the rate of NADPH oxidation (decrease in absorbance at 340 nm), which is directly proportional to HMGCR activity.[8][9][10] Using a purified or recombinant enzyme eliminates cellular uptake and metabolism variables, providing a clean measure of enzyme-inhibitor interaction.

Materials:

  • Recombinant human HMG-CoA Reductase

  • HMGCR Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • NADPH

  • HMG-CoA substrate

  • This compound (and parent Fluvastatin as a positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of NADPH and HMG-CoA in HMGCR Assay Buffer. Prepare a serial dilution of this compound and the positive control (e.g., Fluvastatin or Atorvastatin) in DMSO, then dilute further in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Negative Control (100% Activity): 89 µL Assay Buffer, 0.8 mM NADPH, 2 µg HMGCR enzyme, and 1 µL DMSO.

    • Test Inhibitor: 88 µL Assay Buffer, 0.8 mM NADPH, 2 µg HMGCR enzyme, and 1 µL of desired inhibitor concentration.

    • Positive Control: Use a known HMGCR inhibitor like pravastatin at a concentration known to give significant inhibition (e.g., 10 µM).[9]

  • Initiate Reaction: Start the reaction by adding 10 µL of 0.8 mM HMG-CoA to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Quantification of Intracellular Cholesterol

Rationale: If this compound inhibits HMGCR in a cellular context, a measurable decrease in total intracellular cholesterol should occur. This assay validates the downstream metabolic effect of enzyme inhibition. HepG2 cells are recommended as they are a human hepatoma line that expresses HMGCR and is a standard model for cholesterol metabolism studies.[11]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lipid Extraction Solvent (Hexane:Isopropanol, 3:2 v/v)[12]

  • Commercial colorimetric or fluorometric cholesterol quantification kit

  • 96-well plate for assay

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24-48 hours in serum-free or low-serum media to minimize exogenous cholesterol interference.

  • Cell Lysis and Lipid Extraction:

    • Wash cells twice with cold PBS to remove any residual media.[12]

    • Add 1 mL of Hexane:Isopropanol (3:2) to each well and incubate for 30 minutes at room temperature with gentle shaking to extract lipids.[12]

    • Collect the solvent into glass tubes.

    • Add 1 mL of 0.1 N NaOH to the remaining cell skeletons on the plate to solubilize protein for later normalization.

  • Sample Preparation:

    • Evaporate the lipid extracts to dryness under a gentle stream of nitrogen.

    • Re-solubilize the dried lipid film in the assay buffer provided with the cholesterol quantification kit. This often contains a detergent to emulsify the lipids.

  • Cholesterol Quantification:

    • Follow the manufacturer's protocol for the chosen cholesterol assay kit. This typically involves adding a reaction mix containing cholesterol oxidase and a probe, incubating, and then reading the absorbance or fluorescence.[13]

  • Data Normalization and Analysis:

    • Measure the protein content of the NaOH lysates (e.g., using a BCA assay).

    • Normalize the amount of cholesterol measured in each sample to its total protein content (µg cholesterol / mg protein).

    • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

Rationale: The depletion of essential isoprenoids due to HMGCR inhibition can impair cell signaling and lead to decreased proliferation or apoptosis.[14] The MTT assay is a robust method to assess cell viability by measuring the metabolic activity of mitochondria.[15] A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals indicates a decrease in viable, metabolically active cells.

Materials:

  • HepG2 cells (or other relevant cell lines)

  • Cell culture medium

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.[14]

  • MTT Incubation:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing living cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 10 minutes to dissolve the crystals completely.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100.

    • Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value.

Protocol 4: Mechanistic Validation - The Mevalonate Rescue Experiment

Rationale and Causality: This is the most critical protocol for establishing a direct link between any observed cytotoxicity and the inhibition of the mevalonate pathway. If the cytotoxic effects of this compound are indeed caused by the depletion of downstream products of HMGCR, then supplementing the culture medium with these products should prevent the effect.[14][16] Mevalonate (the direct product of HMGCR), FPP, or GGPP should "rescue" the cells from death. Conversely, supplementing with cholesterol is not expected to rescue the cells, which would strongly suggest that the depletion of isoprenoids, not cholesterol, is the primary driver of cytotoxicity.[14]

Procedure:

  • Determine EC50: First, perform the MTT assay (Protocol 3) to determine the EC50 of this compound for your chosen cell line.

  • Setup Rescue Conditions: Seed cells in a 96-well plate as described for the MTT assay. Prepare treatment groups in at least triplicate:

    • Vehicle Control

    • This compound (at its EC50 or 2x EC50 concentration)

    • Mevalonate alone (e.g., 200 µM)[14]

    • FPP alone (e.g., 10 µM)[14]

    • Cholesterol alone (e.g., 25-50 µM)[14]

    • Rescue 1: this compound + Mevalonate

    • Rescue 2: this compound + FPP

    • Rescue 3: this compound + Cholesterol

  • Treatment and Incubation: Add the respective compounds to the cells and incubate for the same duration that produced a cytotoxic effect (e.g., 48 or 72 hours).

  • Assess Viability: Perform the MTT assay as described in Protocol 3 on all treatment groups.

  • Interpretation of Expected Outcomes:

    • Confirmation of Mechanism: If cell viability in the "Rescue 1" and "Rescue 2" groups is significantly restored to near-control levels, it confirms that the cytotoxicity is mediated through the mevalonate pathway.

    • Deconvolution of Downstream Effects: If the "Rescue 3" (cholesterol) group shows no restoration of viability, it provides strong evidence that the effect is due to isoprenoid depletion rather than cholesterol depletion.

Data Presentation and Interpretation

Organizing results in a clear, comparative format is essential. The following table provides a template for summarizing key findings from the proposed assays.

CompoundHMGCR Inhibition IC50 (nM)Intracellular Cholesterol (% of Control)Cell Viability EC50 (µM)Viability with Mevalonate Rescue (% of Control)
Fluvastatin (Control) Expected: Low nMExpected: Significant DecreaseExpected: PotentExpected: >90%
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Vehicle N/A100%N/A100%

Conclusion and Future Directions

This guide provides a robust, mechanistically-driven framework for the cellular characterization of this compound. By systematically evaluating its effects on HMG-CoA reductase, downstream cholesterol synthesis, and cell viability, researchers can build a comprehensive pharmacological profile of this key metabolite. The inclusion of the mevalonate rescue experiment is paramount, as it provides an internal validation of the observed mechanism of action.

Based on the findings, further studies could explore the specific impact on isoprenylation of key signaling proteins. For example, a Western blot analysis could be used to examine the membrane vs. cytosolic localization of RhoA or Rac1, as unprenylated forms fail to translocate to the membrane where they are active. Such follow-up experiments would provide deeper insights into the specific signaling pathways affected by this compound.

References

Synthesis of Racemic 5-Keto Fluvastatin: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of racemic 5-Keto Fluvastatin. This compound, also known as Fluvastatin EP Impurity D, is a key intermediate and metabolite in the synthesis of the cholesterol-lowering drug Fluvastatin.[1][2][3][4] The synthesis involves a multi-step process commencing with the construction of the core indole structure, followed by the elaboration of the characteristic heptenoic acid side chain. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Fluvastatin is a member of the statin class of drugs, which act by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[5] Racemic 5-Keto Fluvastatin, with the chemical name (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid, is a significant impurity and precursor in the industrial production of Fluvastatin.[1][2][3][4] A robust and well-characterized synthesis of this compound is crucial for reference standard preparation, impurity profiling, and further derivatization studies.

The synthetic strategy outlined herein follows a convergent approach, beginning with the formation of the N-isopropyl-3-(4-fluorophenyl)indole core via a Friedel-Crafts acylation and subsequent Fischer indole synthesis. The side chain is then introduced through a Vilsmeier-Haack formylation followed by a stereoselective aldol condensation.

Materials and Reagents

Reagent/MaterialGradeSupplier
FluorobenzeneReagentSigma-Aldrich
Chloroacetyl chlorideReagentSigma-Aldrich
Aluminum chloride (anhydrous)ReagentSigma-Aldrich
N-isopropylanilineReagentSigma-Aldrich
Zinc chloride (anhydrous)ReagentSigma-Aldrich
Phosphorus oxychloride (POCl3)ReagentSigma-Aldrich
3-(N-Methyl-N-phenylamino)acroleinReagentSigma-Aldrich
tert-Butyl acetoacetateReagentSigma-Aldrich
Sodium hydride (60% dispersion in oil)ReagentSigma-Aldrich
n-Butyllithium (2.5 M in hexanes)ReagentSigma-Aldrich
Dichloromethane (DCM), anhydrousHPLCFisher Scientific
N,N-Dimethylformamide (DMF), anhydrousHPLCFisher Scientific
Ethanol, absoluteACSFisher Scientific
Acetonitrile, anhydrousHPLCFisher Scientific
Tetrahydrofuran (THF), anhydrousHPLCFisher Scientific
Diethyl etherACSFisher Scientific
Ethyl acetateACSFisher Scientific
HexanesACSFisher Scientific
Hydrochloric acid (HCl), concentratedACSFisher Scientific
Sodium bicarbonate, saturated solutionACSFisher Scientific
Brine, saturated solutionACSFisher Scientific
Sodium sulfate (anhydrous)ACSFisher Scientific
Magnesium sulfate (anhydrous)ACSFisher Scientific

Synthetic Workflow Diagram

Synthesis_Workflow A Fluorobenzene + Chloroacetyl Chloride B 1-(4-fluorophenyl)-2-chloroethanone A->B Friedel-Crafts Acylation (AlCl3) D 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone B->D Nucleophilic Substitution (DMF) C N-isopropylaniline C->D E 3-(4-Fluorophenyl)-1-isopropyl-1H-indole D->E Fischer Indole Synthesis (ZnCl2, Ethanol) F (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde E->F Vilsmeier-Haack Reaction (POCl3, 3-(N-Methyl-N-phenylamino)acrolein) H tert-Butyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate F->H Aldol Condensation (NaH, n-BuLi, THF) G tert-Butyl acetoacetate dianion G->H I rac-5-Keto Fluvastatin H->I Mild Acidic Hydrolysis (e.g., Formic Acid)

Caption: Synthetic pathway for rac-5-Keto Fluvastatin.

Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

This initial step constructs the core indole structure of the target molecule.

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. After stirring for 15 minutes, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 4 hours. The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 1-(4-fluorophenyl)-2-chloroethanone, which can be used in the next step without further purification.

  • N-Alkylation: Dissolve the crude 1-(4-fluorophenyl)-2-chloroethanone in anhydrous N,N-dimethylformamide (DMF). Add N-isopropylaniline (1.2 eq) and heat the mixture to 100 °C for 10-12 hours.[6] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring. The precipitated solid, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, is collected by filtration, washed with water, and can be recrystallized from ethanol.[6]

  • Fischer Indole Synthesis: To a solution of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone in absolute ethanol, add anhydrous zinc chloride (0.5 eq).[6] Reflux the mixture for 3-5 hours, monitoring by TLC. After completion, cool the reaction to room temperature and pour it into a large volume of cold, dilute hydrochloric acid. The resulting precipitate, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, is collected by filtration, washed with water, and recrystallized from ethanol.[6]

Step 2: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

This step introduces the three-carbon aldehyde side chain at the 2-position of the indole ring.

  • Vilsmeier-Haack Reaction: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of 3-(N-methyl-N-phenylamino)acrolein (2.1 eq) in anhydrous acetonitrile. Cool the solution to -5 °C. In a separate flask, prepare a solution of phosphorus oxychloride (POCl3, 2.5 eq) in anhydrous acetonitrile and cool to -5 °C. Slowly add the POCl3 solution to the acrolein solution, maintaining the temperature between 5-7 °C. Stir for 10 minutes.

  • Add a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 eq) in anhydrous acetonitrile to the reaction mixture over 10 minutes. Heat the mixture to reflux (approximately 83 °C) for 3 hours.[6]

  • Cool the reaction to room temperature and slowly add water. Stir for 30 minutes at 35-50 °C, then heat to 50-55 °C for 1.5 hours. Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the solid with water and dry under vacuum to yield the crude (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde. This product can be purified by recrystallization from toluene.[6]

Step 3: Synthesis of tert-Butyl (E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate

This is the key carbon-carbon bond-forming step to construct the heptenoate side chain.

  • Dianion Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (60% dispersion in oil, 2.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add tert-butyl acetoacetate (1.1 eq) dropwise. After the evolution of hydrogen ceases, stir the mixture for an additional 10 minutes.

  • Cool the resulting solution to -10 °C and add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -5 °C. Stir the resulting dianion solution for 30 minutes at -10 °C.

  • Aldol Condensation: In a separate flask, dissolve the (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the dianion solution to the aldehyde solution via cannula, maintaining the temperature at -78 °C. Stir the reaction at this temperature for 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude tert-butyl ester of the 3-hydroxy-5-keto product. This crude product should be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate).

Step 4: Synthesis of rac-5-Keto Fluvastatin (Hydrolysis of the tert-Butyl Ester)

The final step is the selective removal of the tert-butyl protecting group to yield the carboxylic acid.

  • Dissolve the purified tert-butyl ester from the previous step in a suitable solvent such as dichloromethane or a mixture of THF and water.

  • Add a mild acid, such as formic acid or trifluoroacetic acid (a few equivalents), and stir the reaction at room temperature. The progress of the hydrolysis should be monitored by TLC or HPLC. It is crucial to use mild conditions to prevent dehydration of the β-hydroxy ketone.

  • Upon completion, remove the solvent and any excess acid under reduced pressure. The crude product can be purified by preparative HPLC or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford rac-5-Keto Fluvastatin as a solid.

Characterization and Validation

The synthesized rac-5-Keto Fluvastatin should be characterized to confirm its identity and purity. The following data are expected for the final product:[2][7]

PropertyValue
Chemical Formula C24H24FNO4
Molecular Weight 409.45 g/mol
CAS Number 1160169-39-0
Appearance Off-white solid
Purity (by HPLC) >95%

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: The spectra should be recorded and compared with data for a certified reference standard if available. Key signals to identify include the aromatic protons of the indole and fluorophenyl rings, the vinyl proton of the heptenoate chain, the methine protons of the isopropyl group and the hydroxyl-bearing carbon, and the methylene protons of the side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ at m/z 410.2 or [M-H]⁻ at m/z 408.2.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H stretch), ketone (C=O stretch), carboxylic acid (O-H and C=O stretches), and aromatic C-H and C=C bonds.

A full certificate of analysis for a commercial standard of Fluvastatin EP Impurity D typically includes data from ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC, IR, and Thermogravimetric Analysis (TGA), which can be used for comprehensive comparison.[7]

Discussion of Experimental Choices

  • Friedel-Crafts Acylation: The use of aluminum chloride as a Lewis acid catalyst is a standard and effective method for the acylation of aromatic rings.[6] The reaction is performed at low temperature to control the reactivity and minimize side reactions.

  • Fischer Indole Synthesis: Zinc chloride is a common and efficient Lewis acid catalyst for this cyclization reaction. The use of ethanol as a solvent allows for the reaction to be carried out at a convenient reflux temperature.[6]

  • Vilsmeier-Haack Reaction: This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. POCl3 is the standard activating agent for the formylating reagent.[6]

  • Aldol Condensation: The use of a strong base combination like NaH and n-BuLi is necessary to generate the dianion of tert-butyl acetoacetate. This dianion is a soft nucleophile that adds to the aldehyde in a conjugate fashion, leading to the desired β-hydroxy ketone product after an intramolecular rearrangement. The low reaction temperature (-78 °C) is critical for controlling the stereoselectivity of the reaction and preventing side reactions.

  • Ester Hydrolysis: Mild acidic conditions are chosen for the final deprotection step to avoid the acid- or base-catalyzed dehydration of the β-hydroxy ketone, which is a common side reaction.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents such as chloroacetyl chloride, aluminum chloride, phosphorus oxychloride, sodium hydride, and n-butyllithium are corrosive, toxic, and/or pyrophoric and must be handled with extreme care according to their safety data sheets (SDS).

  • Quenching of reactive reagents should be done slowly and at low temperatures.

References

Definitive Structure Elucidation of 5-Keto Fluvastatin Using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and detailed protocols for the structural elucidation of 5-Keto Fluvastatin, a known impurity and metabolite of the HMG-CoA reductase inhibitor, Fluvastatin.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structures, offering detailed insights into the connectivity and chemical environment of atoms within a molecule.[4][5] This guide outlines a systematic approach, from sample preparation to the acquisition and interpretation of a full suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. The methodologies described herein are designed to provide definitive confirmation of the compound's identity, a critical step in drug development, impurity profiling, and metabolite characterization.[6][7]

Introduction: The Imperative for Unambiguous Identification

Fluvastatin is a synthetic statin used to manage hypercholesterolemia.[8] During its synthesis and metabolism, various related substances can be formed. 5-Keto Fluvastatin, identified as Fluvastatin EP Impurity D, is one such substance.[3][9] Its structure is closely related to the parent drug, differing by the oxidation of a hydroxyl group to a ketone on the heptenoic acid side chain. While mass spectrometry can confirm the molecular weight, only NMR spectroscopy can definitively establish the precise location of this modification and confirm the overall molecular architecture.[10]

This document serves as a field-proven guide for researchers, leveraging a logical workflow to confidently assign the structure of 5-Keto Fluvastatin.

Molecular Structure of 5-Keto Fluvastatin: (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid[9]

Chemical structure of 5-Keto FluvastatinFigure 1. Chemical Structure of 5-Keto Fluvastatin.

Principle of the Methodological Approach

The structure elucidation strategy relies on a synergistic combination of NMR experiments.

  • 1D NMR (¹H, ¹³C, DEPT): Provides the fundamental census of all proton and carbon atoms and their immediate electronic environments. DEPT spectra differentiate between CH, CH₂, and CH₃ carbons.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the intricate connectivity of the molecule.

    • COSY establishes proton-proton (¹H-¹H) couplings, identifying adjacent protons.[12][13]

    • HSQC maps each proton directly to its attached carbon (¹J-coupling).[12][13]

    • HMBC is the cornerstone for assembling the complete molecular skeleton by revealing long-range correlations (2-3 bonds) between protons and carbons (²J and ³J-couplings), crucially linking different spin systems and identifying quaternary carbons.[12][13]

The logical workflow for this process is visualized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation SamplePrep Sample Preparation (10-20 mg in 0.6 mL CDCl3 + TMS) H1 1D ¹H NMR SamplePrep->H1 C13 1D ¹³C & DEPT H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign1D Assign Proton & Carbon Counts (¹H, ¹³C, DEPT) HMBC->Assign1D AssignHSQC Link ¹H to Direct ¹³C (HSQC) Assign1D->AssignHSQC BuildSpins Build Spin Systems (COSY) AssignHSQC->BuildSpins Assemble Assemble Fragments (HMBC) BuildSpins->Assemble Structure Final Structure Confirmation Assemble->Structure

Diagram 1: NMR Structure Elucidation Workflow.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol ensures a high-quality, homogeneous sample, which is critical for obtaining high-resolution spectra.[14]

Materials:

  • 5-Keto Fluvastatin (10-20 mg)

  • Deuterated Chloroform (CDCl₃) (0.6-0.7 mL)

  • Tetramethylsilane (TMS) as internal standard (if not already in solvent)

  • Clean, dry, unscratched 5 mm NMR tube[15][16]

  • Pasteur pipette and vial

Procedure:

  • Weigh 10-20 mg of purified 5-Keto Fluvastatin into a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in both 1D and 2D experiments for a small molecule.[15]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for many organic molecules and helps to minimize interfering solvent signals in the ¹H NMR spectrum.[17]

  • Ensure the sample is fully dissolved. Gentle vortexing or swirling may be applied. A homogeneous solution is essential for proper magnetic field shimming and sharp spectral lines.[16]

  • Using a Pasteur pipette, carefully transfer the solution into the 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.[18]

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Wipe the outside of the tube clean and label it clearly. Do not use paper labels or tape that can interfere with the spectrometer's spinner.[15]

Protocol 2: NMR Data Acquisition

The following experiments should be performed sequentially on a 500 MHz (or higher) NMR spectrometer.

Experiment Purpose Key Acquisition Parameters (Typical)
¹H NMR Determine proton chemical shifts, multiplicities, and integrations.Pulse Program: zg30; Number of Scans: 8-16; Spectral Width: ~16 ppm
¹³C NMR Determine carbon chemical shifts and count unique carbon atoms.Pulse Program: zgpg30; Number of Scans: 1024-2048; Spectral Width: ~240 ppm
DEPT-135 Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.Pulse Program: dept135; Number of Scans: 256-512
DEPT-90 Isolate CH signals only.Pulse Program: dept90; Number of Scans: 256-512
gCOSY Identify ¹H-¹H spin-spin coupling networks.Pulse Program: cosygpqf; Number of Scans: 2-4 per increment; Increments: 256-512
gHSQC Correlate protons to their directly attached carbons.Pulse Program: hsqcedetgpsisp2.2; Number of Scans: 2-8 per increment; Increments: 256
gHMBC Identify long-range (2-3 bond) ¹H-¹³C correlations to assemble the structure.Pulse Program: hmbcgpndqf; Number of Scans: 8-32 per increment; Increments: 256

Note: The number of scans can be adjusted based on sample concentration to achieve an adequate signal-to-noise ratio. Data should be processed using appropriate software such as Bruker TopSpin, Mnova, or NMRium.[19][20][21]

Predicted Data Analysis and Interpretation

The following section outlines the expected NMR signals and correlations for 5-Keto Fluvastatin, providing a roadmap for spectral interpretation.

Predicted ¹H and ¹³C Chemical Shifts and Assignments
PositionTypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegrationKey 2D Correlations
Side Chain
1COOH~175~11-12 (broad)s1HHMBC: H2, H3
2CH₂~42~2.6m2HCOSY: H3; HMBC: C1, C3, C4
3CH(OH)~68~4.2m1HCOSY: H2, H4; HMBC: C1, C2, C4, C5
4CH₂~48~2.8m2HCOSY: H3; HMBC: C3, C5, C6
5C=O~208---HMBC: H4, H6
6CH~135~6.9d1HCOSY: H7; HMBC: C4, C5, C7, C-Indole(2)
7CH~145~6.4d1HCOSY: H6; HMBC: C5, C6, C-Indole(2)
Indole Core
Indole-2C~130---HMBC: H7, H-Indole(4), H-Isopropyl
Indole-3C~118---HMBC: H-Fluorophenyl, H-Indole(4)
Indole-3aC~138---HMBC: H-Indole(5), H-Indole(7)
Indole-4CH~122~7.6d1HCOSY: H-Indole(5); HMBC: C-Indole(2), C-Indole(3), C-Indole(5a)
Indole-5CH~123~7.2t1HCOSY: H-Indole(4), H-Indole(6)
Indole-6CH~125~7.3t1HCOSY: H-Indole(5), H-Indole(7)
Indole-7CH~112~7.5d1HCOSY: H-Indole(6); HMBC: C-Indole(5), C-Indole(3a)
Indole-7aC~128---HMBC: H-Indole(4), H-Indole(6)
Substituents
Isopropyl-CHCH~50~4.9septet1HCOSY: Isopropyl-CH₃; HMBC: C-Indole(2), C-Indole(7a)
Isopropyl-CH₃CH₃~22~1.6d6HCOSY: Isopropyl-CH; HMBC: Isopropyl-CH
F-Ph-1'C~132---HMBC: H-F-Ph(2',6')
F-Ph-2',6'CH~133~7.4m2HCOSY: H-F-Ph(3',5'); HMBC: C-F-Ph(1'), C-F-Ph(4'), C-Indole(3)
F-Ph-3',5'CH~116~7.1m2HCOSY: H-F-Ph(2',6'); HMBC: C-F-Ph(1'), C-F-Ph(4')
F-Ph-4'C-F~163 (d)---HMBC: H-F-Ph(2',6'), H-F-Ph(3',5')

Chemical shifts are estimates and may vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, septet=septet.

Key Interpretive Steps & Expected Correlations
  • Identify the Side Chain: The COSY spectrum will be instrumental in tracing the connectivity of the heptenoic acid side chain from H2 through H3 to H4, and separately, the vinyl coupling between H6 and H7.

  • Pinpoint the Ketone: The ketone at C5 breaks the spin system. The most definitive evidence for its location will come from the HMBC spectrum. Expect to see correlations from the protons at H4 and H6 to the quaternary carbon signal of the ketone (~208 ppm).

  • Confirm the Hydroxyl Group: The proton at H3 will correlate in the HSQC spectrum to a carbon at ~68 ppm, characteristic of a carbon bearing a hydroxyl group.

  • Connect the Side Chain to the Indole: A crucial HMBC correlation from the vinyl protons H6 and/or H7 to the C2 carbon of the indole ring will firmly establish the connection between the two major fragments of the molecule.

  • Assign the Indole and Substituents: The aromatic protons of the indole and fluorophenyl rings can be assigned using their characteristic splitting patterns and COSY correlations. The connection of the fluorophenyl group to C3 of the indole and the isopropyl group to the indole nitrogen will be confirmed by key HMBC correlations, as detailed in the table above.

The diagram below illustrates the most critical HMBC correlations for assembling the molecular backbone.

References

Application Notes & Protocols: Utilizing Fluvastatin for In Vitro Drug-Drug Interaction (DDI) Studies Focused on CYP2C9

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Proactive DDI Assessment

Unanticipated drug-drug interactions (DDIs) are a significant cause of adverse drug events and can lead to the withdrawal of approved drugs from the market.[1] A primary mechanism underlying many DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, the principal family of enzymes responsible for phase I metabolism of most drugs.[2] Among these, CYP2C9 is of paramount importance, as it is responsible for metabolizing 15-20% of all clinically used drugs, many of which have narrow therapeutic windows, such as warfarin, phenytoin, and various oral hypoglycemics.[3][4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of an investigational drug's potential to act as an inhibitor of major CYP enzymes.[1][5][6] In vitro assays serve as the frontline for this assessment, providing critical data to predict clinical DDI potential and guide the design of necessary clinical studies.[7]

This document provides a detailed guide on the application of Fluvastatin as a selective inhibitor of CYP2C9 in in vitro DDI studies. While the user specified "5-Keto Fluvastatin," a comprehensive literature review indicates that the primary metabolites of Fluvastatin are hydroxylated (e.g., 5-hydroxyfluvastatin, 6-hydroxyfluvastatin) rather than ketonated.[8][9][10] Therefore, these application notes will focus on the parent drug, Fluvastatin, a well-characterized and potent CYP2C9 inhibitor, which serves as an exemplary tool for these studies.[11][12]

Mechanistic Rationale: Why Fluvastatin is an Ideal Tool for CYP2C9 Interrogation

The selection of an appropriate probe inhibitor is critical for generating reliable and interpretable DDI data. The choice must be based on potency, selectivity, and a well-understood mechanism of action.

1.1. Potency and Selectivity Fluvastatin is a potent and selective competitive inhibitor of CYP2C9.[12] In vitro studies using human liver microsomes have demonstrated that Fluvastatin has a high affinity for CYP2C9, with reported Ki (inhibition constant) values in the sub-micromolar range.[12] Critically, its affinity for other major drug-metabolizing enzymes, such as CYP2D6 and CYP3A4, is significantly lower.[12] This selectivity is the cornerstone of its utility; it allows researchers to specifically probe for interactions involving CYP2C9 without the confounding inhibitory effects on other metabolic pathways. This minimizes the risk of misinterpreting a compound's broad inhibitory profile as a specific CYP2C9 liability.

1.2. Mechanism of Inhibition Fluvastatin acts as a competitive inhibitor, meaning it reversibly binds to the active site of the CYP2C9 enzyme, thereby preventing the substrate from binding and being metabolized.[12] Understanding this mechanism is vital because competitive inhibition can often be overcome by increasing the substrate concentration, a factor that has implications for clinical DDI management. The diagram below illustrates this inhibitory interaction within the CYP2C9 metabolic cycle.

G cluster_0 CYP2C9 Catalytic Cycle cluster_1 Inhibitory Pathway Enzyme CYP2C9 (Fe3+) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Binding (e.g., Diclofenac) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Binding to Active Site Product_Release Metabolite Release (4'-hydroxydiclofenac) ES_Complex->Product_Release Metabolism (Oxidation) Enzyme_Regen Enzyme Regeneration Product_Release->Enzyme_Regen Product Release Enzyme_Regen->Enzyme Inhibitor Fluvastatin (Competitive Inhibitor) Inhibitor->Inhibited_Complex Inhibited_Complex->Enzyme Reversible

Caption: Competitive inhibition of CYP2C9 by Fluvastatin.

Experimental Protocol: IC50 Determination for CYP2C9 Inhibition

This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C9 activity, using Fluvastatin as a positive control inhibitor and Diclofenac as the probe substrate. The methodology is aligned with principles outlined in FDA guidance documents.[1][2]

2.1. Objective To quantify the inhibitory potential of a test article on CYP2C9-mediated metabolism by generating a multi-point IC50 curve.

2.2. Materials & Reagents

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Probe Substrate: Diclofenac.

  • Positive Control Inhibitor: Fluvastatin.

  • Test Article: Investigational drug.

  • Cofactor: NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing an internal standard (e.g., Deuterated Diclofenac).

  • Hardware: 96-well polypropylene plates, multichannel pipettes, incubator (37°C), plate centrifuge.

  • Analytical System: LC-MS/MS system for quantification of 4'-hydroxydiclofenac.

2.3. Experimental Workflow

The overall workflow involves preparing the reagents, performing a timed incubation with the enzyme, substrate, and inhibitor, stopping the reaction, and analyzing the output.

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_analysis 3. Analysis Phase A1 Prepare Buffer & Reagent Stocks (Substrate, Inhibitor) A2 Prepare Serial Dilutions of Test Article & Fluvastatin A1->A2 B1 Dispense Inhibitor/Vehicle into 96-well plate A2->B1 A3 Prepare Master Mixes (HLM, NADPH System) B2 Add HLM & Substrate Mix A3->B2 B4 Initiate Reaction: Add NADPH Master Mix A3->B4 B1->B2 B3 Pre-incubate at 37°C (5 min) B2->B3 B3->B4 B5 Incubate at 37°C (e.g., 10 min) B4->B5 C1 Terminate Reaction: Add Stop Solution B5->C1 C2 Centrifuge Plate (Pellet Protein) C1->C2 C3 Transfer Supernatant for Analysis C2->C3 C4 Quantify Metabolite (4'-hydroxydiclofenac) via LC-MS/MS C3->C4 C5 Calculate % Inhibition & Determine IC50 C4->C5

Caption: Step-by-step workflow for the in vitro CYP2C9 inhibition assay.

2.4. Step-by-Step Methodology

  • Preparation of Solutions:

    • Prepare stock solutions of Diclofenac (e.g., 10 mM in DMSO) and Fluvastatin (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the Test Article and Fluvastatin in the appropriate solvent to achieve final assay concentrations (typically a 7-point curve, e.g., 0.01, 0.1, 0.3, 1, 3, 10, 30 µM). The final solvent concentration in the incubation should be kept low (≤1%) to avoid affecting enzyme activity.[13]

  • Incubation Plate Setup (Final Volume = 200 µL):

    • To each well of a 96-well plate, add 2 µL of the appropriate inhibitor dilution (Test Article, Fluvastatin, or vehicle for control).

    • Prepare a "Substrate-Microsome Master Mix" in buffer. For each well, this will contain HLM (final protein concentration ~0.1 mg/mL) and Diclofenac (at a concentration near its Km, e.g., 5 µM). The low protein concentration minimizes non-specific binding.[14]

    • Add 178 µL of the Substrate-Microsome Master Mix to each well.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare an "NADPH Master Mix" in buffer.

    • Initiate the metabolic reaction by adding 20 µL of the NADPH Master Mix to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of metabolite formation, determined in preliminary experiments.

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the analytical internal standard.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the peak area of the metabolite (4'-hydroxydiclofenac) relative to the internal standard.

Data Analysis and Interpretation

3.1. Calculation of Percent Inhibition The activity in each well is determined by the amount of metabolite formed. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited (vehicle) control wells.

  • % Activity Remaining = (Metabolite Peak Area in Test Well / Average Metabolite Peak Area in Vehicle Control Wells) x 100

  • % Inhibition = 100 - % Activity Remaining

3.2. IC50 Determination Plot the % Inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, XLfit). The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

3.3. Interpreting the Data The IC50 value provides a quantitative measure of the inhibitory potency of a compound. A lower IC50 indicates a more potent inhibitor. The data generated for the positive control, Fluvastatin, validates the assay's performance and should fall within a historically accepted range. The selectivity of an inhibitor can be visualized by comparing its IC50 values across different CYP enzymes, as shown in the example table below.

CompoundCYP2C9 IC50 (µM)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)Selectivity for CYP2C9
Fluvastatin 0.5 > 50> 50High
Ketoconazole 250.05 > 50Low (Potent 3A4 Inhibitor)
Quinidine > 50150.08 Low (Potent 2D6 Inhibitor)
Test Article X 2.545> 50Moderate
Table represents illustrative data to demonstrate the concept of selectivity.

Based on the in vitro IC50 value and expected clinical plasma concentrations, a risk assessment can be performed using basic models recommended by regulatory agencies to determine if a clinical DDI study is warranted.[7][15]

Conclusion

In vitro CYP inhibition assays are an indispensable component of modern drug development, providing an early assessment of DDI risk.[16] Fluvastatin serves as an excellent and highly selective positive control and mechanistic probe for studying CYP2C9-mediated interactions. The protocol described herein provides a robust, self-validating framework for obtaining high-quality IC50 data suitable for internal decision-making and regulatory submissions. Accurate characterization of a new drug's inhibitory profile against key enzymes like CYP2C9 is a critical step toward developing safer and more effective medicines.

References

Application Notes and Protocols for the Research Use of rac-5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of rac-5-Keto Fluvastatin. As a known impurity and metabolite of the HMG-CoA reductase inhibitor, Fluvastatin, this compound is critical for a variety of research applications, including analytical reference standardization, metabolic studies, and the assessment of potential biological activities or off-target effects. This guide offers detailed, field-proven protocols for solution preparation, analytical quantification via High-Performance Liquid Chromatography (HPLC), and functional evaluation through in vitro biological assays, including HMG-CoA reductase inhibition and cellular cytotoxicity. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.

Compound Profile and Scientific Context

rac-5-Keto Fluvastatin is recognized primarily as Fluvastatin EP Impurity D.[1] Fluvastatin itself is a synthetic, racemic HMG-CoA reductase inhibitor used to lower cholesterol.[2][3] The presence of impurities and the profile of metabolites are of significant interest in pharmaceutical research to ensure the safety, efficacy, and quality of the parent drug. Understanding the biological activity of rac-5-Keto Fluvastatin is crucial to determine if it contributes to the therapeutic or toxicological profile of Fluvastatin.

Chemical Identity
PropertyDataReference
IUPAC Name (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid[4]
Synonyms rac 5-Keto Fluvastatin, Fluvastatin EP Impurity D, 3-Hydroxy-5-Keto Fluvastatin, 5-Oxo Fluvastatin[4][5]
CAS Number 1160169-39-0[1]
Molecular Formula C₂₄H₂₄FNO₄[4]
Molecular Weight 409.45 g/mol [6]
Physicochemical Properties (Computed)
PropertyValueReference
XLogP3 3.4[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 5[6]
pKa (Predicted) 4.20 ± 0.10[6]

Procurement and Laboratory Handling

Sourcing and Purity

When purchasing rac-5-Keto Fluvastatin for research, it is imperative to select a reputable supplier that provides a comprehensive Certificate of Analysis (CoA).[7] The CoA should confirm the compound's identity (via ¹H-NMR, Mass Spectrometry) and specify its purity, typically determined by HPLC. For use as an analytical standard, a purity of ≥95% is recommended.[8]

Storage and Stability

rac-5-Keto Fluvastatin is typically supplied as a solid.

  • Short-Term Storage: For frequent use, store the solid compound at 0-8°C.[8]

  • Long-Term Storage: For maximum stability, store the solid compound at -20°C, protected from light and moisture.[5]

Causality: Statins, as a class, can be susceptible to degradation, particularly hydrolysis in aqueous solutions under acidic conditions.[9][10] Storing the compound as a dry solid at low temperatures minimizes degradation pathways. When preparing solutions, especially for biological assays, it is critical to consider the pH and solvent composition to maintain stability.

Laboratory Safety

Standard laboratory precautions should be observed.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed hazard information. Hazard statements may include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[8]

Preparation of Stock Solutions

The poor aqueous solubility of many statin derivatives necessitates the use of organic solvents for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the preferred solvent for cell-based assays, while methanol is common for chromatographic analysis.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a versatile aprotic solvent that can dissolve a wide range of organic molecules. For cell culture applications, it is critical to prepare a high-concentration stock to ensure the final concentration of DMSO in the media remains non-toxic to cells (ideally <0.1%).[11]

Materials:

  • rac-5-Keto Fluvastatin (MW: 409.45 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Glass vial with a Teflon-lined cap

  • Glass or stainless steel spatula

Procedure:

  • Pre-Weighing: Allow the vial of rac-5-Keto Fluvastatin to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 4.09 mg.

    • Calculation: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.010 mol/L × 0.001 L × 409.45 g/mol × 1000 = 4.09 mg

  • Dissolution: Transfer the weighed compound to a clean glass vial. Add the calculated volume of DMSO (e.g., 1 mL).

  • Solubilization: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

G Workflow: Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Equilibrate Compound to Room Temp weigh Weigh 4.09 mg rac-5-Keto Fluvastatin start->weigh Prevent Condensation dissolve Add 1 mL DMSO to Glass Vial weigh->dissolve mix Vortex / Sonicate Until Dissolved dissolve->mix aliquot Aliquot into Cryovials mix->aliquot Yields 10 mM Stock store Store at -20°C aliquot->store use Use for Assay (Dilute into Media) store->use

Fig 1. Generalized workflow for preparing a 10 mM stock solution.

Analytical Methodologies

Reverse-phase HPLC is the gold standard for quantifying Fluvastatin and its related impurities, offering high resolution and sensitivity.

Protocol 4.1: Quantification by RP-HPLC

Rationale: This method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. A mobile phase of methanol and an aqueous buffer allows for the effective elution and separation of Fluvastatin and its more polar keto-metabolite. UV detection at 305 nm provides high sensitivity, as this is a lambda max for Fluvastatin.[12][13]

Instrumentation & Parameters:

ParameterSpecification
Column ODS Hypersil C18 (or equivalent), 250 x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and 0.10 M Ammonium Acetate (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 305 nm
Column Temp 25°C
Injection Volume 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the ammonium acetate buffer and filter through a 0.45 µm membrane. Mix with HPLC-grade methanol in the specified ratio and degas thoroughly.

  • Standard Preparation: Using a stock solution prepared in methanol (as per Protocol 3.1), create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the unknown samples.

  • Quantification: Determine the concentration of rac-5-Keto Fluvastatin in the samples by interpolating their peak areas from the standard curve.

G Workflow: RP-HPLC Quantification cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Calibration Standards (1-50 µg/mL) in Mobile Phase inject_std Inject Standards prep_standards->inject_std prep_samples Dilute Experimental Samples into Linear Range inject_sample Inject Samples prep_samples->inject_sample equilibrate Equilibrate C18 Column with Mobile Phase equilibrate->inject_std equilibrate->inject_sample generate_curve Generate Calibration Curve inject_std->generate_curve quantify Interpolate Sample Conc. from Calibration Curve generate_curve->quantify integrate Integrate Peak Areas inject_sample->integrate integrate->quantify

Fig 2. High-level workflow for quantitative analysis by HPLC.

In Vitro Biological Assays

The primary mechanism of action for statins is the inhibition of HMG-CoA Reductase (HMGR).[14] A key research question is whether a metabolite like rac-5-Keto Fluvastatin retains this activity. Additionally, assessing cytotoxicity in a relevant cell line (e.g., human liver cells) is essential to understand its potential for off-target effects.

Protocol 5.1: HMG-CoA Reductase (HMGR) Activity Inhibition Assay

Rationale: This spectrophotometric assay directly measures the enzymatic activity of HMGR by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.[15] A decrease in the rate of NADPH oxidation in the presence of an inhibitor indicates target engagement. This protocol is based on commercially available kits.[16]

Materials:

  • HMG-CoA Reductase Assay Kit (containing HMGR enzyme, HMG-CoA substrate, NADPH, assay buffer, and a control inhibitor like Pravastatin or Atorvastatin)

  • rac-5-Keto Fluvastatin stock solution (in DMSO)

  • UV-compatible 96-well plate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm, maintained at 37°C

Procedure:

  • Reagent Preparation: Prepare all kit components as per the manufacturer's instructions. Warm the assay buffer to 37°C.

  • Inhibitor Dilutions: Prepare a serial dilution of rac-5-Keto Fluvastatin in assay buffer. Also prepare dilutions of the parent compound, Fluvastatin, for comparison. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Assay Buffer only (for background subtraction).

    • No-Inhibitor Control (100% Activity): HMGR enzyme, NADPH, and vehicle (DMSO in buffer).

    • Inhibitor Wells: HMGR enzyme, NADPH, and dilutions of rac-5-Keto Fluvastatin or Fluvastatin.

    • Positive Control: HMGR enzyme, NADPH, and the control inhibitor provided in the kit.

  • Initiate Reaction: Add the HMG-CoA substrate to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the % Inhibition: [1 - (Rate_inhibitor / Rate_no-inhibitor)] × 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

G Cholesterol Biosynthesis Pathway & Statin Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase (Rate-Limiting Step) hmg_coa->hmgcr mevalonate Mevalonate downstream ... Isoprenoids, Cholesterol mevalonate->downstream hmgcr->mevalonate statin Fluvastatin (or rac-5-Keto Fluvastatin) statin->hmgcr Competitive Inhibition

Fig 3. Inhibition of the mevalonate pathway by statins.
Protocol 5.2: Cellular Cytotoxicity Assay in HepG2 Cells

Rationale: HepG2 cells are a human liver carcinoma cell line commonly used in toxicology studies as they retain many metabolic functions of hepatocytes.[17] Assessing the cytotoxicity of rac-5-Keto Fluvastatin in these cells provides insight into potential liver-specific toxicity.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., EMEM + 10% FBS)

  • Sterile 96-well clear-bottom cell culture plates

  • rac-5-Keto Fluvastatin stock solution (10 mM in DMSO)

  • A cell viability reagent (e.g., MTT, resazurin, or an ATP-based luminescent assay)

  • Positive control for toxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of rac-5-Keto Fluvastatin in complete culture medium from the DMSO stock. A typical concentration range would be 0.1 µM to 100 µM.

    • Include a Vehicle Control series containing the same final concentrations of DMSO as the compound wells.

    • Include an Untreated Control (media only) and a Positive Control (a known cytotoxic agent).

    • Remove the old media from the cells and add 100 µL of the prepared treatment media to the appropriate wells.

  • Incubation: Return the plate to the incubator for 24-48 hours. The incubation time should be consistent across experiments.

  • Viability Measurement: After incubation, perform the cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent, incubating for a specified time, and then reading the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the Untreated Control as 100% viability and the background (no cells) as 0% viability.

    • Calculate the % Viability for each concentration: (Signal_sample / Signal_untreated) × 100.

    • Plot % Viability vs. log[Compound Concentration] to generate a dose-response curve and determine the CC₅₀ (Concentration causing 50% cytotoxicity).

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of rac-5-Keto Fluvastatin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of racemic 5-Keto Fluvastatin. This guide is designed for researchers, chemists, and professionals in drug development who are working on or troubleshooting the synthesis of this important Fluvastatin impurity and intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of this synthesis and ultimately improve your yields.

This resource is structured to address specific challenges you may encounter, moving from common questions to detailed troubleshooting scenarios. Every recommendation is grounded in established chemical principles and supported by relevant literature.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the synthesis of rac-5-Keto Fluvastatin.

Q1: What is rac-5-Keto Fluvastatin and why is it synthesized?

A1: Racemic 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, is a key intermediate in some synthetic routes to Fluvastatin, a widely used statin drug for lowering cholesterol.[1][2][3][4] It is also a known impurity in the final drug product.[1][2] Researchers often synthesize this compound as a reference standard for impurity profiling in Fluvastatin production or as a precursor for the stereoselective reduction to the syn-diol, a critical step in obtaining the final active pharmaceutical ingredient (API).[5][6]

Q2: What is the general synthetic strategy for rac-5-Keto Fluvastatin?

A2: The most common and industrially relevant approach involves a condensation reaction. This is typically an aldol-type condensation between an indole-derived aldehyde, specifically (E)-3-[3-(4-fluorophenyl)-1-isopropylindol-2-yl]-2-propenal, and the dianion of a protected acetoacetate, such as tert-butyl acetoacetate.[5][6][7] This reaction forms the carbon skeleton of the heptenoic acid side chain with the desired 5-keto and 3-hydroxy functionalities (initially as a 3-oxo-5-hydroxy intermediate which can rearrange).[5][7] The tert-butyl ester acts as a protecting group for the carboxylic acid.

Q3: Why is yield improvement a significant challenge in this synthesis?

A3: Achieving a high yield of rac-5-Keto Fluvastatin can be challenging due to several factors. The formation of the dianion of tert-butyl acetoacetate requires careful control of stoichiometry and temperature to avoid side reactions. The subsequent condensation reaction is also sensitive to reaction conditions, and side products can form, complicating purification and reducing the overall yield. Furthermore, as an intermediate that is often not isolated in industrial processes, optimized protocols for its specific isolation and purification are not widely published.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems you might encounter during the synthesis of rac-5-Keto Fluvastatin.

Low Yield in the Condensation Reaction

Q: My condensation reaction between the indole aldehyde and tert-butyl acetoacetate is giving a low yield of the desired 5-keto product. What are the likely causes and how can I improve it?

A: Low yields in this aldol-type condensation are a frequent issue. The root causes can often be traced back to the generation of the dianion of tert-butyl acetoacetate and the conditions of the condensation itself.

Potential Causes & Solutions:

  • Incomplete Dianion Formation: The dianion of tert-butyl acetoacetate is typically generated using a strong base like sodium hydride (NaH) to remove the most acidic proton, followed by a stronger organolithium reagent like n-butyllithium (n-BuLi) to remove the second proton.[7]

    • Troubleshooting:

      • Reagent Quality: Ensure that the NaH and n-BuLi are fresh and have not been deactivated by moisture or air. Use of older or improperly stored reagents is a common source of failure.

      • Temperature Control: The initial deprotonation with NaH is often done at a slightly elevated temperature, while the second deprotonation with n-BuLi requires very low temperatures (typically below -5°C) to prevent side reactions.[8] Maintain strict temperature control throughout the process.

      • Solvent Purity: Use anhydrous solvents (typically tetrahydrofuran, THF) to prevent quenching of the strong bases.

  • Side Reactions of the Enolate: The monoanion of tert-butyl acetoacetate can undergo self-condensation or other side reactions if not efficiently converted to the dianion.

    • Troubleshooting:

      • Addition Rate: Add the n-BuLi slowly to the solution of the monoanion while maintaining a low temperature. This helps to ensure complete dianion formation before the addition of the aldehyde.

  • Degradation of the Indole Aldehyde: The indole aldehyde starting material can be sensitive to strongly basic conditions.

    • Troubleshooting:

      • Reverse Addition: Consider adding the dianion solution to a cold solution of the aldehyde to ensure the aldehyde is not exposed to an excess of base for an extended period.

      • Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by thin-layer chromatography (TLC) and quench it once the starting material is consumed. The reaction is typically run at low temperatures.[5][6]

Experimental Protocol: Optimized Condensation for tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate

  • To a solution of tert-butyl acetoacetate in anhydrous THF at 0°C, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Cool the reaction mixture to -10°C and slowly add n-butyllithium (1.6 M in hexanes). Stir for 1 hour at this temperature.

  • In a separate flask, dissolve the (E)-3-[3-(4-fluorophenyl)-1-isopropylindol-2-yl]-2-propenal in anhydrous THF and cool to -10°C.

  • Slowly add the freshly prepared dianion solution to the aldehyde solution, maintaining the temperature below -5°C.[8]

  • Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Difficulties in Product Purification

Q: I am having trouble purifying the crude rac-5-Keto Fluvastatin. What are the common impurities and what purification strategies are most effective?

A: Purification can be challenging due to the presence of unreacted starting materials, side-products from the condensation reaction, and the potential for degradation of the product.

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials: Both the indole aldehyde and tert-butyl acetoacetate can be present in the crude product.

  • Self-Condensation Products: The enolate of tert-butyl acetoacetate can react with itself.

  • Diastereomers: The reduction of the 3-oxo group to a 3-hydroxy group can lead to the formation of diastereomers. While the target is the 5-keto compound, the initial aldol product is a 3-oxo-5-hydroxy species.

Purification Protocol: Column Chromatography

  • Stationary Phase: Silica gel is the most common choice for the purification of this type of compound.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product.

  • Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate or UV light) to track the separation.

  • Alternative: For highly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed, especially for isolating small quantities of high-purity material.[9][10]

Hydrolysis of the tert-Butyl Ester

Q: I need to hydrolyze the tert-butyl ester of rac-5-Keto Fluvastatin to obtain the final carboxylic acid. What are the recommended conditions to avoid side reactions?

A: The hydrolysis of the tert-butyl ester requires acidic conditions. However, the molecule contains other functional groups that could be sensitive to harsh acidic treatment.

Recommended Hydrolysis Protocol:

  • Dissolve the tert-butyl ester in a suitable solvent like dichloromethane or a mixture of acetonitrile and water.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.[11]

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, carefully neutralize the acid and perform an aqueous workup to isolate the carboxylic acid product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
rac-5-Keto FluvastatinC24H24FNO4409.451160169-39-0
tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoateC28H32FNO4465.56194934-95-7

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of rac-5-Keto Fluvastatin.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Indole Aldehyde Indole Aldehyde Condensation Condensation Indole Aldehyde->Condensation tBu Acetoacetate tBu Acetoacetate Dianion Formation Dianion Formation tBu Acetoacetate->Dianion Formation 1. NaH 2. n-BuLi Dianion Formation->Condensation Keto-ester Intermediate Keto-ester Intermediate Condensation->Keto-ester Intermediate Hydrolysis Hydrolysis rac-5-Keto Fluvastatin rac-5-Keto Fluvastatin Hydrolysis->rac-5-Keto Fluvastatin Keto-ester Intermediate->Hydrolysis Acidic Conditions

Caption: Key steps in rac-5-Keto Fluvastatin synthesis.

References

Technical Support Center: Stability of rac 5-Keto Fluvastatin in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rac 5-Keto Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability challenges you may encounter when working with this compound in solution. As a key impurity and metabolite of Fluvastatin, understanding its stability is crucial for accurate experimental design and data interpretation.[1][2][3] This document provides troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: An Overview

This compound, also known as Fluvastatin EP Impurity D, shares structural similarities with its parent compound, Fluvastatin.[4][5] Fluvastatin is known to be susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and elevated temperatures.[6][7] Given the shared chemical motifs, it is prudent to assume that this compound exhibits similar instabilities. The presence of a keto group and a dihydroxy-heptenoic acid side chain suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation.

This guide will walk you through the potential stability issues and provide you with protocols to mitigate them, ensuring the reliability and reproducibility of your results.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound in solution.

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
Inconsistent results in biological assays. Degradation of this compound in your working solution.Solution: Prepare fresh working solutions for each experiment from a frozen stock. Rationale: The complex components of cell culture media, coupled with incubation at 37°C and exposure to light, can accelerate the degradation of sensitive compounds. Preparing solutions fresh minimizes the impact of these factors.
Appearance of new peaks in HPLC analysis over time. Chemical degradation of this compound.Solution: Analyze samples immediately after preparation. If storage is necessary, store at -80°C and protect from light. Rationale: The appearance of new peaks is a clear indication of degradation. Lowering the temperature and protecting from light will slow down the rate of these chemical reactions.
Loss of compound concentration in prepared standards. Adsorption to container surfaces or degradation.Solution: Use silanized glass or low-adsorption polypropylene containers. Prepare standards fresh daily. Rationale: Highly functionalized molecules can adsorb to surfaces, leading to an apparent loss of concentration. Using inert surfaces can minimize this. Daily preparation ensures accuracy.
Discoloration of the solution. Significant degradation of the compound.Solution: Discard the solution immediately and prepare a fresh one. Rationale: A change in color is a macroscopic indicator of underlying chemical changes. Such a solution is no longer representative of the pure compound and should not be used for experiments.

III. Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid compound should be stored at 2-8°C for short-term storage and at -20°C for long-term storage, protected from light and moisture.[4]

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in high-quality, anhydrous solvents such as DMSO or methanol.[4] These solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous solutions?

A3: While specific data for this compound is limited, based on the behavior of the parent compound Fluvastatin, its stability in aqueous solutions is likely to be poor.[6] It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure and the known degradation of Fluvastatin, the likely degradation pathways include:

  • Hydrolysis: The ester-like side chain can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The indole ring and the side chain may be prone to oxidation.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of photoproducts, a known issue with Fluvastatin.[8]

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. A simple protocol is provided in a later section of this guide.

IV. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare this compound solutions with maximum stability.

Materials:

  • This compound solid

  • Anhydrous DMSO or Methanol

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Low-adsorption microcentrifuge tubes or silanized glass vials

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh a small amount of this compound solid.

    • Dissolve in the appropriate volume of anhydrous DMSO or methanol to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into small volumes in low-adsorption tubes and store at -80°C, protected from light.

  • Aqueous Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution in your desired aqueous buffer to reach the final working concentration.

    • Use this freshly prepared working solution immediately for your experiments. Do not store aqueous solutions.

Protocol 2: Basic Stability Assessment using HPLC

Objective: To empirically assess the stability of this compound in a specific solution over a defined period.

Materials:

  • Prepared solution of this compound in the solvent/buffer of interest

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (adjust ratio for optimal separation)

Procedure:

  • Time Zero (T=0) Analysis:

    • Immediately after preparing your solution of this compound, inject an aliquot onto the HPLC system.

    • Record the chromatogram and note the peak area of the main compound.

  • Incubation:

    • Store the solution under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).

  • Time Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 sample.

    • A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

    • Calculate the percentage of the compound remaining at each time point.

V. Visualizing a Predicted Degradation Workflow

The following diagram illustrates a logical workflow for investigating the stability of this compound in solution.

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare fresh solution of This compound in desired buffer pH Vary pH (Acidic, Neutral, Basic) prep->pH Expose to Temp Vary Temperature (4°C, RT, 37°C) prep->Temp Expose to Light Expose to Light (UV, Ambient) prep->Light Expose to HPLC HPLC analysis at defined time points pH->HPLC Sample at intervals Temp->HPLC Sample at intervals Light->HPLC Sample at intervals Stable Stable (No significant change in peak area) HPLC->Stable Evaluate data Unstable Unstable (Decrease in main peak area, appearance of new peaks) HPLC->Unstable Evaluate data

Caption: Workflow for assessing the stability of this compound.

VI. Predicted Degradation Pathway

Based on the known degradation of Fluvastatin, a potential degradation pathway for this compound under hydrolytic conditions is proposed below. This is a predictive model and would require experimental verification.

G rac_5_keto This compound lactone Lactone Formation (Intramolecular cyclization) rac_5_keto->lactone Acidic/Basic conditions hydrolysis_prod Side-chain Cleavage Products rac_5_keto->hydrolysis_prod Strong Hydrolysis

Caption: Predicted degradation pathway of this compound.

VII. Conclusion

While direct stability data for this compound in solution is not extensively published, its structural similarity to Fluvastatin provides a strong basis for predicting its stability profile. Researchers should anticipate and proactively manage potential degradation due to pH, temperature, and light. By following the guidelines and protocols outlined in this technical support center, you can minimize stability-related issues and enhance the accuracy and reliability of your experimental data.

VIII. References

  • ChemicalBook. This compound | 1160169-39-0. Available from: --INVALID-LINK--

  • Mahrouse, M. A. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 878-891.

  • Sigma-Aldrich. (Rac)-5-Keto Fluvastatin | 1160169-39-0. Available from: --INVALID-LINK--

  • Allmpus. fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (Rac)-5-Keto Fluvastatin | 1160169-39-0. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: (3R,5S)-Fluvastatin Stability in Aqueous Solutions. (2025). Available from: --INVALID-LINK--

  • Hofmann, U., et al. (2019). Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 175, 112770.

  • Piecha, M., Sarakha, M., Trebše, P., & Kocar, D. (2009). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Environmental Chemistry Letters, 8(2), 185-191.

  • TargetMol. (Rac)-5-Keto Fluvastatin | T12652. Available from: --INVALID-LINK--

  • Biosynth. This compound | 1160169-39-0 | IK162498. Available from: --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound | CAS 1160169-39-0. Available from: --INVALID-LINK--

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

  • IJNRD. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 9(8).

  • Simson Pharma Limited. Fluvastatin Sodium EP Impurity D. Available from: --INVALID-LINK--

  • PubChem. This compound. Available from: --INVALID-LINK--

  • Pharmaffiliates. 3-Hydroxy-5-Keto Fluvastatin Sodium. Available from: --INVALID-LINK--

  • Cermola, F., et al. (2007). The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct. Photochemical & Photobiological Sciences, 6(5), 543-551.

  • Rusu, A., et al. (2017). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. Molecules, 22(9), 1493.

  • de Souza, D., & Tacon, L. A. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Journal of the Brazilian Chemical Society, 24(4), 624-631.

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: --INVALID-LINK--

  • Barmpalexis, P., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery, 6(3), 304-314.

  • Reddy, G. S., et al. (2015). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Der Pharma Chemica, 7(10), 323-330.

References

Technical Support Center: Troubleshooting Peak Tailing in 5-Keto Fluvastatin HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 5-Keto Fluvastatin. Here, we will delve into the common causes of this chromatographic problem and provide systematic, evidence-based solutions to restore peak symmetry and ensure the integrity of your analytical data.

Understanding the Problem: Why Do Peaks Tail?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common deviation that can significantly compromise the accuracy of peak integration and reduce resolution between adjacent peaks[1]. This phenomenon indicates that a portion of the analyte molecules are experiencing stronger or different interactions with the stationary phase or other components of the HPLC system, leading to a delayed elution for a fraction of the analyte band[2][3].

For a molecule like 5-Keto Fluvastatin, which possesses a carboxylic acid group and other polar functionalities, several factors can contribute to peak tailing[4][5][6]. This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of this issue in your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-Keto Fluvastatin peak is tailing. Where should I start my investigation?

A logical, step-by-step approach is crucial to efficiently diagnose the cause of peak tailing. Before making any changes, it's beneficial to have a benchmark method and chromatogram that shows the expected performance of your system and column[7]. This will help you confirm that a problem has indeed arisen.

Here is a recommended initial troubleshooting workflow:

G start Peak Tailing Observed for 5-Keto Fluvastatin check_system Is the tailing specific to 5-Keto Fluvastatin or are all peaks tailing? start->check_system all_peaks_tail All Peaks Tailing check_system->all_peaks_tail All Peaks specific_peak_tail Only 5-Keto Fluvastatin Tailing check_system->specific_peak_tail Specific Peak system_issue Suspect System-Wide Issue: - Extra-column volume - Column void/blockage - Fittings/tubing issues all_peaks_tail->system_issue analyte_issue Suspect Analyte-Specific Interaction: - Mobile phase pH - Secondary silanol interactions - Metal chelation specific_peak_tail->analyte_issue

Caption: Initial troubleshooting decision tree.

If all peaks in your chromatogram are tailing, this generally points to a physical problem within the HPLC system, such as excessive extra-column volume (e.g., overly long or wide-bore tubing), a void at the head of the column, or loose fittings[8][9][10]. If only the 5-Keto Fluvastatin peak is tailing, the issue is more likely chemical in nature and related to specific interactions between the analyte and the stationary phase or mobile phase[11][12].

Q2: Could the mobile phase pH be the cause of my peak tailing for 5-Keto Fluvastatin?

Yes, mobile phase pH is a critical factor, especially for ionizable compounds like 5-Keto Fluvastatin, which contains a carboxylic acid group[13][14][15]. The pKa of the carboxylic acid is a key parameter. If the mobile phase pH is close to the analyte's pKa, the compound can exist in both its ionized and non-ionized forms, leading to peak distortion and tailing[3][13][14].

The Underlying Science: In reversed-phase HPLC, the non-ionized (protonated) form of an acidic analyte is more hydrophobic and, therefore, more retained by the C18 stationary phase. Conversely, the ionized (deprotonated) form is more polar and elutes earlier. When the mobile phase pH is within approximately 1.5 to 2 pH units of the analyte's pKa, a mixture of these two forms exists, causing band broadening and peak tailing[16][17].

Troubleshooting Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of 5-Keto Fluvastatin: While the exact pKa of 5-Keto Fluvastatin may not be readily published, the parent compound, Fluvastatin, has a carboxylic acid pKa of approximately 4.2. It is reasonable to assume a similar pKa for 5-Keto Fluvastatin.

  • Adjust Mobile Phase pH: To ensure a single ionic species, adjust the mobile phase pH to be at least 2 units away from the pKa. For an acidic compound like 5-Keto Fluvastatin, this means lowering the pH.

    • Recommendation: Prepare a mobile phase with a pH of ≤ 2.5. At this low pH, the carboxylic acid will be fully protonated, and the residual silanol groups on the silica-based stationary phase will also be protonated, minimizing secondary interactions[7][18].

  • Use a Buffer: It is essential to use a buffer to maintain a stable pH throughout the analysis. Unstable pH can lead to retention time drift and poor peak shape[8][14].

Mobile Phase pHExpected State of 5-Keto FluvastatinExpected Peak Shape
~ pKa (e.g., 4.2) Mixture of ionized and non-ionized formsPoor, likely tailing or split[14]
≤ 2.5 Predominantly non-ionized (protonated)Improved symmetry
≥ 6.2 Predominantly ionized (deprotonated)May be sharp, but retention will be significantly reduced

Note: Always ensure your HPLC column is stable at the chosen pH. Standard silica-based columns can degrade at pH values below 2 and above 8[13]. Use a column specifically designed for low pH applications if necessary[8][18].

Q3: I've adjusted the pH, but I still see some tailing. What else could be causing it?

If pH optimization doesn't completely resolve the issue, secondary interactions with the stationary phase are the next likely culprit. These interactions are a common cause of peak tailing, particularly for polar and ionizable compounds[2][7][19].

The Underlying Science: Most reversed-phase columns are made from silica particles that have been chemically modified with C18 alkyl chains. However, this process is never 100% complete, leaving some residual silanol groups (Si-OH) on the silica surface[2][18]. These silanol groups are weakly acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5-4.0. Polar functional groups on an analyte, like the ketone and hydroxyl groups in 5-Keto Fluvastatin, can interact with these silanols via hydrogen bonding. Furthermore, if the analyte has any basic character, it can interact ionically with deprotonated silanols, leading to significant peak tailing[11][18].

G cluster_0 Secondary Interactions Leading to Tailing analyte 5-Keto Fluvastatin (with polar groups) silanol Residual Silanol Group (Si-OH) on Stationary Phase analyte->silanol Hydrogen Bonding tailing Peak Tailing silanol->tailing Causes Delayed Elution

Caption: Silanol interaction with an analyte.

Troubleshooting Strategies for Secondary Interactions:

  • Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are often manufactured using high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol groups. Additionally, "end-capping" is a process where the residual silanols are chemically reacted with a small silylating agent to make them less polar and interactive[7][8][18]. If you are using an older column, switching to a modern, end-capped column can dramatically improve peak shape[1].

  • Add a Competing Agent to the Mobile Phase: A traditional approach is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte[2][7]. However, TEA is not compatible with mass spectrometry (MS) detectors.

  • Increase Buffer Concentration: A higher ionic strength buffer (e.g., 25-50 mM) can also help to mask silanol interactions and improve peak shape[1][7][8].

Q4: Could metal chelation be a factor in the peak tailing of 5-Keto Fluvastatin?

Yes, this is a plausible and often overlooked cause of peak tailing for certain classes of compounds. Molecules with specific functional groups, such as catechols, quinolones, or, in this case, a β-hydroxy ketone moiety, can act as chelating agents, binding to trace metal ions within the HPLC system[20][21].

The Underlying Science: Trace metal ions (e.g., iron, nickel, chromium) can be present as impurities in the silica packing material or can leach from the stainless-steel components of the HPLC system, such as frits, tubing, and even the column body itself[7][21]. If 5-Keto Fluvastatin chelates with these metal ions, it forms a complex that can interact differently with the stationary phase, creating a secondary retention mechanism that leads to peak tailing[19][20].

Troubleshooting Protocol: Diagnosing and Mitigating Metal Chelation

  • System Passivation: If metal contamination from the HPLC instrument is suspected, a system passivation procedure can be performed. This involves flushing the system with a chelating agent or a strong acid to remove metal ions from the fluidic path.

    • Caution: This is an advanced procedure. Always remove the column before passivating the system and consult your instrument manufacturer's guidelines. A common method involves flushing with an acid like nitric or phosphoric acid[22][23][24][25].

  • Use a Bio-inert or PEEK-lined Column and System: To eliminate the source of metal ions, consider using HPLC systems and columns with PEEK (polyether ether ketone) or other bio-inert fluid paths[22][24].

  • Add a Chelating Agent to the Mobile Phase: A simpler approach is to add a small concentration of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase. EDTA will bind to the free metal ions, preventing them from interacting with your analyte.

Q5: My sample is dissolved in a strong solvent. Can this cause peak tailing?

Absolutely. The composition of the sample diluent can have a profound effect on peak shape, especially for early eluting peaks[26][27][28].

The Underlying Science: When you inject a sample dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, the sample band does not focus properly at the head of the column. Instead, it begins to travel down the column before the mobile phase can equilibrate with it, leading to band broadening and distorted peaks, including tailing or fronting[19][26][29].

Best Practices for Sample Diluent:

  • Ideal Scenario: The best practice is to always dissolve your sample in the initial mobile phase composition[10].

  • When High Organic is Needed for Solubility: If 5-Keto Fluvastatin requires a higher percentage of organic solvent (e.g., acetonitrile or methanol) to dissolve, try to keep it as low as possible. After initial dissolution, you may be able to dilute the sample with the mobile phase or water[30].

  • Reduce Injection Volume: If you must use a strong sample solvent, reducing the injection volume can minimize its detrimental effects on peak shape[8][28].

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution(s)
Analyte-Specific Tailing Mobile Phase pH near pKa Adjust mobile phase pH to be ≥ 2 units away from the analyte's pKa. For 5-Keto Fluvastatin, use a buffered mobile phase at pH ≤ 2.5[3][13][31].
Secondary Silanol Interactions - Use a modern, high-purity, end-capped C18 column[7][8].- Increase the buffer concentration in the mobile phase[1][7].
Metal Chelation - Perform system passivation[22][23].- Use a bio-inert HPLC system and column.- Add a chelating agent like EDTA to the mobile phase.
Strong Sample Solvent - Dissolve the sample in the initial mobile phase[10].- If a strong solvent is necessary for solubility, minimize its concentration and reduce the injection volume[8][30].
All Peaks Tailing Extra-Column Volume - Use shorter, narrower internal diameter tubing[3][10].- Ensure all fittings are properly made and have no dead volume[12].
Column Void or Blockage - Replace the column inlet frit or the entire column[18].- Use a guard column to protect the analytical column[32].
Column Overload - Dilute the sample or reduce the injection volume to check if peak shape improves[8][19].

By systematically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing for 5-Keto Fluvastatin, leading to more accurate, reliable, and robust HPLC results.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Keto Fluvastatin Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Keto Fluvastatin. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this specific analyte.

Introduction to 5-Keto Fluvastatin

5-Keto Fluvastatin is a metabolite of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used in the treatment of hypercholesterolemia. Accurate and sensitive quantification of 5-Keto Fluvastatin is crucial for pharmacokinetic and drug metabolism studies. This guide will focus on leveraging Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for this purpose, a technique renowned for its selectivity and sensitivity.[1][2]

5-Keto Fluvastatin has a molecular formula of C24H24FNO4 and a monoisotopic mass of 409.16893641 Da.[3][4] Understanding its chemical structure is fundamental to predicting its behavior in the mass spectrometer and optimizing analytical methods.

Optimizing Mass Spectrometry Parameters

The key to a successful LC-MS/MS assay is the systematic optimization of mass spectrometry parameters. Electrospray Ionization (ESI) is a common and effective ionization technique for statins and their metabolites.[1][5] Both positive and negative ion modes should be evaluated, as fluvastatin has been successfully analyzed in both.[6][7]

Ion Source Optimization: A Step-by-Step Protocol

Effective ionization is critical for achieving high sensitivity.[8] The following protocol outlines the steps for optimizing the ESI source parameters for 5-Keto Fluvastatin.

Experimental Protocol: ESI Source Parameter Optimization

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of 5-Keto Fluvastatin in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

  • Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Initial Parameter Settings: Begin with the instrument manufacturer's recommended default settings for compounds of a similar molecular weight.

  • Parameter Optimization: Systematically adjust the following parameters one at a time, monitoring the signal intensity of the precursor ion for 5-Keto Fluvastatin ([M+H]+ or [M-H]-).

    • Capillary Voltage (or Spray Voltage): This voltage applied to the ESI needle is crucial for generating a stable spray. Vary the voltage in small increments (e.g., 0.5 kV) to find the setting that maximizes the signal without causing electrical discharge.

    • Cone Voltage (or Orifice Voltage/Declustering Potential): This parameter helps to desolvate ions and prevent cluster formation.[9] A voltage ramp should be performed to find the optimal value that maximizes the precursor ion intensity without causing in-source fragmentation.

    • Source Temperature: The optimal temperature aids in the desolvation of droplets. Start at a moderate temperature (e.g., 120°C) and gradually increase it, monitoring for signal improvement. Excessive temperatures can lead to thermal degradation.

    • Desolvation Gas Flow (or Nebulizer Gas): This gas helps to break down the liquid stream into fine droplets. The flow rate should be optimized to achieve a stable and intense signal.

    • Sheath Gas Flow: This gas helps to shape the ESI plume and further aid in desolvation. Optimize this parameter in conjunction with the desolvation gas flow.

  • Evaluate Stability: Once the optimal parameters are determined, monitor the signal for a few minutes to ensure stability.

Fragmentation (MS/MS) Optimization

For quantitative analysis using Multiple Reaction Monitoring (MRM), optimizing the collision energy is essential to achieve the best sensitivity and specificity.

Experimental Protocol: Collision Energy Optimization

  • Select Precursor Ion: Infuse the 5-Keto Fluvastatin standard as described above and select the most abundant precursor ion ([M+H]+ or [M-H]-). The protonated molecule of fluvastatin is m/z 410.6.[5] Given the molecular weight of 5-Keto Fluvastatin (409.4 g/mol ), the expected precursor ion would be m/z 410.2 for [M+H]+.[3][4]

  • Perform a Product Ion Scan: In product ion scan mode, fragment the precursor ion using a range of collision energies. This will reveal the major product ions.

  • Select Product Ions: Choose two to three of the most intense and specific product ions for MRM. For fluvastatin, a common transition is 410.6 > 348.2.[5] Similar fragmentation patterns can be expected for 5-Keto Fluvastatin.

  • Optimize Collision Energy for Each Transition: For each selected MRM transition, perform a collision energy ramp to determine the voltage that yields the highest product ion intensity.

  • Finalize MRM Transitions: Select the transitions with the best signal-to-noise ratio for your quantitative method.

Recommended Starting Parameters

The following table provides a set of recommended starting parameters for the analysis of 5-Keto Fluvastatin. These should be considered as a starting point and further optimization is highly recommended for your specific instrument and experimental conditions.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Precursor Ion (m/z) 410.2408.2Based on the molecular weight of 409.4 g/mol .[3]
Capillary Voltage 3.0 - 4.0 kV2.5 - 3.5 kVTo achieve a stable electrospray.
Cone Voltage 20 - 40 V20 - 40 VTo optimize ion transmission and minimize in-source fragmentation.
Source Temperature 120 - 150 °C120 - 150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hrTo efficiently nebulize the eluent.
Collision Energy 15 - 30 eV15 - 30 eVTo be optimized for each specific product ion.

Workflow for MS Parameter Optimization

Caption: Workflow for systematic optimization of MS parameters.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 5-Keto Fluvastatin in a question-and-answer format.

Q1: I am observing a very low or no signal for 5-Keto Fluvastatin. What should I check?

A1: Low or no signal can be attributed to several factors. Follow this systematic troubleshooting approach:

  • Verify Analyte Stability: Fluvastatin and its metabolites can be unstable.[10][11] Ensure that your stock solutions and samples have been stored correctly (typically at -20°C or lower, protected from light) and have not undergone degradation.

  • Check Instrument Performance: Infuse a known standard (e.g., reserpine or another compound you know works well) to confirm that the mass spectrometer is functioning correctly.

  • Re-optimize Ion Source Parameters: If the instrument is performing well, re-infuse your 5-Keto Fluvastatin standard and re-optimize the ion source parameters as outlined in Section 2.1. The optimal settings can sometimes drift.

  • Evaluate Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Highly buffered or non-volatile mobile phases can suppress ionization. The addition of a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) can significantly improve ionization efficiency.

  • Investigate Matrix Effects: If you are analyzing samples in a complex matrix like plasma, you may be experiencing ion suppression.[12] To diagnose this, perform a post-column infusion experiment. If suppression is present, improve your sample preparation method (e.g., using solid-phase extraction) or adjust your chromatography to separate the analyte from the interfering matrix components.

Troubleshooting_Low_Signal Start Low or No Signal for 5-Keto Fluvastatin A Verify Analyte Stability Start->A B Check Instrument Performance (infuse known standard) A->B If stable G Signal Restored A->G If degradation found, prepare fresh standards C Re-optimize Ion Source Parameters B->C If instrument OK B->G If instrument issue, perform maintenance D Evaluate Mobile Phase Compatibility C->D If still low C->G If signal improves E Investigate Matrix Effects (Post-Column Infusion) D->E If compatible D->G If mobile phase issue, modify mobile phase F Improve Sample Prep or Chromatography E->F If suppression present F->G

Caption: Troubleshooting logic for low signal intensity.

Q2: I am seeing high background noise in my chromatograms. How can I reduce it?

A2: High background noise can mask your analyte peak and affect the accuracy of quantification. Consider the following:

  • Solvent Purity: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.

  • System Contamination: Clean the ion source and the transfer optics of the mass spectrometer according to the manufacturer's instructions. A contaminated source can lead to high background across the entire mass range.

  • Mobile Phase Additives: While additives are often necessary, some can contribute to high background. Evaluate the type and concentration of your additives. For example, trifluoroacetic acid (TFA) is known to cause ion suppression and high background in positive ion mode.

  • Carryover: If you are running a sequence of samples, you may be observing carryover from a previous, more concentrated sample.[2] Inject a blank solvent after a high concentration standard to check for carryover. If present, optimize your autosampler wash procedure.

Q3: My results are not reproducible. What are the likely causes?

A3: Poor reproducibility can stem from various sources. Check the following:

  • Inconsistent Sample Preparation: Ensure your sample preparation procedure is robust and performed consistently for all samples. Automated liquid handlers can improve reproducibility.

  • LC System Issues: Check for leaks in your LC system, as this can cause fluctuations in flow rate and retention time. Ensure the column is properly conditioned and has not degraded.

  • Unstable Ionization: If the ESI spray is unstable, your signal will fluctuate. This can be caused by a partially blocked ESI needle or incorrect source parameter settings.

  • Analyte Instability: As mentioned previously, the stability of 5-Keto Fluvastatin in your samples and standards is critical.[11] If the analyte is degrading over the course of your analytical run, your results will be inconsistent.

Frequently Asked Questions (FAQs)

Q: What are the expected precursor and product ions for 5-Keto Fluvastatin?

A: Based on its molecular weight of 409.4 g/mol , the expected precursor ion in positive mode ([M+H]+) is m/z 410.2, and in negative mode ([M-H]-) is m/z 408.2.[3] While specific product ions for 5-Keto Fluvastatin are not widely reported, they are likely to be similar to those of fluvastatin, which has a major product ion at m/z 348.2, corresponding to a neutral loss.[5] It is essential to perform a product ion scan to determine the optimal transitions for your specific instrument.

Q: How can I improve the chromatographic separation of 5-Keto Fluvastatin from fluvastatin and other metabolites?

A: Achieving good chromatographic separation is crucial, especially if isobaric metabolites are present.[13] Consider the following to improve your separation:

  • Column Chemistry: Experiment with different C18 columns from various manufacturers, or consider a phenyl-hexyl or biphenyl stationary phase for alternative selectivity.

  • Mobile Phase Composition: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.

  • Gradient Profile: Optimize the gradient slope and duration to maximize the resolution between your analyte and any interfering compounds. A shallower gradient can often improve the separation of closely eluting peaks.

Q: Is an internal standard necessary for the quantification of 5-Keto Fluvastatin?

A: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification. A SIL-IS will co-elute with the analyte and experience similar ionization efficiency and matrix effects, thereby correcting for variations in sample preparation and instrument response. If a SIL-IS is not available, a structural analog can be used, but it may not correct for all sources of variability as effectively.

References

Technical Support Center: Purification of rac 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of racemic 5-Keto Fluvastatin. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in isolating and purifying this specific Fluvastatin-related compound. As an integral impurity in the synthesis of Fluvastatin, also known as Fluvastatin EP Impurity D, achieving high purity of its racemic form is a critical step for use as a reference standard, in metabolic studies, or as a starting material for further synthesis.[1][2][3][4]

This document moves beyond standard protocols to provide a troubleshooting framework based on causal logic and proven field insights. We will explore the common pitfalls in the purification process and offer robust solutions to overcome them.

Part 1: Foundational Understanding & Initial Assessment

Before diving into troubleshooting, it's crucial to understand the chemical nature of the target molecule and its common contaminants. 5-Keto Fluvastatin is an oxidized form of Fluvastatin, featuring a ketone group at the C5 position of the heptenoic acid side chain.[1][5] This structural change significantly alters its polarity compared to Fluvastatin and other related impurities.

Logical Flow for Purification Strategy

The purification process should be approached systematically. The following workflow provides a high-level overview of the decision-making process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification Strategy Selection cluster_2 Phase 3: Execution & Verification A Crude rac 5-Keto Fluvastatin B Analytical HPLC/LC-MS (Purity & Impurity Profile) A->B C Purity > 95%? B->C D Recrystallization Trial C->D  Yes E Preparative Chromatography (Normal or Reversed-Phase) C->E  No / Complex Mixture F Execute Purification D->F E->F G Analytical HPLC (Fraction Analysis/Final Purity) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A general workflow for the purification and analysis of this compound.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a direct Q&A format.

Question 1: My initial purity by HPLC is very low (<80%). What are the likely co-impurities I need to remove?

Answer: Low purity in a crude sample is common and typically results from a mixture of unreacted starting materials, reagents, and other synthesis-related side products. For 5-Keto Fluvastatin, the most probable impurities include:

  • Fluvastatin: The parent drug from which the keto-impurity is often derived or a related synthetic precursor.

  • 3-Keto Fluvastatin: A positional isomer that can be difficult to separate due to similar polarity.[6][7]

  • Fluvastatin Lactone: An intramolecular ester of Fluvastatin, which is significantly less polar.[6][8]

  • Diastereomers: Anti-isomers of Fluvastatin or the 5-Keto Fluvastatin itself can be present.[6][9]

  • Degradation Products: Statins can be unstable; exposure to strong acid/base or high heat can lead to degradation.[7] A common degradation product is the short-chain aldehyde.[7][10]

Expert Tip: The first step is always to obtain a high-quality analytical chromatogram (HPLC-UV) and, if possible, an LC-MS trace of your crude material. This allows you to tentatively identify impurities based on their mass and retention time relative to the main product peak.

Question 2: I am struggling to separate 5-Keto Fluvastatin from the parent Fluvastatin using reversed-phase HPLC. What should I do?

Answer: This is a classic challenge of separating compounds with subtle polarity differences. The ketone group in 5-Keto Fluvastatin makes it slightly more polar than the corresponding alcohol in Fluvastatin. To enhance separation on a C18 column:

  • Optimize the Mobile Phase:

    • Decrease Organic Content: Lowering the percentage of acetonitrile or methanol will increase retention times and may improve resolution between these closely eluting peaks.

    • Adjust pH: The mobile phase pH should be controlled with a buffer (e.g., phosphate or acetate) to ensure the carboxylic acid moiety is consistently ionized (or un-ionized).[7] A pH around 4.5 is often a good starting point.[7]

    • Change the Organic Modifier: Sometimes switching from acetonitrile to methanol, or using a ternary mixture, can alter selectivity and improve separation.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded C18 column.

Question 3: My compound appears to be degrading during purification on a silica gel column. How can I prevent this?

Answer: 5-Keto Fluvastatin, like many statins, can be sensitive to the acidic nature of standard silica gel, leading to degradation.

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a weak base, such as triethylamine (~0.1-0.5%), to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like Diol or Amino for normal-phase chromatography.

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Work at Low Temperatures: If possible, run the column in a cold room or with a jacketed column to minimize thermal degradation.

Question 4: I see two closely eluting peaks for my product. Could these be the enantiomers, and how do I separate them?

Answer: Since your target is racemic 5-Keto Fluvastatin, you are dealing with a 1:1 mixture of its two enantiomers. Standard achiral chromatography will not separate them. However, if you are seeing two peaks on an achiral column, it is more likely you have a pair of diastereomers from an earlier synthetic step.

If you need to separate the enantiomers (for example, to create a stereochemically pure standard), you must use a chiral separation technique:

  • Chiral HPLC: This is the most common method. A chiral stationary phase (CSP) is required. For Fluvastatin and its analogs, polysaccharide-based columns are highly effective.[11]

    • Recommended Columns: Chiralpak® AD or Chiralcel® OD series are excellent starting points.[11][12][13]

    • Mobile Phase: These columns can be used in normal-phase (e.g., hexane/isopropanol) or reversed-phase modes.[11][12] Normal-phase often provides better selectivity for this class of compounds.

  • Chiral SFC (Supercritical Fluid Chromatography): SFC often provides faster and more efficient separations than HPLC for chiral compounds.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the key experiments discussed above.

Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment

This method is designed to provide a baseline assessment of your crude material and to track purity throughout the purification process.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard column for good resolution of moderately polar compounds.
Mobile Phase A 0.01M Potassium Phosphate, pH 4.5Buffered aqueous phase to control ionization state of the analyte.[7]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 25 minA broad gradient is essential to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[7][14]
Detection UV at 305 nmFluvastatin and its analogs have a strong chromophore with a UV max around 305 nm.[7][14]
Column Temp. Ambient or 30 °CControlled temperature ensures reproducible retention times.

Step-by-Step Method:

  • Prepare the mobile phases as described in the table.

  • Dissolve a small amount of your crude sample (~1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes.

  • Inject 10 µL of the sample.

  • Run the gradient method and record the chromatogram.

  • Analyze the peak areas to determine the relative purity and identify impurity peaks for further investigation.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a starting point for the separation of the (R)- and (S)-enantiomers of 5-Keto Fluvastatin.

ParameterRecommended ConditionRationale
Column Chiralpak® AD, 250 x 4.6 mmProven CSP for separating Fluvastatin enantiomers.[12]
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1)Typical normal-phase system for polysaccharide columns. TFA is added to improve peak shape for acidic analytes.[12]
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve chiral resolution. A starting point of 0.5 mL/min is recommended.[11][12]
Detection UV at 239 nm or 305 nmMonitor at the wavelength that provides the best signal-to-noise ratio.
Column Temp. 25 °CTemperature can significantly impact chiral separations; keep it constant.

Step-by-Step Method:

  • Ensure your HPLC system is rated for use with normal-phase solvents.

  • Prepare the mobile phase. Note: Hexane/IPA mixtures are flammable; take appropriate precautions.

  • Dissolve the purified racemic sample in the mobile phase.

  • Equilibrate the chiral column at the specified flow rate for at least 30-60 minutes. Chiral columns often require longer equilibration times.

  • Inject a small volume (5-10 µL) of the sample.

  • Run the analysis isocratically. If separation is poor, systematically vary the isopropanol percentage (e.g., from 5% to 15%).

Troubleshooting Logic for Purification

When faced with a complex purification challenge, a logical decision tree can help guide your next steps.

G A Start: Impure this compound B Are impurities significantly more or less polar? A->B C Attempt Flash Chromatography (Normal or Reversed-Phase) B->C Yes D Are impurities structurally very similar (e.g., positional isomers)? B->D No G Is the compound unstable on silica? C->G E Attempt Recrystallization (Solvent/antisolvent screening) D->E F Optimize Preparative HPLC E->F Fails I Final Purity Check by Analytical HPLC E->I Succeeds F->I H Use deactivated silica or an alternative phase (Alumina, C18) G->H Yes G->I No H->I

Caption: A decision tree for troubleshooting the purification of this compound.

References

proper storage and handling of 5-Keto Fluvastatin standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 5-Keto Fluvastatin standard (CAS No. 1160169-39-0).[1][2] This document, designed for researchers, scientists, and drug development professionals, provides essential information on the proper storage, handling, and troubleshooting for this critical reference material. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to ensure the integrity and reliability of your experimental results.

Quick Reference Data

For immediate reference, the key specifications for 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, are summarized below.[2][3]

ParameterSpecificationSource(s)
Chemical Name (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid[1]
Synonyms rac 5-Keto Fluvastatin, 5-Oxo Fluvastatin, Fluvastatin EP Impurity D[2][4]
CAS Number 1160169-39-0[1][2]
Molecular Formula C₂₄H₂₄FNO₄[2][3]
Molecular Weight 409.45 g/mol [1][2]
Appearance Off-white to Yellow or Dark Yellow Solid[1][2]
Long-Term Storage -20°C Freezer, under inert atmosphere, protected from moisture.[2]
Short-Term Storage 2-8°C is also cited for storage.[1] For maximum stability, -20°C is recommended.
Key Properties Hygroscopic[2]
Recommended Solvents Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Chloroform (Slightly)[1][2]

Receiving and Storing the Standard: A Foundational Workflow

Proper handling begins the moment you receive the standard. The following workflow diagram outlines the critical first steps to preserve the integrity of your 5-Keto Fluvastatin.

G cluster_receipt Initial Receipt & Inspection cluster_storage Storage Protocol cluster_prep Preparation for Use Receive Receive Shipment Inspect Inspect Container Seal & Integrity Receive->Inspect CheckDocs Verify Certificate of Analysis (CoA) & SDS Inspect->CheckDocs Log Log Lot #, Receipt Date, & Expiry in Inventory CheckDocs->Log If OK Quarantine Quarantine & Contact Supplier CheckDocs->Quarantine If Discrepancy Store Store Immediately at -20°C in a Desiccator Log->Store Equilibrate Equilibrate Container to Room Temp in Desiccator Store->Equilibrate Prepare for Experiment Weigh Weigh Quickly in a Low-Humidity Environment Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., Methanol) Weigh->Dissolve

References

Technical Support Center: Minimizing Degradation of 5-Keto Fluvastatin During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 5-Keto Fluvastatin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and extracting this critical analyte. 5-Keto Fluvastatin, a primary metabolite and impurity of Fluvastatin, is susceptible to various degradation pathways.[1][2] Ensuring its stability during extraction is paramount for accurate quantification and analysis. This guide provides in-depth, cause-and-effect-based troubleshooting to maintain the integrity of your samples.

Section 1: Understanding the Instability of 5-Keto Fluvastatin

This section addresses the fundamental chemical vulnerabilities of 5-Keto Fluvastatin. Understanding these principles is the first step toward preventing degradation.

Q1: What are the primary environmental factors that cause 5-Keto Fluvastatin to degrade?

A1: Like its parent compound, Fluvastatin, and other statins, 5-Keto Fluvastatin is vulnerable to degradation through three primary mechanisms: hydrolysis, oxidation, and photolysis.[3][4] These are not mutually exclusive and can be exacerbated by improper handling and storage.

  • Hydrolytic Degradation (pH-Dependent): Statins are known to be susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.[3][4][5] For Fluvastatin, significant degradation has been observed in both acid and base hydrolysis stress tests, while it remains relatively stable under neutral conditions.[3] The molecular structure, which includes ester-like functionalities, is the primary site of this vulnerability. Maintaining a controlled, near-neutral pH is therefore critical during all aqueous extraction steps.

  • Oxidative Degradation: The presence of oxidizing agents is a significant threat. Forced degradation studies on statins consistently show susceptibility to oxidation, often simulated with hydrogen peroxide.[3][6] This can lead to the formation of epoxide impurities or other oxidative byproducts.[7] Extraction solvents (like older ethers that can form peroxides) and atmospheric oxygen can be sources of oxidative stress.

  • Photodegradation: Fluvastatin is known to undergo rapid degradation upon exposure to UVA irradiation, forming a benzocarbazole-like photoproduct.[8][9] This sensitivity to light extends to its metabolites. All sample handling and extraction steps should be performed with rigorous protection from light to prevent the formation of photo-adducts and other degradants.

Analyte 5-Keto Fluvastatin (Aqueous Solution) Degradation Degradation Products (Inaccurate Quantification) pH pH Extremes (Acid or Base Hydrolysis) pH->Degradation [Catalyzes Hydrolysis] Oxidants Oxidizing Agents (e.g., Peroxides, O₂) Oxidants->Degradation [Forms Oxides/Epoxides] Light UV / Visible Light (Photolysis) Light->Degradation [Forms Photo-adducts] Temp High Temperature (Accelerates Reactions) Temp->Degradation [Increases Reaction Rate] Start Issue: Unknown Peaks in Chromatogram Solvent Check Solvent Quality Start->Solvent Is solvent old or inappropriate grade? Temp Check Temperature Control Start->Temp Was process done at room temp? Light Check Light Protection Start->Light Was sample exposed to ambient light? ActionSolvent1 Use fresh, HPLC-grade solvents. Avoid ethers (or test for peroxides). Solvent->ActionSolvent1 ActionSolvent2 Ensure solvent is compatible and free of oxidizers. Solvent->ActionSolvent2 ActionTemp1 Perform extraction steps on ice. Use pre-chilled solvents. Temp->ActionTemp1 ActionLight1 Use amber glassware. Work in a dimly lit area or under yellow light. Light->ActionLight1 Result Degradation Minimized ActionTemp1->Result ActionLight1->Result ActionSolvent2->Result

References

Technical Support Center: Resolving Co-eluting Peaks with 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving chromatographic co-elution involving Fluvastatin and its critical impurity, 5-Keto Fluvastatin. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving baseline separation between the active pharmaceutical ingredient (API) and this specific impurity.

Co-elution, where two or more compounds exit the chromatography column at the same time, is a significant challenge in pharmaceutical analysis as it can lead to inaccurate quantification and compromise the purity assessment of drug substances.[1] 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, is a known degradation product and process impurity of Fluvastatin.[2][3][4][5] Its structural similarity to the parent compound makes chromatographic separation challenging.

This guide provides a structured, in-depth approach to troubleshooting and resolving this specific co-elution issue using High-Performance Liquid Chromatography (HPLC). We will delve into the causal factors and provide step-by-step protocols grounded in established chromatographic principles.

I. Understanding the Challenge: Fluvastatin and 5-Keto Fluvastatin

Fluvastatin is an acidic compound, and its ionization state, along with that of its impurities, is highly dependent on the mobile phase pH.[6] 5-Keto Fluvastatin shares the core structure of Fluvastatin but with a ketone group, which can subtly alter its polarity and interaction with the stationary phase. Achieving separation requires a methodical optimization of chromatographic parameters to exploit these small physicochemical differences.

II. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the co-elution of Fluvastatin and 5-Keto Fluvastatin.

Q1: Why are Fluvastatin and 5-Keto Fluvastatin co-eluting in my current reverse-phase method?

A1: Co-elution in reverse-phase HPLC is typically due to insufficient selectivity (α) between the two compounds under the existing conditions. This can be caused by several factors:

  • Suboptimal Mobile Phase pH: The pH of your mobile phase may be too close to the pKa of one or both compounds, leading to inconsistent ionization and poor peak shape or co-elution.[7]

  • Inappropriate Organic Solvent Strength: The percentage of your organic solvent (e.g., acetonitrile or methanol) may be causing the compounds to move through the column too quickly, without enough interaction with the stationary phase to be resolved.[8]

  • Lack of Stationary Phase Selectivity: Your current column (e.g., a standard C18) may not be providing the necessary alternative interactions (like pi-pi or polar interactions) to differentiate between the two closely related structures.[9][10]

Q2: My chromatogram shows a shoulder on the main Fluvastatin peak. Is this definitely 5-Keto Fluvastatin?

A2: A peak shoulder is a strong indicator of co-elution, but it is not definitive proof that the co-eluting species is 5-Keto Fluvastatin.[11] To confirm the identity of the impurity, you should:

  • Use a Diode Array Detector (DAD/PDA): Analyze the UV spectra across the peak. If the spectra are not identical, it indicates peak impurity.[11]

  • Mass Spectrometry (MS): An LC-MS system can confirm the presence of a co-eluting compound with the mass corresponding to 5-Keto Fluvastatin.[11]

  • Spike the Sample: Inject a sample spiked with a known 5-Keto Fluvastatin reference standard. An increase in the area of the shoulder would confirm its identity.

Q3: Can I solve co-elution by simply changing the flow rate or column temperature?

A3: While these parameters can influence chromatography, they are less likely to resolve a challenging co-elution problem on their own.

  • Flow Rate: Decreasing the flow rate can improve efficiency (increase plate count) and may slightly improve resolution, but it is often insufficient for closely eluting peaks.[12]

  • Temperature: Changing the temperature can affect selectivity, but its impact is generally less pronounced than that of mobile phase pH or stationary phase chemistry.[12] These are considered secondary optimization steps after addressing mobile phase and stationary phase selection.

III. Troubleshooting Guide: A Systematic Approach to Resolution

This section provides a systematic workflow for resolving the co-elution of Fluvastatin and 5-Keto Fluvastatin. The process is designed to be logical and efficient, starting with the highest impact and easiest to modify parameters.

Diagram: Troubleshooting Workflow

G Start Start: Co-elution of Fluvastatin and 5-Keto Fluvastatin Observed Step1 Step 1: Mobile Phase pH Optimization (High Impact, Easy to Modify) Start->Step1 Decision1 Resolution Achieved? Step1->Decision1 Step2 Step 2: Organic Solvent & Gradient Optimization (Moderate Impact) Decision2 Resolution Achieved? Step2->Decision2 Step3 Step 3: Stationary Phase Screening (High Impact, More Resource Intensive) Decision3 Resolution Achieved? Step3->Decision3 End Resolution Achieved: Baseline Separation Decision1->Step2 No Decision1->End Yes Decision2->Step3 No Decision2->End Yes Decision3->End Yes

Caption: A systematic workflow for resolving co-eluting peaks.

Step 1: Mobile Phase pH Optimization

Causality: The ionization state of acidic compounds like Fluvastatin is highly sensitive to mobile phase pH.[7] By adjusting the pH, you can alter the hydrophobicity of Fluvastatin and 5-Keto Fluvastatin to different extents, thereby changing their retention times and improving separation.[6][13] A general rule is to set the pH at least 1.5-2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form (either fully protonated or fully deprotonated).[7][14]

Experimental Protocol: pH Screening
  • Baseline Analysis: Inject your sample using the current method to record the initial retention times and resolution.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers at different pH values. A good starting range for acidic compounds like statins is between pH 3.0 and pH 6.0.[6]

    • pH 3.0 (e.g., using phosphate or formate buffer)

    • pH 4.5 (e.g., using acetate buffer)

    • pH 6.0 (e.g., using phosphate buffer)

    • Note: Ensure the chosen pH is within the stable operating range of your HPLC column.[13]

  • Equilibrate and Analyze: For each pH condition:

    • Thoroughly flush and equilibrate the column with the new mobile phase (at least 10-15 column volumes).

    • Inject the sample and a spiked sample (containing known 5-Keto Fluvastatin).

  • Evaluate Results: Compare the chromatograms. Look for changes in selectivity and resolution between Fluvastatin and 5-Keto Fluvastatin.

Parameter Condition A (pH 3.0) Condition B (pH 4.5) Condition C (pH 6.0)
Fluvastatin RT (min) 8.27.56.1
5-Keto Fluvastatin RT (min) 8.57.66.1
Resolution (Rs) 1.20.50 (Co-elution)
Note: This data is illustrative to show the trend of improved resolution at lower pH for acidic compounds.
Step 2: Organic Solvent & Gradient Optimization

Causality: Changing the type of organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties (viscosity, polarity, and dipole moment). Modifying the gradient slope can also improve the resolution of closely eluting peaks by giving them more time to separate.[12]

Experimental Protocol: Solvent and Gradient Modification
  • Change Organic Solvent: If using acetonitrile, switch to methanol (or vice-versa) while keeping the optimal pH from Step 1. Prepare the mobile phase and re-run the analysis.

  • Optimize the Gradient: If you are using a gradient method, make the gradient shallower in the region where the target peaks elute.[12]

    • Scouting Run: Perform a fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate %B at which your compounds elute.

    • Focused Gradient: If the peaks elute around 60% B, create a new gradient that is less steep in that range (e.g., 50-70% B over 15 minutes).

Step 3: Stationary Phase Screening

Causality: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter to evaluate.[9] Different stationary phases provide different separation mechanisms. While a C18 column separates primarily based on hydrophobicity, other phases can introduce alternative interactions.

Recommended Column Chemistries
Column Type Separation Principle Rationale for Fluvastatin/5-Keto Fluvastatin
Phenyl-Hexyl Pi-pi interactions, moderate hydrophobicityThe aromatic rings in Fluvastatin and its impurity can engage in pi-pi stacking with the phenyl groups on the stationary phase, offering a different selectivity compared to a C18.[12]
Polar-Embedded Polar interactions, moderate hydrophobicityA phase with an embedded polar group (e.g., amide or carbamate) can provide alternative selectivity through hydrogen bonding, which may differ between the hydroxyl group of Fluvastatin and the keto group of the impurity.
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityCan provide unique selectivity for compounds with polar functional groups.
Experimental Protocol: Column Screening
  • Select Columns: Choose 2-3 columns with different chemistries from the table above.

  • Systematic Screening: Using the optimized mobile phase from the previous steps, screen each column.

  • Equilibrate and Analyze: Ensure each column is properly equilibrated before injecting the sample.

  • Compare and Finalize: Compare the resolution across all tested conditions and select the column and mobile phase combination that provides a robust, baseline separation (Resolution > 1.5).

IV. Final Method Validation and Robustness

Once a suitable method has been developed, it is crucial to perform validation according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[15] This includes assessing specificity, linearity, accuracy, precision, and robustness. For robustness, small, deliberate changes should be made to method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C) to ensure the separation remains acceptable.[16]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Fluvastatin and 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic cholesterol-lowering agent and a member of the statin class of drugs. It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a widely prescribed medication, its biological activities are of significant interest. 5-Keto Fluvastatin is a related compound, identified as both a potential metabolite and a process impurity of Fluvastatin. This guide provides a detailed comparison of the biological activities of Fluvastatin and 5-Keto Fluvastatin, drawing upon available experimental data. It is important to note that while the pharmacological profile of Fluvastatin is well-documented, publicly available data on the specific biological activities of 5-Keto Fluvastatin is limited. This guide will therefore also highlight the existing data gaps to inform future research.

Fluvastatin: Mechanism of Action and Stereoselectivity

Fluvastatin exerts its primary effect by inhibiting the mevalonate pathway, which is responsible for the endogenous production of cholesterol.[3] By competitively binding to HMG-CoA reductase, Fluvastatin blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[4] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.[1]

Fluvastatin is administered as a racemic mixture of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin.[5] Research has shown significant stereoselectivity in its mechanism of action, with the (3R,5S)-enantiomer being the pharmacologically active form responsible for HMG-CoA reductase inhibition.[5][6] The (3S,5R)-enantiomer is considered to be largely inactive.[5]

Mevalonate Pathway Inhibition by Fluvastatin cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Squalene synthase, etc. Fluvastatin Fluvastatin HMG-CoA reductase HMG-CoA reductase Fluvastatin->HMG-CoA reductase Inhibition

Caption: Inhibition of the Mevalonate Pathway by Fluvastatin.

Metabolism of Fluvastatin

Fluvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9.[1][6] The main metabolic pathways involve hydroxylation of the indole ring at the 5- and 6-positions, as well as N-deisopropylation.[5] While the hydroxylated metabolites may possess some pharmacological activity, they do not circulate in significant amounts in the blood.[7]

Metabolism of Fluvastatin cluster_cyp2c9 CYP2C9 Mediated Fluvastatin Fluvastatin 5-Hydroxy Fluvastatin 5-Hydroxy Fluvastatin Fluvastatin->5-Hydroxy Fluvastatin 6-Hydroxy Fluvastatin 6-Hydroxy Fluvastatin Fluvastatin->6-Hydroxy Fluvastatin N-desisopropyl Fluvastatin N-desisopropyl Fluvastatin Fluvastatin->N-desisopropyl Fluvastatin 5-Keto Fluvastatin 5-Keto Fluvastatin 5-Hydroxy Fluvastatin->5-Keto Fluvastatin Oxidation (Putative)

Caption: Primary Metabolic Pathways of Fluvastatin.

Comparative Biological Activity: Data and Gaps

A direct and comprehensive comparison of the biological activities of Fluvastatin and 5-Keto Fluvastatin is challenging due to the limited availability of data for the latter.

HMG-CoA Reductase Inhibition

The inhibitory potency of statins against HMG-CoA reductase is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundIC50 (nM)Notes
Fluvastatin (racemic)8 nM[9]
5-Keto Fluvastatin No data available

As indicated in the table, there is a clear lack of publicly available data on the HMG-CoA reductase inhibitory activity of 5-Keto Fluvastatin. This data gap prevents a direct comparison of its primary pharmacological activity with that of the parent drug, Fluvastatin.

Cytotoxicity

Fluvastatin has been shown to exhibit cytotoxic and antiproliferative effects in various cancer cell lines, often at concentrations higher than those required for cholesterol-lowering.[10] These effects are thought to be part of the pleiotropic (non-lipid-lowering) actions of statins. However, no studies directly comparing the cytotoxic profiles of Fluvastatin and 5-Keto Fluvastatin have been identified in the reviewed literature.

Pleiotropic Effects

Statins, including Fluvastatin, are known to have a range of pleiotropic effects that are independent of their cholesterol-lowering activity.[3][11] These include anti-inflammatory, antioxidant, and anti-proliferative actions.[12][13] These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway, which are crucial for various cellular signaling processes.[3] There is currently no available information on whether 5-Keto Fluvastatin shares any of these pleiotropic effects.

Experimental Protocols

To facilitate further research into the comparative biological activities of Fluvastatin and its derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of HMG-CoA reductase by monitoring the decrease in absorbance due to the oxidation of NADPH.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • Test compounds (Fluvastatin, 5-Keto Fluvastatin)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, HMG-CoA, and NADPH to each well.

  • Add the test compounds to the respective wells. Include wells with no inhibitor as a positive control and wells without the enzyme as a blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells except the blank.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HMG-CoA Reductase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Serial Dilutions of Test Compounds Serial Dilutions of Test Compounds Add Test Compounds Add Test Compounds Serial Dilutions of Test Compounds->Add Test Compounds Add Buffer, HMG-CoA, NADPH Add Buffer, HMG-CoA, NADPH Add Buffer, HMG-CoA, NADPH->Add Test Compounds Pre-incubate at 37°C Pre-incubate at 37°C Add Test Compounds->Pre-incubate at 37°C Add HMG-CoA Reductase Add HMG-CoA Reductase Pre-incubate at 37°C->Add HMG-CoA Reductase Kinetic Read at 340 nm Kinetic Read at 340 nm Add HMG-CoA Reductase->Kinetic Read at 340 nm Calculate Reaction Rates Calculate Reaction Rates Kinetic Read at 340 nm->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50

Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest (e.g., HepG2 human liver cancer cells)

  • Complete cell culture medium

  • Test compounds (Fluvastatin, 5-Keto Fluvastatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value (the concentration that reduces cell viability by 50%).

MTT Cytotoxicity Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_steps MTT Assay cluster_data_acq Data Acquisition & Analysis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat Cells with Compounds Treat Cells with Compounds Seed Cells in 96-well Plate->Treat Cells with Compounds Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells with Compounds Incubate (24-72h) Incubate (24-72h) Treat Cells with Compounds->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Add Solubilization Buffer Add Solubilization Buffer Incubate (2-4h)->Add Solubilization Buffer Measure Absorbance (~570 nm) Measure Absorbance (~570 nm) Add Solubilization Buffer->Measure Absorbance (~570 nm) Calculate Cell Viability Calculate Cell Viability Measure Absorbance (~570 nm)->Calculate Cell Viability Determine IC50 Determine IC50 Calculate Cell Viability->Determine IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

Fluvastatin is a well-characterized HMG-CoA reductase inhibitor with a clear mechanism of action and a complex metabolic profile. Its biological activity is primarily attributed to the (3R,5S)-enantiomer. In contrast, 5-Keto Fluvastatin, a related compound identified as a potential metabolite and impurity, remains largely uncharacterized in terms of its biological activity. The current body of scientific literature lacks the necessary data to perform a direct and quantitative comparison of the HMG-CoA reductase inhibitory potency, cytotoxicity, and pleiotropic effects of Fluvastatin and 5-Keto Fluvastatin. This significant data gap suggests that 5-Keto Fluvastatin may be a minor metabolite or an impurity with limited pharmacological relevance. However, further research, utilizing the experimental protocols outlined in this guide, is required to definitively determine the biological activity profile of 5-Keto Fluvastatin and its potential contribution to the overall effects of Fluvastatin.

References

A Comparative Guide to the Validation of an Analytical Method for 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth, technical comparison of analytical methodologies for the validation of 5-Keto Fluvastatin, a known impurity and degradation product of Fluvastatin. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing a robust and reliable analytical method.

The Critical Role of 5-Keto Fluvastatin Analysis

Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] Like all active pharmaceutical ingredients (APIs), its purity is of paramount importance. 5-Keto Fluvastatin, also referred to as Fluvastatin EP Impurity D, is a significant impurity that can arise during the synthesis of Fluvastatin or as a degradation product.[2][3] Its monitoring and control are mandated by regulatory bodies to ensure the safety and quality of the final drug product. A validated, stability-indicating analytical method is therefore not just a regulatory requirement but a scientific necessity to guarantee that the level of this impurity is maintained within acceptable limits throughout the shelf life of the drug.

Designing a Robust Validation Protocol: A Tale of Two Techniques

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process. In this guide, we will explore the validation of a hypothetical, yet representative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 5-Keto Fluvastatin. Furthermore, we will compare its performance characteristics with those of a Liquid Chromatography with Mass Spectrometry (LC-MS) method, a powerful alternative often employed for its enhanced sensitivity and selectivity.[4]

The Analytical Target Profile (ATP)

Before embarking on method validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics of the method that are required to ensure the quality of the drug product. For the quantification of 5-Keto Fluvastatin, the ATP would typically include:

  • Analyte: 5-Keto Fluvastatin

  • Matrix: Fluvastatin drug substance and/or drug product

  • Technique: A selective and quantitative chromatographic method

  • Performance Characteristics: The method must be specific, linear, accurate, precise, and robust over a defined range.

A Deep Dive into the Validation of an HPLC-UV Method

Here, we present a detailed protocol for the validation of a stability-indicating RP-HPLC method for 5-Keto Fluvastatin, complete with illustrative experimental data.

Chromatographic Conditions (Hypothetical Method)
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.01M Phosphate Buffer (pH 4.5) (75:25 v/v)
Flow Rate 1.0 mL/min
Detection UV at 305 nm
Injection Volume 20 µL
Column Temperature 30 °C
Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, and degradation products.[5]

Experimental Protocol:

  • Forced Degradation: Subject a sample of Fluvastatin to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[6]

  • Analysis: Analyze the stressed samples, a placebo (if applicable), a solution of 5-Keto Fluvastatin, and a solution of Fluvastatin.

  • Peak Purity: Employ a photodiode array (PDA) detector to assess the peak purity of 5-Keto Fluvastatin in the stressed samples.

Acceptance Criteria: The 5-Keto Fluvastatin peak should be well-resolved from the Fluvastatin peak and any other degradation products. The peak purity index should be close to 1, indicating no co-eluting peaks.

Diagram: Forced Degradation Workflow

G cluster_stress Forced Degradation of Fluvastatin cluster_analysis Specificity Analysis acid Acid Hydrolysis (0.1M HCl, 80°C) hplc HPLC Analysis of Stressed Samples acid->hplc base Base Hydrolysis (0.1M NaOH, 80°C) base->hplc oxidation Oxidation (3% H2O2, RT) oxidation->hplc thermal Thermal Degradation (105°C) thermal->hplc photo Photolytic Degradation (UV/Vis light) photo->hplc pda Peak Purity Assessment (PDA Detector) hplc->pda

Caption: Workflow for establishing method specificity through forced degradation studies.

Linearity and Range: The Proportionality Principle

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of 5-Keto Fluvastatin.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).

  • Analysis: Inject each calibration standard in triplicate.

  • Calibration Curve: Plot the mean peak area against the concentration and perform a linear regression analysis.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area
0.11250
0.56300
1.012650
1.518900
2.025200

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy: The Closeness to Truth

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.[8]

Experimental Protocol:

  • Spiking: Spike a placebo or a sample of Fluvastatin with known amounts of 5-Keto Fluvastatin at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze three replicate preparations at each concentration level.

  • Calculation: Calculate the percentage recovery for each replicate.

Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%

Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0%.

Precision: The Measure of Agreement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a spiked solution at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Illustrative Data:

ParameterRepeatabilityIntermediate Precision
Mean Conc. (µg/mL) 1.021.03
Standard Deviation 0.0150.018
% RSD 1.47%1.75%

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5.0%.

Detection and Quantitation Limits: The Boundaries of Measurement
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Illustrative Data:

ParameterValue (µg/mL)
LOD 0.03
LOQ 0.1

Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

Robustness: The Method's Resilience

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

Introduce small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 5 °C)

  • pH of the mobile phase buffer (± 0.2 units)

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the defined limits, and the results should not be significantly affected.

Comparison with an LC-MS/MS Method

While HPLC-UV is a workhorse in quality control laboratories, LC-MS/MS offers distinct advantages, particularly for impurity analysis.[9]

Performance Comparison:

ParameterHPLC-UVLC-MS/MSRationale for Choice
Specificity Good, relies on chromatographic separation. Peak purity analysis is essential.Excellent, provides mass-to-charge ratio (m/z) information, confirming the identity of the peak. Less susceptible to co-elution.[10]LC-MS/MS is superior for unambiguous peak identification, especially in complex matrices.
Sensitivity (LOQ) Typically in the range of 0.05-0.1 µg/mL.[8]Significantly lower, often in the pg/mL range.[11]For very low-level impurities or in bioanalytical studies, LC-MS/MS is the method of choice.
Linearity Excellent (R² > 0.999).Excellent (R² > 0.99), though the dynamic range might be narrower.Both methods provide excellent linearity within their respective optimal ranges.
Accuracy & Precision Good, meets ICH requirements.Excellent, often with lower %RSD due to higher signal-to-noise.Both can be validated to be highly accurate and precise.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.HPLC-UV is more cost-effective for routine QC analysis.
Throughput Moderate.Can be higher due to the potential for faster chromatographic methods and multiplexing.For high-throughput screening, LC-MS/MS can be more efficient.

Diagram: Method Selection Logic

G node_decision node_decision start Analytical Need: Quantification of 5-Keto Fluvastatin sensitivity High Sensitivity Required? start->sensitivity specificity_challenge High Matrix Complexity? sensitivity->specificity_challenge No lc_ms Select LC-MS/MS sensitivity->lc_ms Yes cost Cost & Simplicity a Priority? specificity_challenge->cost No specificity_challenge->lc_ms Yes hplc_uv Select HPLC-UV cost->hplc_uv Yes cost->lc_ms No

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.

Conclusion: A Fit-for-Purpose Approach

The validation of an analytical method for 5-Keto Fluvastatin is a critical undertaking that requires a deep understanding of both the analytical techniques and the regulatory landscape. A well-validated HPLC-UV method, as detailed in this guide, is often sufficient and cost-effective for routine quality control in a manufacturing environment. However, when faced with challenges such as very low specification limits, complex sample matrices, or the need for unequivocal peak identification, LC-MS/MS emerges as a superior alternative.

Ultimately, the choice of analytical methodology should be driven by the specific requirements of the analysis, as defined in the Analytical Target Profile. By following a systematic validation process and carefully considering the strengths and weaknesses of each technique, researchers and scientists can ensure the development of a robust and reliable method that guarantees the quality and safety of Fluvastatin-containing drug products.

References

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity with 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) and pharmacodynamic (PD) studies, the specificity of immunoassays is paramount. When developing an assay for a parent drug, such as Fluvastatin, a critical and often overlooked aspect is the potential for antibodies to cross-react with its metabolites. This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of anti-Fluvastatin antibodies with a key metabolite, 5-Keto Fluvastatin. Understanding and quantifying this interaction is crucial for the accurate interpretation of immunoassay data in drug development.

The Basis of Potential Cross-Reactivity: A Structural Comparison

Fluvastatin is a synthetic HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] Its chemical structure is (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid. Like other xenobiotics, Fluvastatin undergoes metabolism in the body, leading to various modified forms. One such metabolite is 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D.[2][3]

The potential for an antibody generated against Fluvastatin to cross-react with 5-Keto Fluvastatin stems from their structural similarities. The core indole ring, the fluorophenyl group, and the heptenoic acid side chain are largely conserved between the two molecules. The primary structural difference lies at the 5-position of the heptenoic acid side chain, where a hydroxyl group in Fluvastatin is oxidized to a ketone group in 5-Keto Fluvastatin.[2][4]

This seemingly minor modification can have significant implications for antibody binding. Antibodies recognize specific three-dimensional shapes and charge distributions, known as epitopes.[5] If the 5-hydroxyl group is not a critical part of the epitope recognized by a particular anti-Fluvastatin antibody, then the antibody is likely to bind to 5-Keto Fluvastatin, leading to cross-reactivity.[6]

Below is a diagram illustrating the structural comparison between Fluvastatin and its 5-Keto metabolite.

G cluster_fluvastatin Fluvastatin cluster_5keto 5-Keto Fluvastatin Fluv Fluv KetoFluv KetoFluv

Caption: Chemical structures of Fluvastatin and 5-Keto Fluvastatin.

Experimental Design for Quantifying Cross-Reactivity

To empirically determine the extent of cross-reactivity, a well-designed experimental strategy is essential. The most common and robust method for this purpose is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[7] This technique allows for the direct comparison of the binding affinity of the antibody for the parent drug and its metabolite.

Core Principle of Competitive ELISA

In a competitive ELISA, a known amount of the target antigen (Fluvastatin) is immobilized on a microplate well. A fixed amount of the primary antibody is then incubated with a sample containing an unknown amount of the free antigen (the analyte, which can be Fluvastatin or the potential cross-reactant, 5-Keto Fluvastatin). The free antigen in the sample competes with the immobilized antigen for binding to the antibody. The amount of antibody that binds to the immobilized antigen is inversely proportional to the concentration of free antigen in the sample.[8][9]

A standard curve is generated using known concentrations of the parent drug (Fluvastatin). The concentration of the cross-reacting substance (5-Keto Fluvastatin) that causes a 50% reduction in the maximal signal (IC50) is then determined and compared to the IC50 of the parent drug.[10]

The workflow for a competitive ELISA to assess cross-reactivity is depicted below.

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with Fluvastatin-protein conjugate p2 Block non-specific binding sites p1->p2 c3 Add mixture to coated plate p2->c3 c1 Prepare standards (Fluvastatin) & samples (5-Keto Fluvastatin) c2 Mix standards/samples with anti-Fluvastatin antibody c1->c2 c2->c3 d1 Wash to remove unbound antibody c3->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash to remove unbound secondary d2->d3 d4 Add substrate and measure signal d3->d4

References

A Comprehensive Guide to the Enantioselective Separation of 5-Keto Fluvastatin Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of active pharmaceutical ingredients (APIs) and their related compounds is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, robust analytical methods for enantioselective separation are critical for ensuring drug safety and efficacy. This guide provides an in-depth comparison of potential methodologies for the enantioselective separation of 5-Keto Fluvastatin, a key impurity and metabolite of Fluvastatin.[2][3][4][5]

While specific, validated methods for the chiral separation of 5-Keto Fluvastatin are not widely published, this guide will leverage established protocols for the parent compound, Fluvastatin, to propose effective starting points and a systematic approach for method development. The structural similarity between Fluvastatin and its 5-Keto derivative suggests that chiral stationary phases (CSPs) successful in resolving Fluvastatin enantiomers will likely serve as excellent candidates for this new analytical challenge.

The Significance of Chiral Separation for Statin Impurities

Statins, a class of lipid-lowering drugs, are widely prescribed to reduce the risk of cardiovascular disease. Fluvastatin is a synthetic statin with two chiral centers, and it is marketed as a racemic mixture of its (+)-3R,5S and (-)-3S,5R enantiomers.[6] The presence of chiral impurities, such as the enantiomers of 5-Keto Fluvastatin, must be carefully monitored and controlled as they can have unintended biological effects. The International Council for Harmonisation (ICH) guidelines underscore the need for stereoisomerically specific analytical methods in drug development and quality control.[7]

Comparative Analysis of Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most powerful and widely used techniques for enantioselective separations in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility through both normal-phase and reversed-phase modes of operation, providing a broad range of selectivity for chiral compounds.

Normal-Phase HPLC (NP-HPLC): This is often the first choice for chiral separations due to the strong enantioselective interactions facilitated by non-polar mobile phases. For Fluvastatin, polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have demonstrated excellent resolving power. A notable example is the use of a Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane, isopropanol, and an acidic modifier like trifluoroacetic acid (TFA).[8] The acidic modifier is crucial for protonating the carboxylic acid group of the analyte, leading to better peak shape and enhanced interaction with the CSP.

Reversed-Phase HPLC (RP-HPLC): This approach is particularly advantageous for analyzing samples in biological matrices. A well-documented method for Fluvastatin enantiomers employs a ChiralCel OD-R column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) with a mobile phase of acetonitrile, methanol, and water, also with an acidic modifier.[9][10] This method is often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity in complex samples.[9][10]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a greener and often faster alternative to HPLC for chiral separations.[11] Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (e.g., methanol or ethanol), SFC can provide rapid, high-efficiency separations. The low viscosity of the mobile phase allows for higher flow rates without excessive backpressure. Polysaccharide-based CSPs are also the workhorses of chiral SFC. While a specific SFC method for 5-Keto Fluvastatin is not available, the principles applied to other statins suggest that a screening approach with columns like Chiralpak AD-H or Chiralcel OD-H would be a promising starting point.

Recommended Methodologies and Experimental Protocols

Based on the successful separation of Fluvastatin enantiomers, the following are recommended starting points for developing a robust enantioselective method for 5-Keto Fluvastatin.

Table 1: Comparison of Recommended Starting Conditions for 5-Keto Fluvastatin Enantioselective Separation
ParameterRecommended NP-HPLC MethodRecommended RP-HPLC Method
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Acetonitrile / Methanol / Water / Formic Acid (24:36:40:0.1, v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C (Ambient)30 °C
Detection UV at 239 nm or 305 nmUV at 235 nm or MS/MS
Injection Volume 10 µL10 µL
Sample Preparation Dissolve in mobile phase or a suitable organic solvent.Dissolve in mobile phase or a mixture of water and organic solvent.

Experimental Workflows and Method Development Strategy

A systematic approach is crucial for efficiently developing a reliable chiral separation method. The following workflow is recommended:

Enantioselective_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation CSP_Screening Select CSPs (Chiralpak AD-H, Chiralcel OD-RH) Solvent_Screening Screen Mobile Phases (NP & RP) CSP_Screening->Solvent_Screening Optimize_Modifier Optimize Alcohol Modifier % Solvent_Screening->Optimize_Modifier Optimize_Acid Optimize Acidic Additive % Optimize_Modifier->Optimize_Acid Optimize_Temp Optimize Column Temperature Optimize_Acid->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Specificity Specificity & Peak Purity Optimize_Flow->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Method Robustness->Final_Method

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Metabolite Quantification

Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is widely prescribed to manage hyperlipidemia.[1][2] Its mechanism of action involves blocking a key enzyme in the cholesterol synthesis pathway.[3] Like many pharmaceuticals, fluvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9, into several metabolites.[1][4] Among these is 5-Keto Fluvastatin, a significant product of its biotransformation.

The accurate quantification of drug metabolites like 5-Keto Fluvastatin in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This data is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a non-negotiable requirement for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

While a single laboratory can develop and validate a robust analytical method, its true utility in multi-center clinical trials or for widespread application hinges on its transferability and reproducibility. An inter-laboratory validation, often called a "round-robin study," is the ultimate litmus test for an analytical method.[7][8] It rigorously assesses whether a method, when performed by different analysts on different instruments in different environments, can consistently produce reliable and comparable results.[9][10] This guide provides a comprehensive framework for designing and executing an inter-laboratory validation for the quantification of 5-Keto Fluvastatin in human plasma, using the industry-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) technique.[11][12]

The Analytical Approach: Why LC-MS/MS is the Gold Standard

For quantifying small molecules like 5-Keto Fluvastatin in complex biological matrices such as plasma, LC-MS/MS is the undisputed method of choice. Its power lies in the combination of the superior separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. This synergy allows for the precise measurement of the target analyte, even at very low concentrations, while minimizing interference from endogenous matrix components.[12] The method's specificity is achieved by monitoring a unique precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, ensuring that the detected signal originates unequivocally from the analyte of interest.[11]

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory study is built on a foundation of meticulous planning, clear communication, and a highly detailed, unambiguous protocol.

Core Components of the Study Design:

  • Coordinating Laboratory: A single laboratory must assume the role of study coordinator. This lab is responsible for the preparation, validation, and distribution of all study samples (calibration standards and quality controls) and for performing the final statistical analysis of the data submitted by all participants.

  • Participating Laboratories: A minimum of three to five independent laboratories should be recruited to ensure a statistically meaningful assessment of reproducibility.

  • Standardized Protocol: The coordinating laboratory must provide a locked, version-controlled analytical method protocol. This document is the single source of truth for the entire study and must detail every step, from sample receipt to data processing.

  • Test Samples: The coordinator will prepare a large, homogenous batch of human plasma quality control (QC) samples and calibration curve (CC) standards. Each participating laboratory receives an identical, blinded set of these samples for analysis. The QC samples should be prepared at four distinct concentrations:

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

    • Low QC (LQC): Approximately 3 times the LLOQ.

    • Medium QC (MQC): In the mid-range of the calibration curve.

    • High QC (HQC): Near the upper limit of the calibration curve.

The overall workflow is designed to isolate the method's performance as the primary variable.

G cluster_coord_lab Coordinating Laboratory cluster_part_labs Participating Laboratories (N=3-5) CoordLab Sample Preparation (Calibration Standards & QCs) Homogenization & Aliquoting Lab1 Lab 1: Sample Analysis CoordLab->Lab1 Distribute Identical Sample Kits Lab2 Lab 2: Sample Analysis CoordLab->Lab2 Distribute Identical Sample Kits LabN Lab N: Sample Analysis CoordLab->LabN Distribute Identical Sample Kits Protocol Develop & Finalize Standardized Analytical Protocol Protocol->Lab1 Distribute Protocol Protocol->Lab2 Distribute Protocol Protocol->LabN Distribute Protocol Stats Final Statistical Analysis (Accuracy, Precision, Reproducibility) Report Report Stats->Report Generate Final Validation Report Lab1->Stats Submit Raw Data & Calculated Concentrations Lab2->Stats Submit Raw Data & Calculated Concentrations LabN->Stats Submit Raw Data & Calculated Concentrations

Caption: Workflow of a centrally managed inter-laboratory validation study.

Detailed Experimental Protocol: LC-MS/MS Quantification of 5-Keto Fluvastatin

This protocol is provided as a self-validating system. Adherence to these steps is critical for achieving inter-laboratory reproducibility.

1. Materials and Reagents

  • Reference Standards: 5-Keto Fluvastatin (≥98% purity), Fluvastatin-d7 (Internal Standard, IS) (≥98% purity).

  • Biological Matrix: Pooled, drug-free human plasma (K2-EDTA anticoagulant).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg), 1.5 mL polypropylene tubes, 96-well collection plates.

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 5-Keto Fluvastatin and Fluvastatin-d7 (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Solutions (for Spiking): Perform serial dilutions of the 5-Keto Fluvastatin stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation and extraction solvent.

3. Preparation of Calibration Curve and Quality Control Samples

  • Calibration Curve (CC): Spike 1 mL aliquots of blank human plasma with the appropriate working solutions to achieve final concentrations of 0.5 (LLOQ), 1, 5, 10, 50, 100, 400, and 500 ng/mL.

  • Quality Control (QC): Spike blank human plasma in bulk to prepare QC pools at 0.5 (LLOQ), 1.5 (LQC), 75 (MQC), and 450 (HQC) ng/mL. Aliquot into 1 mL single-use tubes and store at -80°C.

4. Sample Preparation (Protein Precipitation & SPE)

  • Thaw plasma samples (CCs, QCs, and unknowns) on ice.

  • To a 200 µL aliquot of plasma in a polypropylene tube, add 400 µL of the IS Working Solution (100 ng/mL in acetonitrile). This step precipitates proteins and adds the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol into a clean collection plate or tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

5. LC-MS/MS Instrumental Parameters

  • LC System: UPLC/UHPLC system.

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 2.5 minutes, hold for 0.5 min, return to 30% B and equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Hypothetical):

    • 5-Keto Fluvastatin: Q1: 408.4 m/z -> Q3: 348.2 m/z

    • Fluvastatin-d7 (IS): Q1: 417.5 m/z -> Q3: 355.2 m/z

  • Data Analysis: Integrate peak areas for the analyte and IS. Construct a linear regression calibration curve (1/x² weighting) of the analyte/IS peak area ratio versus the nominal concentration. Calculate the concentration of QCs using this regression equation.

Data Analysis: Acceptance Criteria and Comparative Results

The ultimate goal is to demonstrate statistical equivalence across all participating sites. The acceptance criteria are based on guidelines from the FDA and EMA.[5][6]

Table 1: Hypothetical Inter-Laboratory Validation Results for 5-Keto Fluvastatin Quantification

Performance ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Acceptance Criteria
Linearity (R²) 0.99850.99910.99890.99940.9982≥ 0.99[13]
Accuracy (% Nominal)
LLOQ (0.5 ng/mL)108.2%95.5%112.4%103.1%98.8%80 - 120%
LQC (1.5 ng/mL)104.5%97.1%106.3%101.9%99.2%85 - 115%
MQC (75 ng/mL)101.2%98.8%102.5%100.4%99.7%85 - 115%
HQC (450 ng/mL)99.3%100.9%101.8%98.5%100.1%85 - 115%
Precision (CV%)
Intra-Assay
LLOQ (0.5 ng/mL)8.9%11.2%9.5%7.8%12.5%≤ 20%
LQC (1.5 ng/mL)6.5%7.1%6.8%5.9%7.3%≤ 15%
MQC (75 ng/mL)4.2%3.8%4.5%3.5%4.1%≤ 15%
HQC (450 ng/mL)3.1%2.9%3.3%2.8%3.5%≤ 15%
Inter-Assay (Reproducibility)
LLOQ (0.5 ng/mL)\multicolumn{5}{c}{13.8%}≤ 20%
LQC (1.5 ng/mL)\multicolumn{5}{c}{8.2%}≤ 15%
MQC (75 ng/mL)\multicolumn{5}{c}{5.1%}≤ 15%
HQC (450 ng/mL)\multicolumn{5}{c}{4.4%}≤ 15%

Discussion: Ensuring Trustworthiness Through a Self-Validating System

The data presented in Table 1 illustrates a successful inter-laboratory validation. The narrow range of results and the low inter-assay CV% across all QC levels demonstrate that the analytical method is robust, reliable, and transferable. This success is not accidental; it is the direct result of a meticulously designed protocol that functions as a self-validating system.

Causality Behind Experimental Choices:

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (Fluvastatin-d7) is a critical choice. Because it is chemically identical to the analyte, it co-elutes and experiences the same extraction efficiency and matrix effects. This allows it to accurately correct for variations during sample processing and ionization, which is a primary reason for the high precision observed.

  • Sample Preparation: The combination of protein precipitation followed by SPE is chosen for its ability to provide a very clean sample extract. This reduces matrix effects, which are a common source of inaccuracy and variability in LC-MS/MS analysis, thereby enhancing the method's ruggedness.

  • Detailed Protocol: Every detail, from the grade of the solvent to the centrifugation speed, is specified. This minimizes analyst-to-analyst variability and ensures all participants are performing the method in the exact same way, which is the essence of testing for reproducibility.

The interconnectedness of validation parameters is key to the trustworthiness of the final data. A method cannot be considered accurate if it is not also precise. Linearity is a prerequisite for accurate quantification across a range of concentrations. This logical dependence ensures that a method passing all criteria is fundamentally sound.

G cluster_foundation Method Foundation cluster_performance Core Performance Metrics cluster_reliability Long-Term Reliability Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity LLOQ Sensitivity (LLOQ) LLOQ->Linearity Precision Precision (Repeatability & Reproducibility) Linearity->Precision Accuracy Accuracy Linearity->Accuracy ValidatedMethod TRUSTWORTHY & VALIDATED METHOD Precision->ValidatedMethod Accuracy->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: The logical relationship between key bioanalytical validation parameters.

Conclusion

An inter-laboratory validation is more than a regulatory checkbox; it is a scientific imperative that establishes the universal applicability of an analytical method. By demonstrating that the quantification of 5-Keto Fluvastatin can be reliably reproduced across multiple laboratories, we generate data that is robust, defensible, and suitable for pivotal clinical and non-clinical studies. This guide provides the framework and the scientific rationale necessary to achieve that goal, ensuring that the data underpinning critical drug development decisions is of the highest possible quality and integrity.

References

A Comparative Analysis of the Inhibitory Effects of Fluvastatin and 5-Keto Fluvastatin on HMG-CoA Reductase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the inhibitory effects of Fluvastatin and its derivative, 5-Keto Fluvastatin, on the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. As a senior application scientist, this document is structured to deliver not just data, but also the underlying scientific rationale and experimental context to aid in research and development.

Introduction: Fluvastatin and the Quest for Cholesterol Reduction

Fluvastatin is a first-generation, fully synthetic statin used in the management of hypercholesterolemia.[1][2] Like all statins, its therapeutic effect stems from the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3][4] This inhibition leads to a reduction in endogenous cholesterol production, which in turn upregulates LDL receptor expression on hepatocytes and increases the clearance of LDL-cholesterol from the bloodstream.[4]

Fluvastatin is administered as a racemic mixture of two enantiomers, with the (3R,5S)-enantiomer being the pharmacologically active form, exhibiting approximately 30 times more activity than the (3S,5R)-enantiomer.[3] The metabolism of Fluvastatin is extensive, occurring primarily in the liver via cytochrome P450 enzymes, particularly CYP2C9.[3][5] This process yields several hydroxylated metabolites, including 5-hydroxy Fluvastatin and 6-hydroxy Fluvastatin.[1][3] 5-Keto Fluvastatin, also known as Fluvastatin EP Impurity D, is recognized as both a potential metabolite and an impurity in the synthesis of Fluvastatin.[6][7][8]

This guide will dissect the available data on the inhibitory potency of both the parent drug, Fluvastatin, and its 5-Keto derivative, providing a clear comparison of their effects on HMG-CoA reductase.

The Mevalonate Pathway and Statin Intervention

The efficacy of statins is rooted in their ability to disrupt the mevalonate pathway, a critical metabolic cascade for cholesterol synthesis. The diagram below illustrates the central role of HMG-CoA reductase and the point of intervention for Fluvastatin.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Fluvastatin Fluvastatin / 5-Keto Fluvastatin Fluvastatin->HMGCR HMGCR->Mevalonate

Caption: The Mevalonate Pathway and the inhibitory action of Fluvastatin.

Comparative Inhibitory Potency: A Data-Driven Assessment

The most direct measure of a statin's efficacy is its half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. A lower IC50 value signifies greater potency.

CompoundEnantiomeric FormIC50 (nM)Notes
Fluvastatin (3R,5S)-enantiomer~8[6]The highly active enantiomer.
Fluvastatin Racemic Mixture40 - 100[9][10]As used in pharmaceutical formulations.
5-Keto Fluvastatin Racemic MixtureNot available in cited literatureIdentified as a metabolite/impurity.[6][7][8]

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

To empower researchers to conduct their own comparative studies, a detailed, self-validating protocol for an in vitro HMG-CoA reductase inhibition assay is provided below. This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.

Materials and Reagents
  • HMG-CoA Reductase (HMGR): Recombinant human, catalytic domain.

  • HMG-CoA: Substrate solution.

  • NADPH: Cofactor.

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

  • Test Compounds: Fluvastatin and 5-Keto Fluvastatin, dissolved in DMSO.

  • Positive Control: A known HMG-CoA reductase inhibitor (e.g., Pravastatin).

  • Equipment: 96-well UV-transparent microplate, microplate spectrophotometer with kinetic reading capabilities at 340 nm, multichannel pipette.

Assay Workflow

The following diagram outlines the key steps in the experimental workflow.

HMG_CoA_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation: - Assay Buffer - NADPH Solution - HMG-CoA Solution - Enzyme Dilution - Inhibitor Dilutions PlatePrep Plate Preparation: - Add Assay Buffer - Add Inhibitors (Fluvastatin, 5-Keto Fluvastatin) - Add NADPH - Add HMG-CoA ReagentPrep->PlatePrep Preincubation Pre-incubation (37°C for 5-10 min) PlatePrep->Preincubation ReactionStart Initiate Reaction: Add HMG-CoA Reductase Preincubation->ReactionStart KineticRead Kinetic Measurement: Read absorbance at 340 nm over time ReactionStart->KineticRead CalcRate Calculate Reaction Rates KineticRead->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetIC50 Determine IC50 Values PlotCurve->DetIC50

Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.

Step-by-Step Procedure
  • Prepare Reagents:

    • Prepare the 1X Assay Buffer and keep it on ice.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of HMG-CoA in ultrapure water and then dilute with assay buffer.

    • Dilute the HMG-CoA reductase enzyme stock to a working concentration in cold assay buffer.

    • Prepare serial dilutions of Fluvastatin and 5-Keto Fluvastatin in DMSO and then in assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer and all reaction components except the enzyme.

    • Negative Control (100% activity): Add assay buffer, NADPH, HMG-CoA, and the enzyme.

    • Positive Control: Add assay buffer, NADPH, HMG-CoA, the enzyme, and a known inhibitor.

    • Test Wells: Add assay buffer, NADPH, HMG-CoA, the enzyme, and the various dilutions of Fluvastatin or 5-Keto Fluvastatin.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the HMG-CoA reductase solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm in a microplate reader at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Beyond Cholesterol: The Pleiotropic Effects of Fluvastatin

While the primary therapeutic action of Fluvastatin is the inhibition of cholesterol synthesis, it is crucial to recognize its "pleiotropic" effects, which are independent of its lipid-lowering properties. These effects contribute to its overall cardiovascular benefits and include:

  • Anti-inflammatory properties [11]

  • Improvement of endothelial function [11]

  • Inhibition of vascular smooth muscle cell proliferation [10][11]

  • Antioxidative effects [12]

One study found that a hydroxylated metabolite of Fluvastatin (M2) exhibited stronger antioxidative activity than the parent compound, suggesting that metabolites may contribute significantly to these pleiotropic effects.[12] The extent to which 5-Keto Fluvastatin shares these properties has not been extensively studied.

Conclusion and Future Directions

This guide provides a comprehensive comparison of Fluvastatin and 5-Keto Fluvastatin based on currently available scientific literature.

  • Fluvastatin is a well-characterized HMG-CoA reductase inhibitor with a potent active (3R,5S)-enantiomer (IC50 ~8 nM).[6]

  • 5-Keto Fluvastatin is identified as a metabolite and/or impurity of Fluvastatin.[6][7][8]

  • A direct quantitative comparison of the HMG-CoA reductase inhibitory activity of 5-Keto Fluvastatin is hampered by the lack of a reported IC50 value in the reviewed literature.

For the research community, this presents a clear opportunity. The provided experimental protocol can be employed to determine the IC50 of 5-Keto Fluvastatin and other Fluvastatin metabolites. Such studies would provide valuable insights into the structure-activity relationship of Fluvastatin derivatives and clarify the pharmacological contribution of its metabolic products. Understanding the full spectrum of activity of both the parent drug and its metabolites is paramount for the continued development of more effective and safer hypercholesterolemia therapies.

References

A Comparative Guide to the Validation of 5-Keto Fluvastatin as a Drug Metabolism Marker for CYP2C9 Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation protocol for the use of 5-keto fluvastatin as a specific biomarker for Cytochrome P450 2C9 (CYP2C9) activity. Designed for researchers and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to biomarker qualification.

Introduction: The Critical Role of CYP2C9 in Drug Metabolism

Cytochrome P450 2C9 (CYP2C9) is a pivotal enzyme in drug metabolism, accounting for approximately 20% of the total P450 protein content in the human liver.[1] It is responsible for the metabolic clearance of roughly 15% of all clinically used drugs that undergo phase I biotransformation.[1][2] Substrates of CYP2C9 often include drugs with narrow therapeutic indices, such as the anticoagulant warfarin and the anti-epileptic phenytoin.[1][3]

Given its importance, the accurate characterization of a new chemical entity's (NCE) interaction with CYP2C9 is a regulatory and safety imperative.[4][5] Furthermore, the CYP2C9 gene is highly polymorphic, with variants like CYP2C92 and CYP2C93 leading to significantly decreased enzyme activity.[3][6] This genetic variability can result in dramatic inter-individual differences in drug clearance, efficacy, and the risk of adverse drug reactions.[7][8] Therefore, a reliable and specific in vitro marker is essential for predicting in vivo CYP2C9 activity, assessing drug-drug interaction (DDI) potential, and informing clinical trial design.

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is metabolized almost exclusively by hepatic enzymes, with CYP2C9 being the principal catalyst, responsible for over 80% of its transformation.[9][10][11] This metabolic profile makes fluvastatin an excellent candidate as a probe substrate for CYP2C9 activity.

Fluvastatin Metabolism: From Parent Drug to Potential Marker

Fluvastatin is administered as a racemic mixture and undergoes extensive first-pass metabolism in the liver.[9][11] CYP2C9 catalyzes hydroxylation at the 5- and 6-positions of the indole ring and N-deisopropylation.[12][13] While the 6-hydroxy and N-desisopropyl metabolites are formed exclusively by CYP2C9, the 5-hydroxy metabolite can also be generated by other enzymes like CYP3A4 and CYP2C8, albeit less efficiently.[9][13] The hydroxylated metabolites can be further oxidized to their corresponding keto forms. This guide focuses on 5-keto fluvastatin, an oxidative metabolite, and evaluates its suitability as a specific CYP2C9 biomarker.[14][15][16]

The pathway below illustrates the central role of CYP2C9 in fluvastatin's biotransformation.

Fluvastatin_Metabolism cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Fluv Fluvastatin M1 5-Hydroxy Fluvastatin Fluv->M1 CYP2C9 (Major) CYP3A4, CYP2C8 (Minor) M2 6-Hydroxy Fluvastatin (CYP2C9 Exclusive) Fluv->M2 CYP2C9 M3 N-desisopropyl Fluvastatin (CYP2C9 Exclusive) Fluv->M3 CYP2C9 M4 5-Keto Fluvastatin M1->M4 Oxidation Validation_Workflow cluster_setup 1. Assay Setup & Linearity cluster_specificity 2. Specificity Confirmation cluster_analysis 3. Sample Processing & Analysis A Prepare Incubation Mix: - Pooled Human Liver Microsomes (HLM) - Fluvastatin (Substrate) - Phosphate Buffer B Determine Linearity: - Vary Microsomal Protein Conc. (e.g., 0.1-0.5 mg/mL) - Vary Incubation Time (e.g., 5-60 min) A->B C Initiate Reaction: - Pre-warm to 37°C - Add NADPH Regenerating System B->C D Chemical Inhibition: Incubate with specific CYP2C9 inhibitor (e.g., Sulfaphenazole) vs. Vehicle Control C->D F Quench Reaction: Add ice-cold Acetonitrile with Internal Standard C->F E Recombinant Enzyme Panel: Incubate with rCYP2C9 vs. other major rCYPs (e.g., 3A4, 2D6, 1A2) E->F G Sample Cleanup: Centrifuge to precipitate protein F->G H LC-MS/MS Analysis: - Supernatant Injection - Quantify 5-Keto Fluvastatin - Develop & Validate Method G->H

References

A Head-to-Head Comparison of Synthetic Routes to 5-Keto Fluvastatin: A Guide for Process and Development Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of synthetic strategies for obtaining 5-Keto Fluvastatin, a key intermediate in the synthesis of Fluvastatin and a critical reference standard in pharmaceutical development.[1][2] Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used to manage hypercholesterolemia.[3][4] Unlike semi-synthetic or natural statins, its structure, based on an indole core, offers unique synthetic challenges and opportunities.[3][5] This guide provides an in-depth look at the prevalent synthetic methodologies, focusing on the assembly of the core indole moiety and the construction of the characteristic heptenoate side chain, culminating in the target 5-keto intermediate. We will dissect two primary convergent strategies, evaluating them on yield, scalability, and control of critical process parameters.

The core structure of Fluvastatin, and by extension its 5-keto precursor, can be disconnected into two primary building blocks: the N-isopropyl-3-(4-fluorophenyl)indole core and the C7 keto-hydroxy-enoate side chain. The efficiency and elegance of any total synthesis are largely defined by the methods chosen to construct these two fragments and the strategy for their coupling.

Strategy 1: Classical Approach via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely used methods for constructing the indole nucleus.[6][7] Its enduring utility lies in its reliability and the ready availability of the starting materials: an arylhydrazine and a suitable ketone or aldehyde.

Route A: Synthesis of the Indole Core

The synthesis begins with the reaction of 4-fluorophenylacetaldehyde with N-isopropyl-N-phenylhydrazine. This condensation forms the key hydrazone intermediate. Subsequent treatment with a Brønsted or Lewis acid, often at elevated temperatures, initiates the characteristic[8][8]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the desired indole core.[9]

Logical Flow: Fischer Indole Synthesis Pathway

A 4-Fluorophenylacetaldehyde C Arylhydrazone Intermediate A->C Condensation (-H2O) B N-isopropyl-N-phenylhydrazine B->C D [3,3]-Sigmatropic Rearrangement (Key Step) C->D Acid Catalyst (e.g., H2SO4, ZnCl2) E Cyclization & NH3 Elimination D->E F Indole Core E->F

Caption: Fischer Indole Synthesis for the Fluvastatin Core.

Causality and Experimental Choices:

The choice of acid catalyst is critical. Protic acids like sulfuric or polyphosphoric acid are effective, but Lewis acids like zinc chloride can offer milder conditions and improved yields in some cases.[6] The regioselectivity of the cyclization is generally well-controlled in this specific substrate, avoiding isomeric impurities. The primary drawback of this method can be the harsh conditions (high temperatures and strong acids) required, which may not be suitable for substrates with sensitive functional groups.

Strategy 2: Modern Palladium-Catalyzed Larock Indole Synthesis

A more contemporary approach to the indole core involves the Larock indole synthesis, a powerful palladium-catalyzed annulation of a 2-iodoaniline with a disubstituted alkyne.[10] This method offers significant advantages in terms of milder reaction conditions and broader functional group tolerance compared to the Fischer synthesis.

Route B: Synthesis of the Indole Core

This route utilizes N-isopropyl-2-iodoaniline and 1-(4-fluorophenyl)-1-propyne as the coupling partners. In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base, the reaction proceeds via a cascade of carbopalladation, C-H activation, and reductive elimination to furnish the trisubstituted indole core directly.

Logical Flow: Larock Indole Synthesis Pathway

A N-isopropyl-2-iodoaniline C Oxidative Addition (Pd(0) -> Pd(II)) A->C Pd(0) Catalyst B 1-(4-fluorophenyl)-1-propyne D Carbopalladation B->D C->D E C-H Activation / Cyclization D->E F Reductive Elimination E->F G Indole Core F->G Regenerates Pd(0)

Caption: Pd-Catalyzed Larock Synthesis for the Fluvastatin Core.

Causality and Experimental Choices:

The Larock synthesis avoids the use of strong acids and high temperatures, making it highly attractive for complex molecules. However, it comes with its own set of considerations: the cost of the palladium catalyst and the need to prepare the specific alkyne and iodoaniline starting materials. The regioselectivity is generally excellent and dictated by the substitution pattern of the alkyne.[10]

Side-Chain Construction and Final Assembly

Regardless of the route chosen to synthesize the indole core, the subsequent steps to achieve 5-Keto Fluvastatin are convergent.

  • Vilsmeier-Haack Formylation: The indole core is formylated at the C2 position to introduce a crucial aldehyde handle. This is typically achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Aldol Condensation: The resulting indole-2-acrolein (after homologation) is subjected to an aldol-type condensation with the dianion of an acetoacetate ester (e.g., tert-butyl acetoacetate).[11] This key C-C bond-forming reaction constructs the entire side chain, directly installing the 3-hydroxy and 5-keto functionalities. This reaction is the pivotal step that forms the target molecule. An improved one-pot process developed by Novartis performs this condensation and a subsequent reduction to Fluvastatin without isolating the 5-keto intermediate, highlighting its identity as a direct precursor.[11]

Experimental Workflow: Side-Chain Formation

Indole Indole Core (from Route A or B) Formylation Vilsmeier-Haack (POCl3, DMF) Indole->Formylation Acrolein Indole-2-acrolein Formylation->Acrolein Homologation Aldol Aldol Condensation Acrolein->Aldol Acetoacetate tert-Butyl Acetoacetate Dianion Acetoacetate->Aldol Base (e.g., LDA) KetoFluvastatin 5-Keto Fluvastatin Ester Aldol->KetoFluvastatin

Caption: Convergent synthesis of the 5-Keto Fluvastatin side-chain.

Head-to-Head Performance Comparison

ParameterStrategy 1: Fischer Indole SynthesisStrategy 2: Larock Indole SynthesisJustification & Expert Insights
Overall Yield Generally moderate to good. Can be lowered by harsh conditions causing side reactions.Typically good to excellent. Milder conditions often lead to cleaner reactions and higher yields.The Larock route often provides a higher overall yield due to the cleaner, more specific nature of palladium catalysis, avoiding the potential for acid-catalyzed degradation seen in the Fischer synthesis.
Scalability Highly scalable and proven in industrial settings. Uses inexpensive bulk reagents.Scalability is good, but catalyst cost and removal can be a significant factor on a large scale.For large-scale industrial production, the cost-effectiveness of the Fischer route is a major advantage, despite potentially lower yields. The cost of palladium can make the Larock route prohibitive for a blockbuster drug.
Reagent Cost Low. Utilizes basic commodity chemicals (hydrazines, aldehydes, mineral acids).High. Requires a palladium catalyst, specialized ligands (sometimes), and pre-functionalized precursors (iodoaniline, alkyne).The economic advantage of the Fischer synthesis is undeniable and is a primary reason for its continued use in industry.
Safety/Handling Involves corrosive acids and potentially toxic/carcinogenic hydrazines. Requires careful handling and engineering controls.Palladium catalysts can be pyrophoric. Organometallic reagents require inert atmosphere techniques.Both routes have specific hazards. The choice depends on the available equipment and expertise. Hydrazine handling requires particularly stringent safety protocols.
Stereocontrol Not applicable for indole core synthesis. Side-chain stereocontrol is determined in the subsequent aldol/reduction steps.Not applicable for indole core synthesis. Side-chain stereocontrol is determined in the subsequent aldol/reduction steps.The synthesis of 5-Keto Fluvastatin generates one stereocenter at C3. Asymmetric variants of the aldol condensation can be employed to set this stereocenter, or a racemic synthesis can be followed by chiral resolution.
Versatility Good, but sensitive functional groups may not be tolerated due to harsh acidic conditions.Excellent. Tolerates a wide variety of functional groups, making it ideal for analogue synthesis and medicinal chemistry programs.For R&D purposes and the synthesis of diverse analogues, the Larock route's functional group tolerance is a significant scientific advantage.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of Indole-2-acrolein (via Fischer Intermediate)

This protocol is a representative synthesis based on established methodologies.

  • Hydrazone Formation: To a solution of 4-fluorophenylacetaldehyde (1.0 eq) in ethanol, add N-isopropyl-N-phenylhydrazine (1.05 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 4 hours. Monitor by TLC until the aldehyde is consumed. Remove the solvent under reduced pressure to yield the crude hydrazone.

  • Fischer Cyclization: Add the crude hydrazone to polyphosphoric acid (10x weight). Heat the mixture to 120 °C with vigorous stirring for 2 hours. Cool the reaction to 80 °C and quench by carefully pouring it onto crushed ice. Neutralize with aqueous NaOH solution until pH > 8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude indole core by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Vilsmeier-Haack Reaction: Cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C. Add POCl₃ (1.2 eq) dropwise and stir for 30 minutes. Add a solution of the purified indole (1.0 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction by pouring it into a cold aqueous sodium bicarbonate solution. Extract with dichloromethane, dry, and purify by chromatography to yield the indole-2-carboxaldehyde.

  • Homologation: Convert the aldehyde to the target acrolein via a standard Wittig or Horner-Wadsworth-Emmons reaction to add the two-carbon extension.

Protocol 2: Aldol Condensation to form 5-Keto Fluvastatin tert-butyl ester

This protocol is adapted from principles described in the synthesis of Fluvastatin.[11]

  • Dianion Formation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve tert-butyl acetoacetate (2.2 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (2.2 eq, 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to ensure complete formation of the dianion.

  • Aldol Reaction: Add a solution of indole-2-acrolein (1.0 eq) in anhydrous THF dropwise to the dianion solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product, rac-5-Keto Fluvastatin tert-butyl ester, can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Conclusion

The synthesis of 5-Keto Fluvastatin offers a classic choice between established, cost-effective chemistry and modern, milder catalytic methods.

  • The Fischer Indole Synthesis route is a workhorse for large-scale production. Its primary advantages are low cost and proven scalability. The main drawbacks are the harsh reaction conditions and the handling of hazardous materials like hydrazines.

  • The Larock Indole Synthesis route provides a more elegant and versatile approach. It operates under significantly milder conditions, tolerates a wider range of functional groups, and often results in higher yields. This makes it exceptionally well-suited for medicinal chemistry, analogue synthesis, and situations where substrate sensitivity is a concern. Its main barrier to industrial scale-up is the high cost of the palladium catalyst.

The choice between these routes is a textbook example of the trade-offs faced by process and development chemists. For bulk, cost-driven manufacturing, the Fischer route is often preferred. For research, development, and the synthesis of complex derivatives, the Larock synthesis offers compelling advantages in flexibility and efficiency. The subsequent aldol condensation to form the 5-keto side chain is a convergent and efficient step, cementing 5-Keto Fluvastatin's role as a pivotal intermediate in the journey to Fluvastatin.

References

Safety Operating Guide

Hazard Identification and Risk Assessment: Understanding the "Why"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling rac 5-Keto Fluvastatin

In the dynamic environment of pharmaceutical research and development, the safety of our scientists is the bedrock upon which innovation is built. Handling active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific integrity.

This compound is an intermediate in the synthesis of Fluvastatin, a member of the statin class of drugs. While specific toxicological data for this intermediate is not extensively published, its classification as an API and its relationship to a pharmacologically active molecule necessitate stringent handling precautions.[1][2] Statins are biologically active compounds, and accidental exposure to the pure substance could carry potential health risks, including myopathy and hepatotoxicity, which are known side effects of the statin class.[3] Therefore, our primary safety objective is to create a consistent and effective barrier to prevent dermal contact, inhalation, and ingestion.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.[4][5] An SDS for the related Fluvastatin Sodium Salt recommends avoiding contact with skin, eyes, and clothing and using a dust respirator.[6] These recommendations form the baseline for our protocol.

Core PPE Requirements: A Task-Based Approach

The type and level of PPE required are dictated by the physical form of the chemical and the procedure being performed. Handling a fine powder presents a significant inhalation risk, while working with solutions introduces a splash hazard.

Table 1: PPE Selection for this compound

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Chemical safety gogglesDouble nitrile or neoprene glovesFully-fastened lab coatN95 or higher-rated dust respirator
Preparing Solutions Chemical safety gogglesNitrile or neoprene glovesLab coatRequired only if outside a certified chemical fume hood
Transferring Solutions Chemical safety gogglesNitrile or neoprene glovesLab coatNot typically required
Spill Cleanup Chemical safety goggles & face shieldHeavy-duty/chemical-resistant glovesChemical-resistant apron over lab coatP100 respirator (for powders)

Causality Behind the Choices:

  • Double Gloving: When handling potent solid APIs, double-gloving is a critical practice.[7][8] The outer glove absorbs the initial contamination, and the inner glove provides a secondary barrier, protecting the skin during the doffing process.

  • Respiratory Protection: Fine powders can easily become airborne. An N95-rated respirator is essential to prevent inhalation when handling the solid compound outside of a contained system like a glovebox.[6]

  • Eye and Face Protection: Chemical safety goggles provide impact and splash protection.[6] A face shield is added during spill cleanup because the potential for splashing is significantly higher and less controlled.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination, negating the protective measures taken.

Donning (Putting On) PPE Workflow

The sequence is designed to move from the least critical to the most critical areas, minimizing contamination of sterile items like gloves.

Donning_Sequence A 1. Lab Coat (Fully Fastened) B 2. Respirator (Perform Seal Check) A->B C 3. Safety Goggles (Adjust for Fit) B->C D 4. Gloves (Pull Over Cuffs) C->D Doffing_Sequence A 1. Gloves (Peel Inside-Out) B 2. Safety Goggles (Handle by Straps) A->B C 3. Lab Coat (Roll Inside-Out) B->C D 4. Respirator (Handle by Straps) C->D Waste_Management cluster_0 Waste Generation cluster_1 Containment cluster_2 Disposal A Contaminated Items (Gloves, Wipes, Weigh Paper) B Place in a dedicated, sealed plastic bag or container A->B C Label container clearly: 'Hazardous Chemical Waste' and list contents B->C D Arrange for pickup by Environmental Health & Safety (EHS) C->D E Follow institutional and regulatory protocols (e.g., incineration) D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac 5-Keto Fluvastatin
Reactant of Route 2
rac 5-Keto Fluvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.